2-(4-Boc-piperazin-1-yl)-3-butenoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]but-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-5-10(11(16)17)14-6-8-15(9-7-14)12(18)19-13(2,3)4/h5,10H,1,6-9H2,2-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJMXILXWUNTEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584663 | |
| Record name | 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]but-3-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870703-78-9 | |
| Record name | 4-[(1,1-Dimethylethoxy)carbonyl]-α-ethenyl-1-piperazineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870703-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]but-3-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(4-Boc-piperazin-1-yl)-3-butenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperazine moiety is a ubiquitous scaffold in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties to drug candidates.[1] The target molecule, 2-(4-Boc-piperazin-1-yl)-3-butenoic acid, is a valuable building block for the synthesis of more complex bioactive molecules. The presence of the Boc-protected piperazine at the alpha-position of a butenoic acid creates a chiral center and offers multiple points for further functionalization. This guide provides a comprehensive overview of a plausible and scientifically sound synthetic pathway for this compound, intended to be a valuable resource for researchers in drug discovery and development.
Proposed Synthetic Pathway: A Two-Step Approach
The synthesis of this compound can be efficiently achieved in two key steps:
-
Nucleophilic Substitution: The reaction of N-Boc-piperazine with a suitable 4-carbon electrophile, such as an ester of 2-bromo-3-butenoic acid.
-
Ester Hydrolysis: The subsequent conversion of the resulting ester to the final carboxylic acid.
This pathway is advantageous due to the ready availability of the starting materials and the generally high-yielding nature of the individual transformations.
Figure 1: Proposed two-step synthesis of the target molecule.
Part 1: Synthesis of the Starting Materials
N-Boc-piperazine
N-tert-butoxycarbonyl-piperazine (N-Boc-piperazine) is a commercially available reagent. However, for large-scale syntheses, it can be prepared from piperazine or diethanolamine. One common laboratory-scale method involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. A more industrial-scale synthesis starts from diethanolamine, which undergoes chlorination, Boc protection, and subsequent ammonolysis to form the piperazine ring.[2][3]
Ethyl 2-bromo-3-butenoate
The key electrophile, ethyl 2-bromo-3-butenoate, can be synthesized from ethyl 3-butenoate. The α-bromination of the corresponding carboxylic acid can be achieved using the Hell-Volhard-Zelinsky reaction, followed by esterification.[4] Alternatively, direct bromination of the ester can be performed, though careful control of the reaction conditions is necessary to achieve the desired regioselectivity.[5]
Part 2: Detailed Synthesis of this compound
Step 1: Nucleophilic Substitution to form Ethyl 2-(4-Boc-piperazin-1-yl)-3-butenoate
The core of this synthesis is the nucleophilic substitution reaction where the secondary amine of N-Boc-piperazine attacks the electrophilic carbon of ethyl 2-bromo-3-butenoate.[6][7]
Figure 2: Mechanism of the nucleophilic substitution reaction.
Experimental Protocol:
-
To a solution of N-Boc-piperazine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a non-nucleophilic base like diisopropylethylamine (DIEA) or potassium carbonate (1.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Slowly add a solution of ethyl 2-bromo-3-butenoate (1.1 eq) in the same solvent to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 50-60 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure ethyl 2-(4-Boc-piperazin-1-yl)-3-butenoate.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.
-
Base: A non-nucleophilic base is crucial to neutralize the hydrobromic acid byproduct without competing with the N-Boc-piperazine as a nucleophile.
-
Temperature: Moderate heating is often required to overcome the activation energy of the reaction. However, excessive heat should be avoided to prevent potential side reactions, such as elimination.
Step 2: Ester Hydrolysis to yield this compound
The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions, followed by an acidic workup.[8]
Experimental Protocol:
-
Dissolve the ethyl 2-(4-Boc-piperazin-1-yl)-3-butenoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 3-4 with a dilute acid (e.g., 1N HCl).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, this compound.
Causality Behind Experimental Choices:
-
Base: A strong base like LiOH or NaOH is used to saponify the ester.
-
Solvent System: A mixture of a water-miscible organic solvent and water ensures the solubility of both the ester and the inorganic base.
-
Acidic Workup: Acidification is necessary to protonate the carboxylate salt and isolate the final carboxylic acid. The Boc protecting group is generally stable to these mild basic hydrolysis conditions but can be cleaved under strong acidic conditions, so careful pH control is important.[9]
Quantitative Data Summary
| Reagent/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |
| N-Boc-piperazine | C₉H₁₈N₂O₂ | 186.25 | 1.0 |
| Ethyl 2-bromo-3-butenoate | C₆H₉BrO₂ | 193.04 | 1.1 |
| Ethyl 2-(4-Boc-piperazin-1-yl)-3-butenoate | C₁₅H₂₆N₂O₄ | 298.38 | - |
| This compound | C₁₃H₂₂N₂O₄ | 270.33 | Theoretical Yield: 145% (from N-Boc-piperazine) |
Conclusion
The proposed two-step synthesis provides a reliable and efficient pathway to this compound. This guide, by detailing the experimental protocols and the rationale behind the chosen conditions, aims to empower researchers to successfully synthesize this valuable building block for their drug discovery and development programs. The versatility of the piperazine and butenoic acid moieties offers numerous possibilities for the creation of novel and potent therapeutic agents.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN108033931A - A kind of synthetic method of N-Boc piperazines - Google Patents [patents.google.com]
- 3. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. chemistryguru.com.sg [chemistryguru.com.sg]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. CN101676276B - Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
Physicochemical Characterization of 2-(4-Boc-piperazin-1-yl)-3-butenoic acid: A Technical Guide for Drug Development Professionals
Introduction: The Imperative of Early-Stage Physicochemical Profiling
In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a guiding mantra. A significant contributor to late-stage attrition is the suboptimal physicochemical profile of drug candidates, which governs their absorption, distribution, metabolism, and excretion (ADME).[1][2] A molecule's journey from a promising hit to a viable drug is dictated by fundamental properties such as its ionization state (pKa), lipophilicity (logP/D), and solubility. Understanding these parameters is not merely an academic exercise; it is a critical, predictive science that informs formulation development, guides structural optimization, and ultimately de-risks the entire development pipeline.[3][4][5]
This guide provides an in-depth technical framework for the comprehensive physicochemical characterization of 2-(4-Boc-piperazin-1-yl)-3-butenoic acid (CAS No: 870703-78-9), a molecule featuring structural motifs common in medicinal chemistry.[6][7][8][9] While this specific molecule may not have extensive published data, the principles and protocols outlined herein represent a gold-standard approach for its characterization, applicable to any novel chemical entity. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring that the described protocols are robust, self-validating, and grounded in authoritative science.
Compound Identification
| Property | Value | Source |
| IUPAC Name | 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]but-3-enoic acid | [6] |
| CAS Number | 870703-78-9 | [6][8] |
| Molecular Formula | C₁₃H₂₂N₂O₄ | [6][8] |
| Molecular Weight | 270.32 g/mol | [6][8] |
| Chemical Structure | ![]() |
Section 1: Ionization Constant (pKa) Determination
The Scientific Imperative: Why pKa is a Cornerstone Property
The acid-base dissociation constant, pKa, is arguably the most critical physicochemical parameter.[1] It dictates the extent of a molecule's ionization at a given pH.[3][10] This is paramount because the charge state of a drug profoundly influences its solubility, membrane permeability, protein binding, and formulation characteristics.[1][2][4] For this compound, we can predict at least two ionization events:
-
An acidic pKa associated with the carboxylic acid group (-COOH). This group will be neutral at low pH and negatively charged (ionized) at higher pH.
-
A basic pKa associated with the piperazine ring's tertiary amine. The Boc-protecting group's electron-withdrawing nature will decrease the basicity of the adjacent nitrogen, but the distal nitrogen remains a potential protonation site. Its pKa will determine the pH at which it becomes positively charged.
Knowledge of these pKa values allows us to predict the molecule's charge state in various physiological compartments, from the acidic environment of the stomach (pH ~1.5-3.5) to the near-neutral pH of the small intestine and blood (pH ~6.0-7.4).[2]
Experimental Workflow: Potentiometric Titration
Potentiometric titration remains a high-precision, gold-standard method for pKa determination due to its accuracy and robustness.[11] The workflow involves monitoring pH changes as a standardized titrant is added to a solution of the analyte.
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Protocol: Potentiometric pKa Determination
This protocol is designed as a self-validating system, including blank titrations to correct for the solvent matrix.
-
System Preparation & Calibration:
-
Calibrate the pH electrode using standard, certified buffers at pH 4.0, 7.0, and 10.0.
-
Prepare fresh, carbonate-free 0.5 M KOH and standardized 0.5 M HCl titrants.
-
Prepare the analysis medium: 0.15 M aqueous KCl to maintain constant ionic strength.
-
-
Blank Titration:
-
Causality: A blank titration of the analysis medium (including any co-solvent) is essential to account for the pH effects of the solvent itself, ensuring that observed changes are solely due to the analyte.
-
Perform a full acid-to-base titration (e.g., from pH 2 to 12) on the medium alone. This data will be used for background subtraction.
-
-
Sample Preparation:
-
Accurately weigh approximately 1-2 mg of this compound.
-
Dissolve the sample in a minimal amount of a suitable co-solvent (e.g., methanol or DMSO). The choice of co-solvent is critical for sparingly soluble compounds.
-
Add the dissolved sample to a known volume of the 0.15 M KCl medium in the titration vessel. The final co-solvent concentration should be kept low (<5%) to minimize its effect on the aqueous pKa.
-
-
Analyte Titration:
-
Place the calibrated pH electrode and titrant dispenser into the vessel.
-
Titrate the sample solution first with HCl to an acidic pH (e.g., pH 2.0) to ensure all functional groups are fully protonated.
-
Subsequently, titrate with KOH up to a basic pH (e.g., pH 12.0), recording the pH and titrant volume at regular intervals.
-
-
Data Analysis:
-
Plot the titration curve (pH vs. volume of titrant).
-
The pKa is the pH at which a functional group is 50% ionized. For the carboxylic acid, this corresponds to the pH at the half-equivalence point of its titration. For the piperazine amine, it is the pH at the half-equivalence point of its respective titration.
-
Use software to calculate the first derivative of the curve (dpH/dV). The peaks of the derivative plot indicate the equivalence points, from which the pKa values can be accurately calculated.
-
Data Presentation
| Parameter | Predicted Group | Experimental pKa |
| pKa₁ (Acidic) | Carboxylic Acid | Report Value ± S.D. |
| pKa₂ (Basic) | Piperazine Nitrogen | Report Value ± S.D. |
Section 2: Lipophilicity (logP & logD)
The Scientific Imperative: Balancing Solubility and Permeability
Lipophilicity, the "greasiness" of a molecule, is a critical determinant of its ADME properties.[12] It is a major factor in a compound's membrane permeability, plasma protein binding, and metabolic clearance.[13] Two key metrics are used:
-
LogP (Partition Coefficient): Measures the lipophilicity of the neutral form of the molecule. It is the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous phase.[14]
-
LogD (Distribution Coefficient): A more physiologically relevant measure, logD is the partition ratio of all forms of the molecule (neutral and ionized) at a specific pH.[14][15] For an ionizable compound like ours, logD will vary with pH.
An optimal lipophilicity is required; too low, and the molecule may not cross biological membranes, while too high (LogP > 5), and it may suffer from poor solubility, high metabolic clearance, and potential toxicity.[12][13][16]
Experimental Workflow: The Shake-Flask Method
The shake-flask method is the "gold standard" for logP/D determination due to its direct measurement principle.[15][17] It directly quantifies the analyte's concentration in both phases after equilibrium is reached.
Caption: Workflow for LogD determination by the shake-flask method.
Detailed Protocol: Shake-Flask LogD at pH 7.4
This protocol is designed to measure the physiologically relevant LogD at pH 7.4.
-
Phase Preparation:
-
Causality: Pre-saturating the n-octanol and aqueous phases with each other before the experiment is a critical step. It ensures that the volume of each phase does not change during partitioning, which would otherwise introduce significant error.
-
Mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4).
-
Shake vigorously for 24 hours and then allow the layers to separate completely.
-
-
Sample Preparation and Partitioning:
-
Prepare a stock solution of the compound in DMSO (e.g., 10 mM).[15]
-
In a glass vial, combine the pre-saturated n-octanol and pre-saturated PBS (pH 7.4) in a defined ratio (e.g., 1:1).
-
Spike a small volume of the DMSO stock solution into the biphasic system. The final DMSO concentration should be ≤1% to avoid affecting the partitioning.
-
Cap the vial and shake on an orbital shaker for at least 2 hours to ensure equilibrium is reached.[18]
-
-
Phase Separation and Sampling:
-
Centrifuge the vials at a moderate speed (e.g., 2000 x g) for 15 minutes to achieve a sharp separation between the aqueous and octanol layers.
-
Carefully withdraw an aliquot from the center of each phase, avoiding the interface.[17]
-
-
Quantification:
-
Determine the concentration of the compound in each aliquot using a suitable analytical method. LC-MS/MS is preferred for its sensitivity and specificity, especially at low concentrations. A UV-Vis spectrophotometer can be used if the compound has a suitable chromophore and concentrations are sufficiently high.[18]
-
Prepare calibration standards in both n-octanol and PBS to ensure accurate quantification.
-
-
Calculation:
-
Calculate LogD using the formula: LogD_pH7.4 = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )
-
Data Presentation
| Parameter | Measurement pH | Experimental Value |
| LogD | 7.4 | Report Value ± S.D. |
| LogP (Calculated) | N/A | Report computationally predicted value |
Section 3: Aqueous Solubility
The Scientific Imperative: Prerequisite for Absorption
A drug must be in solution to be absorbed.[5][19] Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability, unreliable in vitro assay results, and significant formulation challenges.[20][21][22] Two types of solubility are typically measured:
-
Kinetic Solubility: Measures the concentration at which a compound, added from a concentrated DMSO stock, precipitates out of an aqueous buffer. It's a high-throughput method useful for early-stage screening and reflects the supersaturation potential of a compound.[18][23][24]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the solid form of the compound in a buffer.[25][26] This is a lower-throughput but more definitive measure, critical for lead optimization and formulation.[22][27]
Experimental Workflow: Thermodynamic Solubility Assay
The thermodynamic shake-flask method provides the most accurate measure of a compound's true solubility.
Sources
- 1. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. What is pKa and how is it used in drug development? [pion-inc.com]
- 4. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labshake.com [labshake.com]
- 7. 870703-78-9|2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)but-3-enoic acid|BLD Pharm [bldpharm.com]
- 8. scbt.com [scbt.com]
- 9. Page loading... [guidechem.com]
- 10. drughunter.com [drughunter.com]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 13. medium.com [medium.com]
- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 15. LogP / LogD shake-flask method [protocols.io]
- 16. acdlabs.com [acdlabs.com]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. enamine.net [enamine.net]
- 19. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 20. seppic.com [seppic.com]
- 21. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]
- 22. evotec.com [evotec.com]
- 23. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 24. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 26. In-vitro Thermodynamic Solubility [protocols.io]
- 27. creative-biolabs.com [creative-biolabs.com]
An In-depth Technical Guide to 2-(4-Boc-piperazin-1-yl)-3-butenoic acid (CAS 870703-78-9)
For Researchers, Scientists, and Drug Development Professionals
Foreword
The piperazine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds.[1] Its unique physicochemical properties—offering a combination of rigidity, basicity, and opportunities for diverse substitution—make it an invaluable component in the design of novel therapeutics. This guide focuses on a specific, functionalized building block: 2-(4-Boc-piperazin-1-yl)-3-butenoic acid. While not a therapeutic agent itself, this molecule represents a versatile starting point for the synthesis of more complex drug candidates. Its structure combines the N-Boc-protected piperazine unit with an α,β-unsaturated carboxylic acid, providing two key points for chemical modification. This document serves as a comprehensive technical resource, detailing the compound's properties, a proposed synthetic pathway, in-depth analytical characterization, and its strategic applications in contemporary drug discovery.
Compound Profile and Physicochemical Properties
This compound is a chiral α,β-unsaturated carboxylic acid derivative. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens is a critical feature, enabling selective functionalization of the second nitrogen atom.
| Property | Value | Source |
| CAS Number | 870703-78-9 | [2] |
| Molecular Formula | C₁₃H₂₂N₂O₄ | [2] |
| Molecular Weight | 270.32 g/mol | [2] |
| IUPAC Name | 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]but-3-enoic acid | [2] |
| Synonyms | This compound, tert-butyl 4-(1-carboxyallyl)piperazine-1-carboxylate | [2] |
| Calculated XLogP3-AA | -0.9 | [3] |
| Topological Polar Surface Area | 70.1 Ų | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 5 | [3] |
| Rotatable Bond Count | 5 | [3] |
Proposed Synthesis: An Aza-Michael Approach
The most direct precursor would be but-2-ynoic acid or its ester, followed by a selective reduction, or more directly, an addition to propiolic acid or its esters. However, a conjugate addition to a pre-formed butenoic acid derivative is also feasible. The reaction of N-Boc-piperazine with an activated butenoic acid species, such as an acyl halide or ester, would likely favor this 1,4-addition pathway.
Detailed Experimental Protocol (Proposed)
This protocol is a representative procedure based on the principles of aza-Michael additions. Optimization of solvent, temperature, and stoichiometry may be required for optimal yield and purity.
-
Reaction Setup: To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or THF) in a round-bottom flask equipped with a magnetic stirrer, add ethyl propiolate (1.1 eq) dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting materials and the formation of the product.
-
Hydrolysis: Upon completion of the addition reaction, add a solution of lithium hydroxide (LiOH) (2.0 eq) in a 1:1 mixture of water and THF. Stir the mixture at room temperature for 4-6 hours, or until the ester hydrolysis is complete (as monitored by TLC or LC-MS).
-
Work-up and Extraction:
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting materials or non-polar impurities.
-
Carefully acidify the aqueous layer to a pH of ~4-5 with a 1 M solution of hydrochloric acid (HCl) or citric acid. The product may precipitate at this stage.
-
Extract the aqueous layer multiple times with a more polar organic solvent such as dichloromethane or ethyl acetate.
-
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). Due to the potential zwitterionic nature of the compound, ion-exchange chromatography could also be an effective purification method.[1][5]
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (500 MHz, CDCl₃):
-
δ 6.00-5.80 (m, 1H): Vinyl proton (-CH=CH₂).
-
δ 5.30-5.15 (m, 2H): Vinyl protons (=CH₂).
-
δ 4.20-4.00 (m, 1H): Methine proton (α-carbon, -CH(N)-COOH).
-
δ 3.50-3.30 (br m, 4H): Piperazine protons adjacent to the Boc group (-N(Boc)-CH₂-).
-
δ 2.80-2.50 (br m, 4H): Piperazine protons adjacent to the chiral center (-N-CH₂-).
-
δ 1.45 (s, 9H): tert-butyl protons (-C(CH₃)₃).
-
COOH proton: May appear as a very broad singlet, often not observed.
Predicted ¹³C NMR (125 MHz, CDCl₃):
-
δ 175.0: Carboxylic acid carbon (-COOH).
-
δ 154.5: Carbamate carbonyl carbon (-O-C=O).
-
δ 135.0: Vinyl carbon (-CH=).
-
δ 118.0: Vinyl carbon (=CH₂).
-
δ 80.0: tert-butyl quaternary carbon (-C(CH₃)₃).
-
δ 65.0: Methine carbon (α-carbon, -CH(N)-).
-
δ 52.0: Piperazine carbons.
-
δ 44.0: Piperazine carbons.
-
δ 28.4: tert-butyl methyl carbons (-C(CH₃)₃).
Expert Insight: Interpreting NMR Spectra of N-Boc Piperazines A key feature often observed in the NMR spectra of N-Boc protected amines, including piperazines, is the doubling of certain signals.[6][7] This phenomenon arises from the restricted rotation around the carbamate C-N bond, which leads to the presence of two distinct rotational isomers (rotamers) in solution at room temperature. This can result in two sets of peaks for the piperazine ring protons and carbons, as well as the Boc group itself. Variable temperature NMR studies can be employed to confirm this, as the separate signals will coalesce into single, averaged peaks at higher temperatures.
Mass Spectrometry (MS)
Electrospray ionization (ESI) in positive ion mode is a suitable method for the analysis of this compound. The expected molecular ion peak would be [M+H]⁺ at m/z 271.3. A common fragmentation pathway for N-Boc protected compounds is the loss of the Boc group (100 Da) or isobutylene (56 Da).[6]
Expected Fragmentation Pattern:
-
[M+H]⁺: m/z 271.3
-
[M-C₄H₈+H]⁺: Loss of isobutylene, m/z 215.1
-
[M-Boc+H]⁺: Loss of the entire Boc group, leading to the deprotected piperazinyl butenoic acid, m/z 171.1
-
Further fragmentation of the piperazine ring is also expected, leading to characteristic ions at m/z 70 and 56.[8]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3300-2500 (broad) | O-H | Carboxylic acid |
| ~1710 | C=O | Carboxylic acid dimer |
| ~1690 | C=O | Carbamate |
| ~1640 | C=C | Alkene |
Applications in Drug Discovery and Development
The strategic value of this compound lies in its bifunctional nature, making it a versatile building block for creating libraries of complex molecules.
As a Scaffold for Diverse Substitution
The unprotected secondary amine of the piperazine ring can be readily functionalized through various reactions such as reductive amination, amide coupling, or nucleophilic aromatic substitution.[9] The carboxylic acid moiety can be converted into amides, esters, or other functional groups. This dual reactivity allows for the systematic exploration of chemical space around a central piperazine core.
Role as a Linker in Bifunctional Molecules
In recent years, the piperazine scaffold has gained prominence as a linker component in Proteolysis Targeting Chimeras (PROTACs).[2][][11][12][13] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. The linker plays a crucial role in determining the efficacy of a PROTAC by controlling the distance and orientation between the target protein and an E3 ligase. The semi-rigid nature of the piperazine ring can help to pre-organize the PROTAC into a productive conformation for ternary complex formation.[11] Furthermore, the basicity of the piperazine can be modulated to improve the solubility and pharmacokinetic properties of the resulting PROTAC.[2][12] this compound is an ideal starting material for constructing such linkers, allowing for the attachment of a warhead to the carboxylic acid and an E3 ligase ligand to the piperazine nitrogen.
Safety and Handling
A comprehensive safety profile for this specific compound is not available. However, based on its structural components, the following precautions should be taken:
-
α,β-Unsaturated Carbonyl Moiety: Compounds containing this functional group are Michael acceptors and can act as electrophiles. They should be considered as potential alkylating agents and handled with care to avoid skin contact and inhalation.[14][15][16]
-
Piperazine Derivatives: While N-Boc-piperazine itself is classified as an irritant to the eyes, skin, and respiratory system, the overall toxicity of the target molecule is unknown.[17]
-
General Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood. Avoid generating dust. In case of contact, wash the affected area thoroughly with water.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis can be achieved through established methods like the aza-Michael addition. The key to its utility lies in the orthogonal reactivity of the Boc-protected piperazine and the α,β-unsaturated carboxylic acid, which allows for controlled, stepwise elaboration into more complex molecules. As the field of drug discovery continues to evolve, particularly with the rise of modalities like PROTACs, the demand for such sophisticated and strategically designed building blocks will undoubtedly increase. This guide provides the foundational knowledge for researchers to effectively synthesize, characterize, and strategically deploy this compound in their research and development endeavors.
References
-
BOC Sciences. Piperazine and Triazole Linkers: The Future of Functional PROTAC Chemistry.
-
BenchChem. The Strategic Integration of Piperazine Linkers in PROTAC Design: An In-depth Technical Guide. 2025.
-
Desantis, J., et al. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 2022, 12, 21968–21977.
-
Wikipedia. α,β-Unsaturated carbonyl compound.
-
Labshake. This compound.
-
Goracci, L., et al. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 2022.
-
Guidechem. This compound.
-
Reddit. Any tips for purification of two zwitterionic compounds? r/Chempros, 2022.
-
ACS Publications. Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. 2026.
-
Google Patents. Process for preparing optically active 2-piperazinecarboxylic acid derivatives.
-
ResearchGate. Development of a Safe and Practical Synthesis of Enantiomerically Pure ( S )- and ( R )- N -Boc-3-(Trifluoromethyl)piperazines Enabled by Aza-Michael Addition of Optically Pure 4-Phenyl-2-Oxazolidinone to 3,3,3-Trifluoro-1-Nitropropene. 2024.
-
Google Patents. Process for preparing 2-piperazine carboxylic acid derivatives.
-
OSTI.GOV. Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating.
-
PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
-
BenchChem. Technical Support Center: Purification of Piperazine-Containing Compounds. 2025.
-
Mass Spectrometry Bulletin. Mass Fragmentation Characteristics of Piperazine Analogues.
-
Organic Chemistry Portal. Convergent and Fast Route to Piperazines via IMCR. 2005.
-
PubMed. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes.
-
National Institutes of Health. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. 2022.
-
Google Patents. 2-piperazin-1-yl-4H-1,3-benzothiazin-4-one derivatives and their use for the treatment of mammalian infections.
-
Santa Cruz Biotechnology. N-Boc-piperazine Safety Data Sheet.
-
ACS Publications. The Journal of Organic Chemistry Ahead of Print.
-
Princeton University. SUPPLEMENTARY INFORMATION. [URL]([Link] Macmillan-Group-SI/2016/09/Nature-2016-decarboxylative-alkylation-si.pdf)
-
Royal Society of Chemistry. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.
-
ResearchGate. State of the art in conjugate additions to unsaturated carboxylic acids...
-
PubMed. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds.
-
Google Patents. 2-piperazinone compounds and their use.
-
ACS Publications. Formation of Categories from Structure−Activity Relationships To Allow Read-Across for Risk Assessment: Toxicity of α,β-Unsaturated Carbonyl Compounds.
-
YouTube. Conjugate Addition in Alpha Beta Unsaturated Ketones Aldehydes and Carboxylic Acid Derivatives. 2020.
-
Google Patents. Purification of piperazine.
-
ResearchGate. Conjugate Addition to α,β-Unsaturated Nitriles, Carboxylic Acids, and Derivatives: A Guide to Functional Group Preparations.
-
CASPRE. 13C NMR Predictor.
-
Books. CHAPTER 9: α,β-Unsaturated Carbonyl Compounds.
-
ResearchGate. Synthetic routes for the preparation of 4-oxo-2-butenoic acid derivatives.
- Unknown Source.
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
-
Organic Chemistry Portal. Butenolide synthesis.
-
Google Patents. Method for preparing 3-methyl-2-butenoic acid.
- Unknown Source. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
-
Google Patents. 3-butynoic acid preparation method.
-
Royal Society of Chemistry. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines.
Sources
- 1. osti.gov [osti.gov]
- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 15. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Spectroscopic Characterization of 2-(4-Boc-piperazin-1-yl)-3-butenoic Acid: A Technical Guide
This guide provides an in-depth analysis of the expected spectroscopic data for the novel compound 2-(4-Boc-piperazin-1-yl)-3-butenoic acid (CAS 870703-78-9). As a key building block in medicinal chemistry, a thorough understanding of its structural features through modern spectroscopic techniques is paramount for researchers, scientists, and drug development professionals. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule, alongside detailed, field-proven protocols for data acquisition. The interpretations provided are based on established principles of spectroscopy and data from analogous structures.
Molecular Structure and Spectroscopic Overview
This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The molecule, with the chemical formula C13H22N2O4 and a molecular weight of 270.32 g/mol , incorporates a piperazine ring protected with a tert-butoxycarbonyl (Boc) group, a chiral center at the alpha-carbon, a terminal vinyl group, and a carboxylic acid.[1] Each of these features will be interrogated using a suite of spectroscopic techniques to confirm the molecule's identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural assignment.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for achieving optimal signal dispersion.[2]
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice, though methanol-d₄ or DMSO-d₆ may also be used depending on solubility. The acidic proton of the carboxylic acid may exchange with deuterium in protic deuterated solvents, leading to signal broadening or disappearance.[3]
-
Transfer the solution to a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
¹H NMR Acquisition Parameters:
-
Pulse Angle: 30-45°
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)
¹³C NMR Acquisition Parameters:
-
Pulse Angle: 30°
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: No relaxation delay is typically necessary for molecules of this size.[2]
-
Decoupling: Proton broadband decoupling.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronegativity of neighboring atoms and anisotropic effects from π-systems.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | - | 1H |
| Vinyl (-CH=CH₂) | 5.8 - 6.0 | ddd | J (trans) ≈ 17 Hz, J (cis) ≈ 10 Hz, J (geminal) ≈ 7 Hz | 1H |
| Vinyl (=CH₂) | 5.2 - 5.4 | dd | J (trans) ≈ 17 Hz, J (geminal) ≈ 1.5 Hz | 1H |
| Vinyl (=CH₂) | 5.1 - 5.3 | dd | J (cis) ≈ 10 Hz, J (geminal) ≈ 1.5 Hz | 1H |
| Alpha-Proton (-CH-) | 3.5 - 3.8 | d | J ≈ 7 Hz | 1H |
| Piperazine (-CH₂-N(Boc)-) | 3.3 - 3.6 | Multiplet | - | 4H |
| Piperazine (-CH₂-N-) | 2.4 - 2.8 | Multiplet | - | 4H |
| Boc (-C(CH₃)₃) | ~1.45 | Singlet | - | 9H |
Interpretation:
-
The carboxylic acid proton is expected to be significantly downfield due to deshielding and hydrogen bonding, appearing as a broad singlet.[4]
-
The vinyl protons will exhibit a complex splitting pattern. The proton on the carbon adjacent to the chiral center will be a doublet of doublet of doublets (ddd) due to coupling with the two geminal protons and the alpha-proton. The two terminal vinyl protons will be doublets of doublets (dd) due to cis and trans coupling to the other vinyl proton and geminal coupling to each other.[5][6]
-
The alpha-proton is a doublet due to coupling with the adjacent vinyl proton.
-
The piperazine protons will appear as complex multiplets. Those adjacent to the Boc-protected nitrogen will be more deshielded than those adjacent to the other nitrogen.
-
The nine protons of the Boc group are chemically equivalent and will appear as a sharp singlet.
Diagram of Predicted ¹H NMR Splitting Patterns
Caption: Coupling interactions of the vinyl and alpha protons.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show a single peak for each unique carbon atom.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | 170 - 175 |
| Boc Carbonyl (-C=O) | 154 - 156 |
| Vinyl (-CH=) | 135 - 140 |
| Vinyl (=CH₂) | 115 - 120 |
| Boc Quaternary (-C(CH₃)₃) | 79 - 81 |
| Alpha-Carbon (-CH-) | 60 - 65 |
| Piperazine (-CH₂-N(Boc)-) | ~45 |
| Piperazine (-CH₂-N-) | ~50 |
| Boc Methyl (-CH₃) | ~28 |
Interpretation:
-
The carbonyl carbons of the carboxylic acid and the Boc group are the most deshielded, appearing furthest downfield.[4]
-
The sp² hybridized carbons of the vinyl group will be in the 115-140 ppm range.
-
The quaternary carbon of the Boc group is found around 80 ppm.
-
The alpha-carbon , attached to two nitrogen atoms, is deshielded and expected around 60-65 ppm.
-
The piperazine carbons will appear in the 45-50 ppm region.
-
The methyl carbons of the Boc group will be the most shielded, appearing furthest upfield.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol for IR Data Acquisition
For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is typically employed.[7]
ATR Method:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.[8]
-
Acquire the spectrum.
KBr Pellet Method:
-
Grind 1-2 mg of the sample with ~100 mg of dry KBr powder in an agate mortar.[8]
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Predicted IR Spectrum
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid O-H | Stretch | 3300 - 2500 | Broad, Strong |
| Vinyl C-H | Stretch | 3100 - 3000 | Medium |
| Alkyl C-H | Stretch | 3000 - 2850 | Medium |
| Boc C=O | Stretch | ~1690 | Strong |
| Carboxylic Acid C=O | Stretch | ~1710 | Strong |
| C=C | Stretch | ~1640 | Medium |
| C-N | Stretch | 1250 - 1020 | Medium |
| C-O | Stretch | 1320 - 1210 | Strong |
Interpretation:
-
A very broad absorption from 3300-2500 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[9]
-
Two strong, sharp peaks around 1710 cm⁻¹ and 1690 cm⁻¹ are expected for the carbonyl stretches of the carboxylic acid and the Boc protecting group, respectively.[10]
-
The C=C stretch of the vinyl group will appear around 1640 cm⁻¹ .
-
The C-H stretches of the vinyl and alkyl groups will be observed in the 3100-2850 cm⁻¹ region.
-
The fingerprint region (below 1500 cm⁻¹) will contain various C-N and C-O stretching and bending vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.[11]
Experimental Protocol for MS Data Acquisition
Instrumentation: A mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.[1]
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
A small amount of formic acid or ammonium acetate can be added to the solution to promote protonation.
Data Acquisition:
-
Ionization Mode: Positive ESI (ESI+) is expected to be most effective, protonating the basic nitrogen atoms of the piperazine ring.
-
Scan Range: A scan range of m/z 50-500 should be sufficient to observe the molecular ion and key fragments.
Predicted Mass Spectrum
| Ion | m/z (Predicted) | Interpretation |
| [M+H]⁺ | 271.16 | Protonated molecular ion |
| [M-C₄H₈]⁺ | 215.10 | Loss of isobutylene from the Boc group |
| [M-Boc+H]⁺ | 171.09 | Loss of the entire Boc group |
| [Boc]⁺ | 57.07 | tert-Butyl cation |
Interpretation:
-
The protonated molecular ion [M+H]⁺ at m/z 271.16 is expected to be a prominent peak.
-
A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (56 Da), leading to a peak at m/z 215.10.
-
Loss of the entire Boc group (100 Da) would result in a fragment at m/z 171.09.
-
The base peak may correspond to the stable tert-butyl cation at m/z 57.07.[12]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jascoinc.com [jascoinc.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
A Multi-Technique Spectroscopic Approach to the Structural Elucidation of 2-(4-Boc-piperazin-1-yl)-3-butenoic acid
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and pharmaceutical development, piperazine derivatives are foundational scaffolds used in the synthesis of a vast array of bioactive molecules.[1][2] Their unique structural and electronic properties make them valuable intermediates. This guide focuses on the comprehensive structural elucidation of a specific, functionalized derivative: 2-(4-Boc-piperazin-1-yl)-3-butenoic acid. The molecule's structure presents a compelling analytical challenge, combining a protected piperazine ring, an unsaturated carboxylic acid moiety, and a chiral center.
The unambiguous confirmation of this structure is paramount for its use in further synthesis, ensuring reaction integrity, and meeting stringent quality control standards. A simple verification of molecular weight is insufficient; a full assignment of its topology is required. This guide provides a detailed, logic-driven workflow, moving from foundational analysis to advanced spectroscopic techniques. As a senior application scientist, the rationale behind each experimental choice is explained, demonstrating how a synergistic, multi-technique approach provides a self-validating system for absolute structural confirmation.
Part 1: Foundational Analysis - Molecular Formula and Mass Spectrometry
The first step in any structural elucidation is to determine the molecular formula and exact molecular weight. This establishes the elemental composition and provides the basis for all subsequent spectroscopic interpretation.
Molecular Formula and Degree of Unsaturation
The proposed structure, this compound, has a molecular formula of C₁₃H₂₂N₂O₄ and a molecular weight of 270.32 g/mol .[3]
The Degree of Unsaturation (DoU) is calculated to predict the total number of rings and π-bonds: DoU = C - (H/2) + (N/2) + 1 DoU = 13 - (22/2) + (2/2) + 1 = 13 - 11 + 1 + 1 = 4
This value is consistent with the proposed structure, which contains one piperazine ring, one carbon-carbon double bond (C=C), and two carbonyl groups (C=O), accounting for all four degrees of unsaturation.
High-Resolution Mass Spectrometry (HRMS)
Rationale: High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is chosen to confirm the molecular weight with high accuracy.[4] This allows for the confident determination of the elemental composition. Furthermore, tandem mass spectrometry (MS/MS) experiments can induce fragmentation, providing crucial data about the molecule's substructures.[5][6]
Experimental Protocol: LC-ESI-HRMS
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 acetonitrile/water mixture containing 0.1% formic acid to facilitate protonation.
-
Chromatography (Optional but Recommended): Inject the sample onto a C18 reversed-phase liquid chromatography column to ensure sample purity prior to mass analysis.[7]
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analyzer: Orbitrap or Time-of-Flight (TOF) for high resolution.
-
Full Scan (MS1): Scan from m/z 100-500 to detect the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS): Isolate the [M+H]⁺ ion (m/z 271.16) and subject it to Collision-Induced Dissociation (CID) to generate fragment ions.
-
Data Presentation: Expected HRMS Fragmentation
| Ion | Calculated m/z | Observed m/z (Hypothetical) | Mass Error (ppm) | Fragment Identity |
| [M+H]⁺ | 271.1601 | 271.1605 | 1.5 | Parent Molecule |
| [M-C₄H₈+H]⁺ | 215.0975 | 215.0978 | 1.4 | Loss of isobutylene from Boc group |
| [M-Boc+H]⁺ | 171.0815 | 171.0819 | 2.3 | Loss of the entire Boc group |
| [Boc-piperazine+H]⁺ | 187.1439 | 187.1442 | 1.6 | Cleavage of the C2-N1 bond |
| [C₄H₅O₂]⁺ | 85.0284 | 85.0286 | 2.4 | Fragment of the butenoic acid chain |
This fragmentation pattern, particularly the characteristic losses of 56 Da (isobutylene) and 100 Da (Boc group), provides strong evidence for the N-Boc-piperazine substructure.[5][8]
Part 2: Functional Group Identification - Infrared Spectroscopy
Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this molecule, FTIR is essential to confirm the presence of the carboxylic acid, the carbamate (Boc), and the alkene moieties.
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| 3300-2500 | Broad | O-H stretch | Carboxylic Acid O-H |
| ~2975, 2860 | Medium | C-H stretch | Aliphatic C-H (piperazine, Boc) |
| ~1715 | Strong | C=O stretch | Carboxylic Acid C=O (dimeric)[9] |
| ~1690 | Strong | C=O stretch | Carbamate (Boc group) C=O |
| ~1645 | Medium | C=C stretch | Alkene C=C |
| 1320-1210 | Strong | C-O stretch | Carboxylic Acid C-O[9] |
| ~1160 | Strong | C-O stretch | Carbamate (Boc group) C-O |
The presence of a very broad O-H stretch overlapping the C-H region is highly characteristic of a hydrogen-bonded carboxylic acid.[10] The two distinct strong carbonyl peaks further corroborate the presence of both the acid and the Boc-protecting group.
Part 3: Definitive Connectivity Analysis - NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and stereochemistry of an organic molecule.[11][12][13] A full suite of 1D and 2D NMR experiments is required for an unambiguous assignment.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1]
-
Internal Standard: Use Tetramethylsilane (TMS) as the internal reference (δ = 0.00 ppm).
-
Experiments: Acquire ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC spectra on a high-field spectrometer (≥400 MHz).
¹H and ¹³C NMR Analysis
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons, while the ¹³C NMR and DEPT experiments identify the number and type of carbon atoms (CH₃, CH₂, CH, C).
Data Presentation: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Position | Structure Fragment | ¹H δ (ppm), Multiplicity, J (Hz) | ¹³C δ (ppm) | DEPT-135 |
| 1 | -COOH | ~10-12 (br s, 1H) | ~175 | - |
| 2 | -CH(N)- | ~3.5-3.7 (m, 1H) | ~65 | CH |
| 3 | =CH- | ~5.8-6.0 (ddd, 1H) | ~135 | CH |
| 4 | =CH₂ | ~5.2-5.4 (m, 2H) | ~118 | CH₂ |
| 5, 9 | Piperazine -CH₂N(Boc)- | ~3.4-3.6 (m, 4H) | ~44 | CH₂ |
| 6, 8 | Piperazine -CH₂N- | ~2.5-2.8 (m, 4H) | ~50 | CH₂ |
| 10 | Boc C=O | - | ~155 | - |
| 11 | Boc -C(CH₃)₃ | - | ~80 | - |
| 12 | Boc -C(CH₃)₃ | 1.47 (s, 9H) | ~28.5 | CH₃ |
Rationale for Predictions:
-
Carboxyl Proton (1): Highly deshielded due to hydrogen bonding and anisotropy, appearing as a broad singlet far downfield.[14]
-
Vinyl Protons (3, 4): Appear in the characteristic olefinic region (5-6 ppm) with complex splitting due to geminal and vicinal coupling.[15]
-
Alpha-Proton (2): Located between an electronegative nitrogen and the vinyl group, expected around 3.5-3.7 ppm.
-
Piperazine Protons (5, 6, 8, 9): The two sets of methylenes are non-equivalent. Those adjacent to the Boc-protected nitrogen (5, 9) are slightly downfield compared to those adjacent to the substituted nitrogen (6, 8).[1] The signals are often broad or complex due to ring conformational dynamics.[16]
-
Boc Protons (12): A large singlet integrating to 9 protons, characteristic of the tert-butyl group.
-
Carbonyl Carbons (1, 10): Appear far downfield in the ¹³C spectrum, consistent with carboxylic acid and carbamate groups.[10]
2D NMR for Structural Assembly
While 1D NMR suggests the presence of the required fragments, 2D NMR is essential to prove their connectivity.[17][18]
Workflow for Structural Elucidation using 2D NMR
Caption: Logical workflow for NMR-based structural elucidation.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within 2-3 bonds. The key expected correlation is within the butenoic acid spin system, showing a cross-peak between the alpha-proton (H2) and the vinyl proton (H3), and between H3 and the terminal vinyl protons (H4). This confirms the -CH-CH=CH₂ fragment.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon. It is used to definitively assign the chemical shifts of all protonated carbons by linking the already-assigned proton signals to their carbon partners. For example, the proton signal at ~3.6 ppm will show a cross-peak to the carbon signal at ~65 ppm, assigning both to position 2.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for connecting the molecular fragments. It shows correlations between protons and carbons separated by 2-3 bonds.
Key Expected HMBC Correlations to Finalize the Structure
Caption: Key HMBC correlations confirming molecular connectivity.
-
H2 to C1 and C4: Protons on the alpha-carbon (H2) will show correlations to the carboxylic acid carbonyl (C1) and the terminal vinyl carbon (C4), locking in the butenoic acid structure.
-
H4 to C2: The terminal vinyl protons (H4) will correlate back to the alpha-carbon (C2), confirming the double bond position.
-
H6/8 to C2: Protons on the piperazine ring (H6/8) will show a crucial correlation to the alpha-carbon (C2) of the butenoic acid chain. This is the key link that connects the piperazine ring to the acid side chain.
-
H12 to C10: The tert-butyl protons (H12) will correlate to the carbamate carbonyl carbon (C10), confirming the integrity of the Boc-protecting group.
Conclusion
The structural elucidation of this compound is achieved not by a single technique, but by the logical integration of multiple, complementary analytical methods. High-resolution mass spectrometry establishes the elemental formula and key substructures through fragmentation. FTIR spectroscopy provides rapid confirmation of essential functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments, culminating in the HMBC spectrum, pieces together the molecular puzzle, definitively proving the atomic connectivity. This rigorous, self-validating workflow ensures the highest degree of confidence in the compound's structure, a non-negotiable requirement for its application in research and drug development.
References
-
I-C NMR. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube. Retrieved from [Link][17]
-
Raffa, R. B., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Ovid. Retrieved from [Link][5]
-
Vainiotalo, P., & Jalonen, J. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. PubMed. Retrieved from [Link][19]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1. OMICS International. Retrieved from [Link][11][12]
-
Raffa, R. B., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. European Journal of Medicinal Chemistry. PubMed. Retrieved from [Link][6]
-
Arslan, Z., et al. (2020). Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. Retrieved from [Link][8]
-
Mao, J. D., & Schmidt-Rohr, K. (2004). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. Retrieved from [Link][20]
-
LookChem. (n.d.). 1-BOC-PIPERAZINE 57260-72-7 wiki. LookChem. Retrieved from [Link][2]
-
University of Gothenburg. (2023). Small molecule-NMR. Retrieved from [Link][18]
-
Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. Retrieved from [Link][4]
-
The Organic Chemistry Tutor. (2021, November 11). Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes] [Video]. YouTube. Retrieved from [Link][21]
-
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. Retrieved from [Link][13]
-
Tzamaloukas, O., et al. (2011). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. PubMed Central. Retrieved from [Link][15]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link][10]
-
Ordway, F. (n.d.). IR: carboxylic acids. University of Massachusetts. Retrieved from [https://people.chem.umass.edu/ordway/Chem269/IR_Tutor/ carboxylicacids.html]([Link] carboxylicacids.html)[9]
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link][14]
-
El-Nahhal, I. M., & El-Ashgar, N. M. (2007). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics. Retrieved from [Link]
-
da Silva, E. T., et al. (2022). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega. Retrieved from [Link][16]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. labshake.com [labshake.com]
- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. omicsonline.org [omicsonline.org]
- 12. anuchem.weebly.com [anuchem.weebly.com]
- 13. smbstcollege.com [smbstcollege.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. youtube.com [youtube.com]
- 18. Small molecule-NMR | University of Gothenburg [gu.se]
- 19. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. myneni.princeton.edu [myneni.princeton.edu]
- 21. m.youtube.com [m.youtube.com]
A Technical Guide to 2-(4-Boc-piperazin-1-yl)-3-butenoic Acid: A Versatile Intermediate in Modern Synthetic Chemistry
Abstract
2-(4-Boc-piperazin-1-yl)-3-butenoic acid is a chiral, multi-functional chemical intermediate poised to accelerate discovery in pharmaceutical and materials science. Its structure uniquely combines four key chemical handles: a sterically encumbered carboxylic acid, a reactive terminal alkene, a stereocenter at the α-carbon, and a Boc-protected piperazine ring. This strategic combination allows for a programmed, sequential modification, making it an invaluable building block for constructing complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, plausible synthetic routes, core chemical transformations, and a practical application in a target-oriented synthesis workflow, designed for researchers, chemists, and drug development professionals.
Introduction: The Strategic Value of a Multi-Functional Scaffold
In the landscape of medicinal chemistry, the piperazine ring is a "privileged scaffold," a structural motif frequently found in FDA-approved drugs due to its favorable impact on physicochemical properties like solubility and its ability to act as a versatile linker between pharmacophoric groups.[1][2][3] The strategic functionalization of this core is paramount. The use of a tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, enabling chemists to selectively mask one of the two nitrogen atoms in piperazine.[4][5] This allows for precise, regioselective reactions on the free secondary amine, with the Boc group being readily removed under mild acidic conditions to unveil the second nitrogen for further elaboration.[5][6]
This compound (CAS 870703-78-9) emerges as a particularly powerful embodiment of this strategy. It is not merely a protected piperazine; it is an advanced intermediate that introduces chirality and multiple, orthogonally reactive sites in a single, compact molecule. The presence of the α-vinyl group, a feature found in various natural products and enzyme inhibitors, offers a site for saturation or functionalization, while the carboxylic acid provides a handle for amide bond formation, a ubiquitous reaction in drug discovery.[7][8] This guide will dissect the role of this intermediate, explaining the causality behind its synthesis and reactions, and providing the technical insights required to leverage its full synthetic potential.
Physicochemical Properties & Analytical Characterization
A thorough understanding of the intermediate's properties is the foundation of its effective use.
Data Summary
The key physicochemical and identifying properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]but-3-enoic acid | [9] |
| CAS Number | 870703-78-9 | [9] |
| Molecular Formula | C₁₃H₂₂N₂O₄ | [10] |
| Molecular Weight | 270.32 g/mol | [10] |
| Topological Polar Surface Area | 70.1 Ų | [10] |
| Hydrogen Bond Donors | 1 | [10] |
| Hydrogen Bond Acceptors | 5 | [10] |
| Rotatable Bond Count | 5 | [10] |
| Hazard Codes | Xi (Irritant), N (Dangerous for the environment) | [10] |
| Storage Conditions | 0-8°C (Recommended based on analogous structures) | [11] |
Spectroscopic Profile (Expected)
While specific spectra are proprietary, a standard characterization profile can be predicted based on the structure. This is crucial for reaction monitoring and quality control.
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the molecule's asymmetry and potential for slow rotation around the N-Boc amide bond, which can lead to the appearance of rotamers.[12][13] Key expected signals include:
-
A large singlet around 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group.
-
A complex multiplet in the vinyl region (approx. 5.0-6.0 ppm) for the three protons of the -CH=CH₂ group.
-
A multiplet for the chiral proton at the C2 position (α to the carbonyl).
-
A series of broad multiplets for the eight protons on the piperazine ring, often complicated by chair conformations and the aforementioned rotamerism.[14]
-
-
¹³C NMR: The carbon spectrum will confirm the presence of all 13 unique carbon atoms. Diagnostic peaks include the carbonyl of the carboxylic acid (~170-175 ppm), the Boc carbonyl (~155 ppm), the Boc quaternary carbon (~80 ppm), and two signals in the alkene region (~115-140 ppm).
-
Mass Spectrometry (MS): Electrospray ionization (ESI) would readily show the protonated molecular ion [M+H]⁺ at m/z 271.16 or the sodiated adduct [M+Na]⁺ at m/z 293.14.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch for the Boc urethane (~1680-1700 cm⁻¹), and another C=O stretch for the carboxylic acid (~1700-1725 cm⁻¹).
Synthesis and Stereochemical Considerations
The asymmetric synthesis of α-vinyl amino acids and their derivatives is a well-established field, often leveraging chiron-based approaches or stereoselective additions.[7][15][16] A plausible and efficient route to this compound involves the conjugate addition of N-Boc-piperazine to a suitable α,β-unsaturated ester, followed by selective hydrolysis.
Proposed Synthetic Workflow
The causality here is based on the high nucleophilicity of the secondary amine of Boc-piperazine and the electrophilicity of the β-carbon in an acrylate system. Using an α-bromo acrylate derivative facilitates a tandem conjugate addition-elimination or a direct SN2' reaction, which can be advantageous.
Caption: Plausible synthetic pathway to the title compound.
Control of Stereochemistry
The synthetic route described above would yield a racemic mixture. For drug development, obtaining a single enantiomer is often critical. This can be achieved through several established strategies:
-
Chiral Resolution: The final carboxylic acid can be resolved by forming diastereomeric salts with a chiral amine (e.g., (R)- or (S)-α-methylbenzylamine), followed by fractional crystallization and salt breaking.
-
Asymmetric Synthesis: Employing a chiral catalyst during the conjugate addition step can directly favor the formation of one enantiomer.
-
Chiral Auxiliary: Attaching a chiral auxiliary to the acrylate starting material before the addition step can direct the approach of the piperazine nucleophile, with the auxiliary being cleaved off in a later step.
Core Utility: A Hub for Sequential Chemical Transformations
The true value of this intermediate lies in the ability to selectively address its three primary functional groups. The choice of reagents and reaction sequence allows for the programmed construction of highly complex molecules from a single starting point.
Caption: Key reaction pathways available from the core intermediate.
Experimental Protocols: From Theory to Practice
The following protocols are representative procedures for key transformations. They are designed to be self-validating through clear checkpoints and monitoring advice.
Protocol 1: Amide Bond Formation with a Hindered Amine
The α-substitution on the butenoic acid makes it sterically hindered. Standard coupling reagents may be sluggish. An approach via an acyl fluoride intermediate is often superior as the small fluorine atom minimizes steric clash during the nucleophilic attack by the amine.[17]
-
Objective: To couple this compound with a representative amine, aniline.
-
Materials:
-
This compound (1.0 eq.)
-
Cyanuric fluoride (0.5 eq., fluorinating agent)
-
Pyridine (1.5 eq., base)
-
Aniline (1.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the carboxylic acid (1.0 eq.) and pyridine (1.5 eq.) in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add cyanuric fluoride (0.5 eq.) portion-wise, maintaining the temperature at 0°C. Causality: This in-situ generates the highly reactive acyl fluoride.
-
Stir the reaction at 0°C for 1 hour. Monitor the formation of the acyl fluoride by TLC or by quenching a small aliquot with methanol and analyzing by LC-MS.
-
Add aniline (1.2 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor for the disappearance of the acyl fluoride and formation of the amide product by TLC/LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield the desired amide.
-
Protocol 2: Boc-Deprotection
This is a fundamental step to unmask the second piperazine nitrogen for further functionalization. Using Trifluoroacetic Acid (TFA) is common due to the volatile nature of the acid and its byproducts.[6]
-
Objective: To remove the Boc protecting group.
-
Materials:
-
Boc-protected substrate (1.0 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA, 10-20 eq.)
-
-
Procedure:
-
Dissolve the Boc-protected piperazine derivative in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.
-
Cool the solution to 0°C.
-
Slowly add TFA (10-20 eq.). Causality: The strong acid protonates the carbonyl of the Boc group, initiating its collapse into CO₂, isobutylene, and the free amine.
-
Remove the ice bath and stir the reaction at room temperature for 1-3 hours. Monitor progress by TLC or LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The product will be the TFA salt.
-
To obtain the free base: Dissolve the residue in water and basify to pH > 9 with 1M NaOH or saturated NaHCO₃.
-
Extract the aqueous layer with a suitable organic solvent (e.g., DCM or Ethyl Acetate, 3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperazine.
-
Protocol 3: N-Alkylation via Reductive Amination
Following deprotection, reductive amination is a robust and high-yielding method to introduce alkyl groups onto the newly freed nitrogen, avoiding issues of over-alkylation common with alkyl halides.[18][19]
-
Objective: To add a benzyl group to the deprotected piperazine.
-
Materials:
-
Deprotected piperazine intermediate (1.0 eq., from Protocol 2)
-
Benzaldehyde (1.1 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.)
-
Anhydrous 1,2-Dichloroethane (DCE) or DCM
-
-
Procedure:
-
Dissolve the deprotected piperazine (1.0 eq.) and benzaldehyde (1.1 eq.) in anhydrous DCE in a flask under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise. Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion in the presence of the aldehyde, preventing reduction of the starting aldehyde.
-
Stir at room temperature for 2-16 hours, monitoring by TLC/LC-MS.
-
Quench the reaction carefully by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the N-benzylated product.
-
Application in Target-Oriented Synthesis: A Kinase Inhibitor Scaffold
To demonstrate the integrated use of this intermediate, we present a hypothetical synthesis of a core scaffold common in kinase inhibitors, which frequently feature a central piperazine ring linking two different aromatic systems.[1]
Target: A hypothetical scaffold, "Scaffold X"
Strategy:
-
Amide Coupling: Couple the carboxylic acid with an aniline derivative.
-
Alkene Reduction: Saturate the butenoic chain to provide a flexible linker.
-
Boc Deprotection: Expose the second piperazine nitrogen.
-
N-Arylation: Install the second aromatic system via a Buchwald-Hartwig amination.
Caption: Multi-step workflow to synthesize a hypothetical kinase inhibitor core.
This workflow exemplifies the power of the intermediate. Each functional group is addressed in a planned sequence, with the reaction at one site leaving the others intact until they are needed. The Boc group acts as a crucial switch, allowing the two nitrogens of the piperazine to be differentiated and functionalized with distinct aromatic partners, a key strategy in building libraries of potential drug candidates.
Conclusion
This compound is more than a simple building block; it is a highly versatile synthetic platform. Its pre-installed chirality, orthogonally reactive functional groups, and the proven utility of its piperazine core make it an exceptionally valuable tool for medicinal chemists. By understanding the specific reactivity of each functional handle and employing the robust protocols outlined in this guide, researchers can significantly streamline the synthesis of complex, high-value molecules, thereby shortening timelines in drug discovery and chemical innovation.
References
-
Silverman, R. B., & Holladay, M. W. (2014). α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. PMC, National Institutes of Health. [Link]
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11500. [Link]
-
Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2006). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 71(20), 7851-7855. [Link]
-
Christensen, J. B. (2007). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]
-
Cheng, C. H. (2020). Preparation of α-amino acids via Ni-catalyzed reductive vinylation and arylation of α-pivaloyloxy glycine. RSC Publishing. [Link]
-
Prasanthi, G., et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences, 5(1). [Link]
-
D'hooghe, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]
- Google Patents. (1964).
-
Silverman, R. B. (1999). Synthesis of α-Vinyl Amino Acids. PubMed. [Link]
-
Miller, J. F., et al. (2012). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 3(10), 829-834. [Link]
-
ResearchGate. (1999). (PDF) Synthesis of α-Vinyl Amino Acids. [Link]
-
Springer Nature Experiments. (1999). Synthesis of α-Vinyl Amino Acids. [Link]
-
Krchnak, V. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]
-
ResearchGate. (2016). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]
-
Mamat, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478-2489. [Link]
-
Al-Muntaser, A. A., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 14(1), 1083. [Link]
- Google Patents. (2018). A kind of synthetic method of N-Boc piperazines.
-
Mamat, C., et al. (2017). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
-
ResearchGate. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [Link]
-
De, S., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(19), 6239. [Link]
-
Goti, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6537. [Link]
- Google Patents. (2020). Synthesis method of N-Boc piperazine.
-
Organic Chemistry Portal. Synthesis of piperazines. [Link]
-
Sharma, A., et al. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Drug Research Reviews, 13(2), 108-132. [Link]
-
PubChem. (2R)-4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid. [Link]
-
ResearchGate. (2023). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of α-Vinyl Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. labshake.com [labshake.com]
- 10. Page loading... [guidechem.com]
- 11. chemimpex.com [chemimpex.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. jgtps.com [jgtps.com]
- 15. Preparation of α-amino acids via Ni-catalyzed reductive vinylation and arylation of α-pivaloyloxy glycine - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05452F [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Investigating the Biological Activity of 2-(4-Boc-piperazin-1-yl)-3-butenoic acid
Introduction: Rationale for Investigation
The compound 2-(4-Boc-piperazin-1-yl)-3-butenoic acid represents a novel chemical entity at the intersection of two pharmacologically significant scaffolds: piperazine and butenoic acid. While direct biological data for this specific molecule is not yet publicly available, its structural components provide a strong rationale for its investigation as a potential therapeutic agent.
The piperazine ring is a well-established pharmacophore found in a wide array of approved drugs with diverse biological activities. These include antimicrobial, anti-inflammatory, anticonvulsant, antihistaminic, antipsychotic, antidepressant, and anxiolytic effects[1][2][3]. Notably, piperazine derivatives have been shown to modulate key central nervous system (CNS) targets, acting as antagonists for N-methyl-D-aspartate (NMDA) and kainate receptors, and as modulators of gamma-aminobutyric acid type A (GABA-A) receptors[4][5][6]. The butenoic acid moiety is also of interest, with derivatives exhibiting anti-inflammatory properties and potential as histone deacetylase inhibitors[7][8].
The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen introduces a key variable. The Boc group is known to be labile under acidic conditions, which could influence the compound's in vivo stability and pharmacokinetic profile[9][10]. Understanding whether the Boc group remains intact or is cleaved in a biological system is crucial for interpreting its activity.
This guide provides a comprehensive, multi-tiered framework for the systematic investigation of the potential biological activities of this compound, from initial in vitro screening to targeted in vivo studies. The proposed experimental workflows are designed to be self-validating and are grounded in established scientific principles.
Part 1: Initial In Vitro Screening Cascade
A tiered approach to in vitro screening is recommended to efficiently identify and characterize the biological activity of a novel compound[11]. The initial phase should focus on broad-spectrum assays to detect potential cytotoxicity and antimicrobial activity, followed by more targeted assays based on the known pharmacology of its constituent moieties.
Cytotoxicity Assessment
Prior to investigating specific biological activities, it is essential to determine the compound's inherent cytotoxicity to establish a therapeutic window.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Plate a relevant cell line (e.g., HEK293 for general cytotoxicity, or a neuronal cell line like SH-SY5Y if focusing on neuroactivity) in a 96-well plate at an optimal seeding density and allow cells to adhere overnight[12].
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for a predetermined period (e.g., 24, 48, or 72 hours)[13]. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Following incubation, add MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide] solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells[12].
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer). Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.
Antimicrobial Activity Screening
The piperazine nucleus is a common feature in many antimicrobial agents[3][14][15]. Therefore, a preliminary screen for antibacterial and antifungal activity is warranted.
Experimental Protocol: Broth Microdilution Assay
-
Microorganism Preparation: Prepare standardized inoculums of representative bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus niger) strains in the appropriate broth medium[14].
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial suspension to each well. Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Part 2: Targeted In Vitro Assays for CNS Activity
Given the prevalence of piperazine derivatives in CNS-acting drugs, a focused investigation into the compound's effects on key neurotransmitter receptors is a logical next step.
GABA-A Receptor Modulation
Piperine, which contains a piperidine ring (structurally related to piperazine), has been shown to be a positive allosteric modulator of GABA-A receptors[16]. Some piperazine derivatives also interact with the GABAergic system[6].
Experimental Protocol: Two-Microelectrode Voltage-Clamp (TEVC) Assay in Xenopus Oocytes
-
Oocyte Preparation and cRNA Injection: Harvest and prepare Xenopus laevis oocytes. Inject the oocytes with cRNAs encoding the subunits of the desired GABA-A receptor subtype (e.g., α1β2γ2s)[5][17][18]. Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes filled with 3 M KCl. Clamp the membrane potential at -70 mV.
-
Compound Application: Perfuse the oocyte with a low concentration of GABA (e.g., EC5-10) to elicit a baseline current. Co-apply the test compound with GABA and measure the change in the GABA-induced chloride current (I-GABA)[17].
-
Data Analysis: Quantify the potentiation or inhibition of the GABA-induced current by the test compound. Generate a dose-response curve to determine the EC50 (for potentiation) or IC50 (for inhibition).
Caption: Potential modulation of GABA-A receptor signaling.
NMDA Receptor Antagonism
Piperazine-2,3-dicarboxylic acid derivatives are known competitive antagonists of NMDA receptors[4][19][20].
Experimental Protocol: Calcium Imaging Assay in Primary Neuronal Cultures
-
Neuronal Culture: Culture primary cortical or hippocampal neurons from embryonic rodents.
-
Fluorescent Dye Loading: Load the cultured neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound.
-
NMDA Stimulation: Stimulate the neurons with NMDA and a co-agonist (e.g., glycine) to induce calcium influx.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence microscope or plate reader.
-
Data Analysis: Determine the ability of the test compound to inhibit the NMDA-induced calcium influx and calculate its IC50 value.
Caption: Potential antagonism of NMDA receptor signaling.
Part 3: In Vivo Evaluation of Neuroprotective Effects
Should the in vitro assays suggest promising neuroactive properties (e.g., NMDA receptor antagonism), in vivo studies in animal models of neurological disorders would be the next logical step[21][22][23].
Animal Model of Ischemic Stroke
A widely used model for assessing neuroprotection is transient middle cerebral artery occlusion (tMCAO) in rodents[21].
Experimental Protocol: tMCAO in Rats or Mice
-
Anesthesia and Surgery: Anesthetize the animal and expose the middle cerebral artery (MCA). Induce focal cerebral ischemia by occluding the MCA with a filament for a defined period (e.g., 90 minutes).
-
Drug Administration: Administer this compound (or its vehicle) at various doses and time points (e.g., before, during, or after ischemia).
-
Reperfusion: After the occlusion period, withdraw the filament to allow for reperfusion.
-
Neurological Deficit Scoring: At 24 hours post-reperfusion, assess the animal's neurological function using a standardized scoring system.
-
Infarct Volume Measurement: Euthanize the animal and section the brain. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume.
-
Data Analysis: Compare the neurological scores and infarct volumes between the compound-treated and vehicle-treated groups.
Caption: Proposed experimental workflow for activity screening.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Summary of In Vitro Activity
| Assay Type | Target/Organism | Endpoint | Result (IC50/EC50/MIC) |
| Cytotoxicity | HEK293 | Cell Viability | > 100 µM |
| Antibacterial | S. aureus | Growth Inhibition | 50 µg/mL |
| GABA-A Modulation | α1β2γ2s | Current Potentiation | EC50 = 15 µM |
| NMDA Antagonism | Primary Neurons | Calcium Influx | IC50 = 5 µM |
Note: Data in the table is hypothetical and for illustrative purposes only.
Conclusion
The structural features of this compound make it a compelling candidate for biological investigation, particularly in the realm of CNS disorders. The systematic approach outlined in this guide, progressing from broad in vitro screening to targeted in vivo models, provides a robust framework for elucidating its potential therapeutic value. Careful consideration of its pharmacokinetic properties, especially the stability of the Boc protecting group, will be paramount in interpreting the experimental outcomes and guiding future drug development efforts.
References
- Vertex AI Search. (2024).
- ACG Publications. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
-
PubMed Central. (n.d.). Piperazine-2,3-dicarboxylic acid Derivatives as Dual Antagonists of NMDA and GluK1-Containing Kainate Receptors. Retrieved from [Link]
-
PubMed. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological activity of piperazine derivatives of phenothiazine. Retrieved from [Link]
- Asian Pacific Journal of Health Sciences. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review.
-
PubMed. (n.d.). [In vivo exploration of cerebral ischemia: use of neuroprotective agents in animal studies]. Retrieved from [Link]
-
National Institutes of Health. (n.d.). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. Retrieved from [Link]
- National Genomics Data Center. (2005). Synthesis and pharmacology of N1-substituted piperazine-2,3-dicarboxylic acid derivatives acting as NMDA receptor antagonists.
-
PubMed. (2013). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. Retrieved from [Link]
- ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
-
PubMed Central. (n.d.). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Retrieved from [Link]
-
PubMed. (2013). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. Retrieved from [Link]
-
PubMed. (2008). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. Retrieved from [Link]
-
PubMed. (n.d.). Antagonistic action of pitrazepin on human and rat GABA(A) receptors. Retrieved from [Link]
-
ACS Publications. (n.d.). Efficient Modulation of γ-Aminobutyric Acid Type A Receptors by Piperine Derivatives. Retrieved from [Link]
- Auctores. (n.d.). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease.
-
PubMed. (2010). HPLC-based activity profiling: discovery of piperine as a positive GABA(A) receptor modulator targeting a benzodiazepine-independent binding site. Retrieved from [Link]
- OUCI. (2011).
- Sygnature Discovery. (n.d.).
-
PubMed. (2007). Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester, potential inhibitors of neuropeptide bioactivation. Retrieved from [Link]
- TÜBİTAK Academic Journals. (2014).
- ResearchGate. (2025).
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apjhs.com [apjhs.com]
- 4. Piperazine-2,3-dicarboxylic acid Derivatives as Dual Antagonists of NMDA and GluK1-Containing Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antagonistic action of pitrazepin on human and rat GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester, potential inhibitors of neuropeptide bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. researchgate.net [researchgate.net]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. international-biopharma.com [international-biopharma.com]
- 12. Development of an in vitro reproductive screening assay for novel pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 15. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HPLC-based activity profiling: discovery of piperine as a positive GABA(A) receptor modulator targeting a benzodiazepine-independent binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. OLB-PM-15801853 - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 20. Piperazine-2,3-dicarboxylic Acid Derivatives as Dual Antagonists of NMDA and GluK1-Containing Kainate Receptors [ouci.dntb.gov.ua]
- 21. [In vivo exploration of cerebral ischemia: use of neuroprotective agents in animal studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
The Cornerstone of Modern Synthesis: A Technical Guide to Boc-Protected Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Mono-Protection
In the intricate world of medicinal chemistry and organic synthesis, the piperazine moiety stands out as a "privileged scaffold."[1] Its presence in a vast number of FDA-approved drugs is a testament to its ability to impart favorable physicochemical properties, such as improved solubility and bioavailability.[2][3] However, the symmetrical nature of piperazine, with its two reactive secondary amines, presents a fundamental challenge for synthetic chemists: how to achieve selective functionalization. The answer lies in the strategic use of protecting groups, and among these, the tert-butoxycarbonyl (Boc) group has emerged as an indispensable tool.[1][4]
This technical guide provides an in-depth exploration of N-Boc-piperazine, a cornerstone building block that enables the controlled, stepwise synthesis of complex piperazine derivatives.[1] We will delve into the causality behind its synthesis, explore its key reactions, and provide detailed, field-proven protocols for its use and deprotection. This document is designed for the practicing scientist, offering not just a list of procedures, but a deeper understanding of the principles that govern the chemistry of Boc-protected piperazines.
Physicochemical Properties: The Foundation for Application
A thorough understanding of the physicochemical properties of 1-Boc-piperazine is essential for its effective application in synthesis. These properties dictate its solubility, reactivity, and stability, influencing the choice of reaction conditions and purification methods.[1][4]
| Property | Value | Reference |
| CAS Number | 57260-71-6 | [1][4] |
| Molecular Formula | C₉H₁₈N₂O₂ | [1][4] |
| Molecular Weight | 186.25 g/mol | [1][4] |
| Appearance | White to light yellow crystalline solid | [1][5] |
| Melting Point | 43-47 °C | [1][6] |
| Boiling Point | 258 °C at 760 mmHg | [4][5] |
| Solubility | Soluble in ethanol, methanol, dichloromethane, ethyl acetate, and water | [1][4][6] |
The Synthesis of 1-Boc-Piperazine: A Tale of Selectivity
The primary challenge in preparing 1-Boc-piperazine is achieving mono-protection in a controlled and efficient manner. Direct reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O) can lead to the formation of the undesired 1,4-bis-Boc-piperazine, resulting in lower yields and complicated purification.[6][7] Several strategies have been developed to overcome this hurdle.
Conventional Approaches: Balancing Reactivity
Traditional methods often involve the reaction of anhydrous piperazine with Boc₂O.[7] While straightforward, this approach often suffers from low selectivity, leading to a mixture of mono- and di-protected products.[7] An improvement on this method involves the initial formation of a piperazine salt, for instance, by reacting it with acetic acid.[7] This protonates one of the nitrogen atoms, reducing its nucleophilicity and favoring the mono-Boc protected product. However, these methods can be costly and may use hazardous solvents like toluene.[7]
Innovative Synthetic Routes
More recent advancements have focused on developing more efficient and scalable syntheses. One such method starts from diethanolamine, which undergoes chlorination, Boc protection, and subsequent cyclization with ammonia to yield 1-Boc-piperazine with high yield and purity.[8][9] Another innovative approach involves the use of 2-morpholone and Boc anhydride to generate an N-Boc-morpholone intermediate, which then reacts with ammonia to form the desired product.[10]
A particularly effective laboratory-scale method utilizes 1,1'-carbonyldiimidazole (CDI) to create an active Boc-donating intermediate, tert-butyl 1H-imidazole-1-carboxylate. This intermediate then reacts selectively with a solution of piperazine and piperazine dihydrochloride to afford 1-Boc-piperazine.[11]
Visualizing the Synthesis Workflow
Caption: Comparison of conventional and selective mono-protection synthesis strategies.
Key Reactions and Transformations: Unleashing the Synthetic Potential
The synthetic utility of 1-Boc-piperazine lies in the orthogonal reactivity of its two nitrogen atoms. The Boc-protected nitrogen is unreactive under a wide range of conditions, allowing for selective functionalization of the free secondary amine.[4]
N-Arylation: The Buchwald-Hartwig Amination
A cornerstone reaction for creating N-aryl piperazines is the palladium-catalyzed Buchwald-Hartwig amination.[4][12] This powerful cross-coupling reaction enables the formation of a carbon-nitrogen bond between 1-Boc-piperazine and an aryl halide.[5][6] The resulting N-aryl-N'-Boc-piperazine derivatives are prevalent motifs in pharmaceuticals.[4][13]
Experimental Protocol: Buchwald-Hartwig Amination[4]
-
Materials:
-
Aryl Halide (e.g., 4-Chlorotoluene): 1.0 mmol, 1.0 equiv.
-
1-Boc-piperazine: 1.2 mmol, 1.2 equiv.
-
Pd₂(dba)₃ (Palladium catalyst): 0.02 mmol, 2 mol%
-
RuPhos (Ligand): 0.04 mmol, 4 mol%
-
Sodium tert-butoxide (NaOtBu) (Base): 2.1 mmol, 2.1 equiv.
-
Anhydrous Toluene
-
-
Procedure:
-
In a reaction vial, combine the aryl halide, 1-Boc-piperazine, Pd₂(dba)₃, RuPhos, and NaOtBu.
-
Seal the vial with a septum and purge with an inert gas (e.g., argon) for 5 minutes.[4]
-
Add anhydrous toluene via syringe.[4]
-
Place the vial in a preheated oil bath at 100°C and stir vigorously.[4]
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 1-24 hours.[4]
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
N-Acylation and Amidation
The free secondary amine of 1-Boc-piperazine readily undergoes acylation with acyl chlorides or amidation with carboxylic acids. Amidation reactions are crucial for incorporating the piperazine core into amide-containing structures and are often facilitated by standard coupling reagents such as HATU or EDC.[14]
Mannich Reactions
1-Boc-piperazine can participate in Mannich reactions, reacting with an aldehyde (such as formaldehyde) and a primary or secondary amine to form a Mannich base.[15] This three-component reaction is a powerful tool for building molecular complexity.
C-H Functionalization
While functionalization at the nitrogen atoms is most common, recent advances have enabled the direct C-H functionalization of the piperazine ring.[3][16] Techniques such as photoredox catalysis and direct C-H lithiation allow for the introduction of aryl, vinyl, and alkyl groups at the carbon atoms of the N-Boc-piperazine ring, opening new avenues for structural diversification.[3][16]
The Crucial Step: Boc Deprotection
The removal of the Boc protecting group is a pivotal step in many synthetic sequences, unmasking the secondary amine for further functionalization. This is typically achieved under acidic conditions.[4][17]
Common Deprotection Methods
The most common and effective methods for the deprotection of N-Boc-piperazine derivatives involve the use of strong acids.[17]
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a widely used combination.[17]
-
A solution of hydrogen chloride (HCl) in an organic solvent, such as dioxane or methanol, is another prevalent method.[17]
The Mechanism of Acid-Catalyzed Boc Deprotection
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Protocol: Boc Deprotection using TFA in DCM[18]
-
Materials:
-
Boc-protected piperazine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
Dissolve the Boc-protected piperazine in anhydrous DCM (e.g., at a 0.1 M concentration).
-
Add TFA to the solution. A common concentration is 20-50% (v/v) TFA in DCM.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, remove the excess TFA and DCM under reduced pressure.
-
To obtain the free base, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine.
-
Experimental Protocol: Boc Deprotection using HCl in Dioxane[18]
-
Materials:
-
N-Boc protected piperazine derivative
-
4M HCl in 1,4-dioxane solution
-
Methanol (optional, as a co-solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or other suitable extraction solvent
-
-
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.
-
Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperazine will precipitate.
-
Upon completion, the solvent can be removed under reduced pressure, or the product can be precipitated by adding diethyl ether and collected by filtration.
-
To obtain the free base, suspend the residue or the filtered solid in a mixture of water and DCM and add saturated aqueous NaHCO₃ solution until the mixture is basic.
-
Separate the layers, extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperazine.[17]
-
Troubleshooting and Optimization
| Issue | Possible Cause | Solution | Reference |
| Incomplete Reaction | Insufficient acid, short reaction time, low temperature, or poor solubility. | Increase equivalents of acid, extend reaction time, gently heat (40-50°C), or try a different solvent system. | [17] |
| Side Product Formation | Degradation of other acid-sensitive groups (e.g., esters, acetals). | Use milder deprotection conditions or an alternative protecting group. | [17] |
| Alkylation of nucleophilic sites on the substrate by the t-butyl cation. | Add scavengers such as triethylsilane or thioanisole. | [17][18] |
Applications in Drug Discovery and Beyond
The versatility of 1-Boc-piperazine makes it a crucial intermediate in the synthesis of a wide array of biologically active compounds.[7][14] It is a key building block for therapeutics targeting the central nervous system, infectious diseases, and cancer.[1] For instance, it has been instrumental in the synthesis of compounds with dual D2 and 5-HT1A receptor affinities, indazole DNA gyrase inhibitors, and various piperazinyl amides with significant biological activity.[5][7][14] Furthermore, its application extends to materials science, where it is used in the preparation of specialized polymers.[5][13]
Conclusion: An Enduring Legacy in Synthesis
N-Boc-piperazine is more than just a protected amine; it is a strategic tool that has fundamentally shaped the landscape of modern medicinal chemistry. Its ability to enable the selective and sequential functionalization of the piperazine scaffold has made it an indispensable component in the synthetic chemist's toolbox.[1] As drug discovery continues to demand ever more complex and diverse molecular architectures, the foundational role of Boc-protected piperazine derivatives is set to endure, paving the way for the next generation of therapeutic innovations.
References
- 1-BOC-Piperazine: Applications in Chemical Synthesis and its Prepar
- Technical Support Center: Deprotection of Boc-Protected Piperazines. Benchchem.
- The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide. Benchchem.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionaliz
- A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. Benchchem.
- Application Notes and Protocols: N-Boc-Piperazine in Parallel Synthesis Libraries. Benchchem.
- 1-BOC-Piperazine synthesis. chemicalbook.
- Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry (RSC Publishing).
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
- 1-Boc-Piperazine (CAS 57260-71-6) | Manufacture. Jubilant.
- CN106543107A - A kind of synthetic method of 1 BOC piperazines.
- CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. The Royal Society of Chemistry.
- 1-boc Piperazine. lifechem pharma.
- 1-BOC-Piperazine (57260-71-6) 1H NMR spectrum. ChemicalBook.
- 1-Boc-piperazine. SpectraBase.
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- 1-BOC-Piperazine. ChemicalBook.
- Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19).
- Exploring N-Boc-Piperazine: Properties, Applic
- 1-Boc-piperazine - Optional[1H NMR] - Spectrum. SpectraBase.
- Common side reactions with N-Boc-piperazine-C3-COOH. Benchchem.
- CN108033931B - Synthesis method of N-Boc piperazine.
- 1-Boc-piperazine = 98.0 GC 57260-71-6. Sigma-Aldrich.
- CN108033931A - A kind of synthetic method of N-Boc piperazines.
- 1-Boc-piperazine 97 57260-71-6. Sigma-Aldrich.
- 1-Boc-piperazine 97 57260-71-6. Sigma-Aldrich.
- Technical Support Center: Selective Mono-acyl
- A Comparative Guide to Selective Piperazine Functionalization: Exploring Altern
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- A Simple Synthesis of N-Alkylpiperazines.
- Boc Protection Mechanism (Boc2O + Base). Common Organic Chemistry.
- Synthetic protocols for the selective acylation of...
- N-Terminal Deprotection - Fmoc removal. Aapptec Peptides.
- BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lifechempharma.com [lifechempharma.com]
- 6. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]
- 7. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 8. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 9. CN108033931A - A kind of synthetic method of N-Boc piperazines - Google Patents [patents.google.com]
- 10. CN106543107A - A kind of synthetic method of 1 BOC piperazines - Google Patents [patents.google.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. innospk.com [innospk.com]
- 14. 1-Boc-Piperazine (CAS 57260-71-6) | Manufacture [nsrlaboratories.com]
- 15. jgtps.com [jgtps.com]
- 16. par.nsf.gov [par.nsf.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Methodological & Application
synthesis of novel compounds using 2-(4-Boc-piperazin-1-yl)-3-butenoic acid
Application Note & Protocols
Title: 2-(4-Boc-piperazin-1-yl)-3-butenoic Acid: A Trifunctional Scaffold for Accelerated Drug Discovery
Abstract
The piperazine ring is a quintessential privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its utility stems from its ability to modulate physicochemical properties and serve as a versatile linker for pharmacophoric groups.[4][5] This guide details the synthetic versatility of This compound , a trifunctional building block designed for the efficient construction of diverse and complex molecular architectures. We provide an in-depth analysis of its key reactive sites—the carboxylic acid, the terminal alkene, and the acid-labile Boc-protected amine—and present detailed, field-proven protocols for their selective functionalization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the synthesis of novel compound libraries.
Introduction: The Strategic Value of a Trifunctional Building Block
Modern drug discovery relies on the rapid synthesis of structurally diverse compound libraries. The strategic selection of starting materials is paramount. This compound is a uniquely valuable building block because it contains three distinct, orthogonally addressable functional groups. This "trifecta" of reactivity allows for a modular and divergent synthetic approach, enabling the exploration of a vast chemical space from a single starting material.
-
The Carboxylic Acid: Serves as a primary handle for amide bond formation, one of the most fundamental and frequent reactions in medicinal chemistry.[6][7]
-
The Boc-Protected Piperazine: The N-Boc group provides robust protection that is readily removed under acidic conditions, revealing a secondary amine for further derivatization.[8][9]
-
The Terminal Alkene: Offers a gateway to a variety of transformations, including saturation, oxidation, or more complex cross-coupling reactions, adding another dimension of structural diversity.
This guide will explore the causality behind protocol choices, ensuring that each experimental step is not just a procedure, but a well-reasoned choice grounded in established chemical principles.
Physicochemical Properties & Handling
A clear understanding of the reagent's properties is the foundation of successful and reproducible synthesis.
| Property | Value |
| Molecular Formula | C₁₃H₂₂N₂O₄ |
| Molecular Weight | 270.33 g/mol |
| Appearance | Off-white to white solid |
| Solubility | Soluble in DCM, DMF, DMSO, MeOH |
| Storage | Store at 2-8°C under an inert atmosphere. Material is hygroscopic. |
Core Synthetic Strategies & Protocols
The true power of this scaffold lies in the selective manipulation of its three key functional groups.
Diagram: Orthogonal Reactive Sites
The following diagram illustrates the three primary points of chemical modification on the scaffold.
Caption: The three orthogonal reactive sites of the title compound.
Strategy 1: Amide Scaffolding via Carboxylic Acid Activation
The formation of an amide bond is arguably the most critical reaction in drug discovery. The choice of coupling agent is crucial for ensuring high yield and minimizing side reactions, particularly racemization.[7] We recommend using aminium-based reagents like HATU for their high efficiency and suppression of epimerization, especially with valuable or complex amines.[6]
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
-
Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient coupling reagent that converts the carboxylic acid into a reactive O-acylisourea intermediate.[6] The presence of a non-nucleophilic base like DIPEA is essential to deprotonate the carboxylic acid and the ammonium salt of the incoming amine.[10]
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Acid Component |
| Amine (R-NH₂) | 1.1 | Nucleophile |
| HATU | 1.2 | Coupling Agent |
| DIPEA | 3.0 | Non-nucleophilic Base |
| Anhydrous DMF | - | Solvent |
Step-by-Step Methodology:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to allow for the pre-activation of the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired amide.
Strategy 2: N-Functionalization via Boc-Deprotection
The Boc group is a cornerstone of modern organic synthesis, providing stable protection for amines that can be removed under mild acidic conditions without affecting most other functional groups.[] Trifluoroacetic acid (TFA) is the reagent of choice for this transformation.[8][9]
Protocol 2: Boc Group Deprotection
-
Rationale: The mechanism involves protonation of the Boc carbonyl, followed by cleavage to form a stable tert-butyl cation, CO₂, and the free amine as its TFA salt.[12] Dichloromethane (DCM) is the preferred solvent due to its ability to dissolve both the starting material and the resulting salt.
Step-by-Step Methodology:
-
Dissolve the Boc-protected substrate (1.0 eq) in DCM (0.1 M).
-
Add trifluoroacetic acid (TFA) to the solution to a final concentration of 25-50% (v/v). Note: If the substrate contains other acid-sensitive groups, a lower concentration of TFA may be used over a longer reaction time.
-
Stir the reaction at room temperature for 1-2 hours. Monitor deprotection by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting crude product is the amine-TFA salt, which can often be used directly in the next step after co-evaporation with toluene to remove residual TFA.
-
For isolation of the free amine, dissolve the crude salt in DCM and wash with saturated aqueous NaHCO₃. Dry the organic layer and concentrate to yield the deprotected piperazine derivative.
Post-Deprotection Derivatization: The newly liberated secondary amine is a potent nucleophile, ready for a variety of subsequent reactions, such as reductive amination, acylation, or sulfonylation, to build further molecular complexity.
Strategy 3: Alkene Saturation via Catalytic Hydrogenation
The terminal alkene provides an additional site for modification. One of the most fundamental transformations is its reduction to the corresponding alkane, which can significantly alter the compound's conformational properties and metabolic stability.
Protocol 3: Catalytic Hydrogenation of the Terminal Alkene
-
Rationale: Palladium on carbon (Pd/C) is a highly effective and widely used heterogeneous catalyst for the hydrogenation of alkenes. The reaction proceeds on the surface of the catalyst with molecular hydrogen. Methanol or ethanol are common solvents for this transformation.
Step-by-Step Methodology:
-
Dissolve the alkene-containing substrate (1.0 eq) in methanol (0.1 M) in a flask suitable for hydrogenation.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight).
-
Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times to ensure an inert atmosphere.
-
Stir the reaction vigorously under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry completely in the air.
-
Rinse the Celite® pad with additional methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the saturated product, which can be purified further if necessary.
Integrated Synthetic Workflow Example
The true utility of this compound is demonstrated when these individual protocols are combined into a multi-step synthesis to create a highly functionalized final product.
Diagram: Multi-Step Synthesis Workflow
The following diagram outlines a divergent synthetic plan starting from the title compound.
Caption: A divergent workflow demonstrating the sequential application of protocols.
This workflow illustrates how a library of compounds can be generated by varying the amine (R¹-NH₂) in Step 1 and the aldehyde (R²-CHO) in Step 3, or by choosing an alternative path to saturate the alkene.
Conclusion
This compound is more than a simple starting material; it is a strategic platform for the synthesis of novel chemical entities. Its inherent trifunctionality, coupled with the robust and reliable protocols detailed herein, provides medicinal chemists with a powerful tool to accelerate discovery programs. By enabling divergent, modular synthesis, this scaffold facilitates the systematic exploration of structure-activity relationships, ultimately paving the way for the development of next-generation therapeutics.
References
-
Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. (n.d.). NIH National Library of Medicine. [Link]
-
Convergent and Fast Route to Piperazines via IMCR. (2005). Organic Chemistry Portal. [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). ResearchGate. [Link]
-
Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]
-
Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. (2010). White Rose eTheses Online. [Link]
-
Singh, R. P., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Organic & Medicinal Chemistry Letters. [Link]
- CN108033931B - Synthesis method of N-Boc piperazine. (2020).
-
de Oliveira, R. S., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2014). ResearchGate. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec. [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]
-
Trovato, F., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics. [Link]
-
Synthesis of Piperazines by C-H Functionalization. (2021). Encyclopedia MDPI. [Link]
-
Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. (2022). Journal of Agricultural and Food Chemistry. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]
-
Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. [Link]
-
A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. (2022). ResearchGate. [Link]
-
The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection. (2019). ResearchGate. [Link]
-
Peptide Synthesis with the Boc Protecting Group. (2020). YouTube. [Link]
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]
-
Introduction to Peptide Synthesis. (2008). NIH National Library of Medicine. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. growingscience.com [growingscience.com]
- 7. hepatochem.com [hepatochem.com]
- 8. chempep.com [chempep.com]
- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
Application Notes and Protocols for 2-(4-Boc-piperazin-1-yl)-3-butenoic Acid in Drug Discovery
Introduction: A Privileged Scaffold Meets a Covalent Warhead
In the landscape of modern drug discovery, the strategic combination of validated pharmacophores with reactive motifs offers a powerful approach to developing novel therapeutics with enhanced potency and selectivity. 2-(4-Boc-piperazin-1-yl)-3-butenoic acid represents a unique molecular architecture that marries two moieties of profound significance in medicinal chemistry: the N-Boc-piperazine ring and the α-vinyl amino acid scaffold.
The piperazine ring is a "privileged scaffold," appearing in numerous FDA-approved drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[1][2] Its inclusion in a molecule can significantly improve physicochemical properties such as aqueous solubility and oral bioavailability. The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens provides a versatile synthetic handle, allowing for the controlled introduction of various substituents to modulate a compound's biological activity and pharmacokinetic profile.[1]
The α-vinyl amino acid component, structurally analogous to vinylglycine, serves as a potent "warhead" for targeted covalent inhibition. Vinylglycine and its derivatives are well-established as mechanism-based or "suicide" inhibitors of a variety of enzymes, particularly those dependent on pyridoxal phosphate (PLP).[3] The electrophilic vinyl group can undergo a Michael addition reaction with nucleophilic residues (such as cysteine or lysine) in the active site of a target enzyme, leading to irreversible inhibition.[4] This covalent modification can result in prolonged duration of action and increased potency.[5][6]
This application note provides a comprehensive guide to the synthesis, potential applications, and experimental protocols for this compound, positioning it as a versatile building block for the development of targeted covalent inhibitors.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its application in synthesis and screening.
| Property | Value | Source |
| CAS Number | 870703-78-9 | N/A |
| Molecular Formula | C₁₃H₂₂N₂O₄ | N/A |
| Molecular Weight | 270.33 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF | N/A |
| Storage | Store at 2-8 °C | N/A |
Synthetic Protocol: A Plausible Route to a Novel Building Block
While the direct synthesis of this compound is not extensively documented in peer-reviewed literature, a robust synthetic route can be devised based on established methodologies for the synthesis of α-vinyl amino acids and the N-alkylation of piperazines. The following protocol outlines a plausible and efficient multi-step synthesis.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of Ethyl 2-bromo-3-butenoate
This step involves the synthesis of an α-bromo-α,β-unsaturated ester, which will serve as the electrophile for the subsequent nucleophilic substitution. A Horner-Wadsworth-Emmons type reaction is a suitable method.
Materials:
-
Acetaldehyde
-
Triethyl phosphonoacetate
-
N-Bromosuccinimide (NBS)
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous dichloromethane (DCM)
Protocol:
-
To a stirred suspension of NaH (1.1 eq) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.0 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.
-
Cool the resulting ylide solution back to 0 °C and add a solution of acetaldehyde (1.0 eq) in THF dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl crotonate.
-
Dissolve the crude ethyl crotonate in anhydrous DCM. Add NBS (1.1 eq) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture for 4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford ethyl 2-bromo-3-butenoate.
Step 2: Synthesis of Ethyl 2-(4-Boc-piperazin-1-yl)-3-butenoate
This step involves the mono-N-alkylation of Boc-piperazine via nucleophilic substitution on the α-bromo ester.[7]
Materials:
-
Ethyl 2-bromo-3-butenoate (from Step 1)
-
1-Boc-piperazine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
Protocol:
-
To a solution of ethyl 2-bromo-3-butenoate (1.0 eq) in acetonitrile, add 1-Boc-piperazine (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield ethyl 2-(4-Boc-piperazin-1-yl)-3-butenoate.
Step 3: Hydrolysis to this compound
The final step is the saponification of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
Ethyl 2-(4-Boc-piperazin-1-yl)-3-butenoate (from Step 2)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
Protocol:
-
Dissolve the ester (1.0 eq) in a mixture of THF and water (3:1).
-
Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound as a solid.
Applications in Drug Discovery: A Gateway to Targeted Covalent Inhibitors
The unique structure of this compound makes it an ideal starting point for the synthesis of libraries of targeted covalent inhibitors. The vinyl group serves as a reactive "warhead," while the Boc-protected piperazine allows for the introduction of diverse chemical functionalities to modulate target affinity, selectivity, and pharmacokinetic properties.
Mechanism of Covalent Inhibition
The primary mechanism of action for compounds derived from this scaffold is irreversible enzyme inhibition through covalent modification of a nucleophilic residue in the enzyme's active site.
Caption: Mechanism of irreversible inhibition via Michael addition.
Potential Therapeutic Targets
Given the established activity of vinylglycine derivatives, potential targets for inhibitors derived from this compound include:
-
Pyridoxal Phosphate (PLP)-Dependent Enzymes:
-
Transaminases (Aminotransferases): These enzymes are involved in amino acid metabolism and are potential targets for various diseases, including cancer and infectious diseases.
-
Decarboxylases: Inhibition of amino acid decarboxylases can modulate neurotransmitter levels and has implications for neurological disorders.[8]
-
-
Cysteine Proteases: The vinyl group can act as a Michael acceptor for the active site cysteine of proteases, which are implicated in a range of diseases from viral infections to cancer.
-
Kinases: While less common, the vinyl group could be positioned to react with a cysteine residue in the ATP-binding pocket of certain kinases.
Library Synthesis Protocol: Diversification for SAR Studies
The following protocol outlines a general procedure for creating a library of analogs from this compound to explore structure-activity relationships (SAR).
Part A: Deprotection and N-Arylation/N-Alkylation
-
Boc Deprotection: Treat this compound with trifluoroacetic acid (TFA) in DCM to remove the Boc group.
-
N-Arylation (Buchwald-Hartwig Amination): Couple the resulting secondary amine with a diverse set of aryl halides using a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., Xantphos) to introduce a variety of aromatic and heteroaromatic substituents.
-
N-Alkylation (Reductive Amination): React the deprotected piperazine with a library of aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride to generate a range of N-alkylated derivatives.[4]
Part B: Amide Coupling
-
Activate the carboxylic acid of the N-substituted piperazinyl butenoic acid derivatives from Part A using a coupling agent such as HATU or EDC/HOBt.
-
React the activated acid with a library of primary and secondary amines to generate a diverse set of amides. This allows for the exploration of interactions with the target protein beyond the covalent binding site.
Screening Protocol for Covalent Inhibitors
A key aspect of evaluating covalent inhibitors is to assess their time-dependent inhibition, which distinguishes them from non-covalent inhibitors.
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Plate reader
Protocol: Time-Dependent Inhibition Assay
-
Prepare a solution of the target enzyme in the assay buffer.
-
In a 96-well plate, add varying concentrations of the test compound to the enzyme solution. Include a control with DMSO only.
-
Incubate the enzyme-inhibitor mixture for different time points (e.g., 0, 15, 30, 60, 120 minutes).
-
At each time point, initiate the enzymatic reaction by adding the substrate.
-
Measure the reaction rate using a plate reader (e.g., by monitoring changes in absorbance or fluorescence).
-
Plot the percentage of remaining enzyme activity against the incubation time for each inhibitor concentration.
-
Calculate the apparent rate of inactivation (kobs) for each concentration.
-
Determine the kinetic parameters kinact (maximal rate of inactivation) and KI (inhibitor concentration at half-maximal inactivation rate) by plotting kobs versus inhibitor concentration.
Data Interpretation:
A time-dependent decrease in enzyme activity that is not reversed by dilution is indicative of irreversible covalent inhibition. The ratio kinact/KI is a measure of the inhibitor's efficiency.
Conclusion
This compound is a highly versatile and valuable building block for the discovery of novel targeted covalent inhibitors. Its synthesis, while requiring a multi-step approach, relies on well-established and scalable chemical transformations. The combination of a "privileged" piperazine scaffold for tuning pharmacokinetic properties and a potent vinylglycine "warhead" for irreversible enzyme inhibition provides a powerful platform for medicinal chemists. The protocols outlined in this application note offer a solid foundation for researchers to synthesize, diversify, and screen compounds derived from this promising scaffold, paving the way for the development of next-generation therapeutics.
References
- Reja, R. M., Wang, W., Lyu, Y., Haeffner, F., & Gao, J. (2022). Lysine-Targeting Reversible Covalent Inhibitors with Long Residence Time. Journal of the American Chemical Society, 144(3), 1152–1157.
- Hacker, S. M. (2022). Promising reversible protein inhibitors kept on target.
- Ostrem, J. M., Peters, U., Sos, M. L., Wells, J. A., & Shokat, K. M. (2013). K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions.
- Berkowitz, D. B., Jahng, W. J., & Pedersen, M. L. (1998). α-Vinyllysine and α-vinylarginine are time-dependent inhibitors of their cognate decarboxylases. Bioorganic & Medicinal Chemistry Letters, 8(2), 147-150.
- Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317.
- Kumar, A., Kumar, S., & Saxena, A. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607.
- Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update. Journal of Medicinal Chemistry, 62(12), 5673–5724.
- Berkowitz, D. B., McFadden, J. M., Smith, M. K., & Pedersen, M. L. (1999). Synthesis of α-vinyl amino acids. Methods in Molecular Medicine, 23, 467–488.
- Palermo, G., Branduardi, D., Masetti, M., Lodola, A., Mor, M., Piomelli, D., ... & De Vivo, M. (2011). Covalent inhibitors of fatty acid amide hydrolase: a rationale for the activity of piperidine and piperazine aryl ureas. Journal of medicinal chemistry, 54(17), 6063–6074.
- Dou, G., Wang, H., Wu, S., Liu, Y., Zhang, R., Wang, X., ... & Jiang, H. (2022). Discovery and Crystallographic Studies of Nonpeptidic Piperazine Derivatives as Covalent SARS-CoV-2 Main Protease Inhibitors. Journal of Medicinal Chemistry, 65(24), 16436–16452.
- Lai, L. L., Wang, E., & Luh, B. J. (2001). A facile synthesis of N-monosubstituted piperazines. Synthesis, 2001(3), 361-363.
- Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Organic & Biomolecular Chemistry, 3(17), 3094-3095.
- Zapata, A., & Ferrer, F. (1986). New synthesis of α-bromo-α, β-unsaturated esters.
- Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Catalytic asymmetric synthesis of α-amino acids. Chemical reviews, 107(11), 4737-4805.
- Berkheij, M., van der Sluis, L., Sewing, C., den Boer, D. J., Terpstra, J. W., Hiemstra, H., ... & van Maarseveen, J. H. (2005). Synthesis of 2-substituted piperazines via direct α-lithiation. Tetrahedron Letters, 46(13), 2369-2371.
- Solinas, M., & Ciana, A. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(14), 5521.
- Sharma, R., & Kumar, V. (2022). The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide. BenchChem.
- Zhang, Y. J., Wang, Z., Sprous, D., & Nabioullin, R. (2006). In silico design and synthesis of piperazine-1-pyrrolidine-2,5-dione scaffold-based novel malic enzyme inhibitors. Bioorganic & medicinal chemistry letters, 16(3), 525–528.
- Willems, L. I., Overkleeft, H. S., & van Kasteren, S. I. (2022).
- Baillie, T. A. (2016). Targeted covalent inhibitors for drug design.
- Bradshaw, J. M., McFarland, J. M., Paavilainen, L., & Shokat, K. M. (2021). The discovery of the first targeted covalent inhibitors of KRASG12C. Nature Reviews Drug Discovery, 20(8), 579-580.
- Role of piperazine scaffolds in medicinal chemistry. (2025). BenchChem.
- Barf, T., & Lau, J. (2023).
- Solov'ev, M. Y., & Beloglazkina, E. K. (2013). Michael addition reactions between chiral equivalents of a nucleophilic glycine and (S)-or (R)-3-[(E)-enoyl]-4-phenyl-1, 3-oxazolidin-2-ones as a general method for efficient preparation of β-substituted pyroglutamic acids. Case of topographically controlled stereoselectivity. The Journal of organic chemistry, 78(9), 4568–4574.
- Chen, H., Huang, R., Li, Z., Zhu, W., Chen, J., Zhan, Y., & Jiang, B. (2017). Selective lysine modification of native peptides via aza-Michael addition. Organic & Biomolecular Chemistry, 15(33), 6895-6899.
- From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. (n.d.). BioAscent.
- Design and Biological Evaluation of Piperazine-Bearing Nitrobenzamide Hypoxia/GDEPT Prodrugs: The Discovery of CP-506. (2023). PubMed.
- Berkowitz, D. B., Karukurichi, K. R., de la Salud-Bea, R., Maiti, G., & McFadden, J. M. (2005). α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis, and Biochemical Mechanisms. Current medicinal chemistry, 12(7), 749–774.
- Heppner, D. (2025). Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter.
- Emerging strategies in covalent inhibition. (2021). YouTube.
- Recent Advances in Base-Assisted Michael Addition Reactions. (2023).
- Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. (2021). Frontiers in Chemistry.
Sources
- 1. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. drughunter.com [drughunter.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Piperazine synthesis [organic-chemistry.org]
- 7. Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02420J [pubs.rsc.org]
- 8. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of GABA Uptake Inhibitors Using 2-(4-Boc-piperazin-1-yl)-3-butenoic Acid
Introduction: The Rationale for Targeting GABA Uptake
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a critical role in regulating neuronal excitability.[1] A disruption in the delicate balance of GABAergic neurotransmission is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[2] The synaptic concentration of GABA is primarily regulated by its removal from the synaptic cleft via GABA transporters (GATs).[2] Inhibition of these transporters, particularly GAT-1, prolongs the action of GABA, thereby enhancing inhibitory signaling. This mechanism has been a successful strategy in the development of anticonvulsant drugs.[3]
This document provides a detailed guide for the use of 2-(4-Boc-piperazin-1-yl)-3-butenoic acid as a versatile starting material for the synthesis of novel GABA uptake inhibitors. This unique building block incorporates a piperazine moiety, a common feature in many CNS-active compounds, and a reactive butenoic acid chain that can be strategically manipulated to construct various heterocyclic scaffolds, including those analogous to nipecotic acid, a well-established GABA uptake inhibitor pharmacophore.[4]
Physicochemical Properties of this compound
A thorough understanding of the starting material is paramount for successful synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₂N₂O₄ | |
| Molecular Weight | 270.33 g/mol | |
| Appearance | White to off-white solid | Generic Material Property |
| Solubility | Soluble in methanol, chloroform, and dichloromethane | Generic Material Property |
| Storage | Store at 2-8°C, protected from moisture | Generic Material Property |
Proposed Synthetic Pathway: From Butenoic Acid to a Novel Piperidinyl-piperazine GABA Uptake Inhibitor
The following protocol outlines a proposed multi-step synthesis to a novel GABA uptake inhibitor, leveraging the unique structure of this compound. This pathway is designed based on established synthetic methodologies for related heterocyclic systems.[5][6]
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for a novel GABA uptake inhibitor.
Step 1: Esterification of the Carboxylic Acid
Rationale: Protection of the carboxylic acid as a methyl ester prevents its interference in subsequent reactions and allows for easier handling and purification of the intermediates.
Protocol:
-
Suspend this compound (1.0 eq) in anhydrous methanol (10 mL per gram of starting material).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 5°C.
-
Remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 2-(4-Boc-piperazin-1-yl)-3-butenoate .
Step 2: Intramolecular Aminomercuration-Demercuration for Piperidine Ring Formation
Rationale: This key cyclization step forms the core piperidine ring structure. The use of mercury(II) acetate promotes the intramolecular attack of the piperazine nitrogen onto the alkene, followed by reductive demercuration to yield the saturated heterocycle.[7]
Protocol:
-
Dissolve Methyl 2-(4-Boc-piperazin-1-yl)-3-butenoate (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL per gram).
-
Add mercury(II) acetate (1.1 eq) and stir the mixture at room temperature for 24 hours.
-
Cool the reaction to 0°C and add a solution of sodium borohydride (0.5 eq) in 2 M NaOH dropwise.
-
Stir for 1 hour at room temperature.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain Methyl 1-Boc-4-(1-methoxycarbonyl-allyl)-piperazine-2-carboxylate .
Step 3: Reductive Amination to Form the Piperidine-3-carboxylate
Rationale: This step reduces the enamine intermediate formed in the previous step to the desired saturated piperidine ring.
Protocol:
-
Dissolve the product from Step 2 in methanol.
-
Add Palladium on carbon (10% w/w).
-
Hydrogenate the mixture at 50 psi in a Parr shaker for 24 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate to yield 1-Boc-4-(3-oxopropyl)-piperidine-3-carboxylate .
Step 4: Boc Deprotection
Rationale: Removal of the Boc protecting group is necessary to allow for the subsequent N-alkylation with a lipophilic side chain, a common feature of potent GABA uptake inhibitors.
Protocol:
-
Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane (DCM, 10 mL per gram).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0°C.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Concentrate the mixture under reduced pressure.
-
Co-evaporate with DCM (3x) to remove excess TFA.
-
The resulting TFA salt of 4-(3-oxopropyl)piperidine-3-carboxylate is typically used in the next step without further purification.
Step 5: N-Alkylation with a Lipophilic Aldehyde
Rationale: Introduction of a lipophilic side chain is crucial for enhancing the potency and blood-brain barrier permeability of the final compound.[3] This example uses a generic lipophilic aldehyde (R-CHO); in practice, this would be a carefully selected moiety based on structure-activity relationship studies.
Protocol:
-
Dissolve the TFA salt from Step 4 (1.0 eq) in anhydrous DCM.
-
Add the desired lipophilic aldehyde (R-CHO, 1.1 eq) and triethylamine (2.5 eq).
-
Stir for 30 minutes, then add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir at room temperature for 12-16 hours.
-
Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the final Novel GABA Uptake Inhibitor .
Characterization of the Final Product
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the piperidine ring protons, the piperazine ring protons, the linker protons, and the protons of the lipophilic 'R' group. |
| ¹³C NMR | Carbons of the heterocyclic rings, the linker, and the lipophilic moiety. |
| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the calculated molecular weight. |
| HPLC | Purity assessment, typically >95%. |
Biological Evaluation: In Vitro GABA Uptake Assay
Rationale: To determine the inhibitory potency of the synthesized compound on GABA transporters, a radioligand uptake assay is performed using synaptosomes prepared from rat brain tissue.
Mechanism of GABA Uptake Inhibition
Caption: Inhibition of GABA reuptake at the presynaptic terminal.
Protocol:
-
Synaptosome Preparation: Homogenize rat cerebral cortices in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the synaptosomes from the supernatant by high-speed centrifugation. Resuspend the synaptosomal pellet in a physiological buffer.
-
GABA Uptake Assay: Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the synthesized inhibitor for 10 minutes at 37°C.
-
Initiate GABA uptake by adding a mixture of [³H]GABA and non-labeled GABA.
-
Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.
-
Quantify the radioactivity retained on the filters by liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control (no inhibitor). Determine the IC₅₀ value by non-linear regression analysis.
Conclusion
This compound is a promising and versatile starting material for the synthesis of novel GABA uptake inhibitors. The proposed synthetic pathway, based on established chemical transformations, provides a roadmap for the creation of a diverse library of compounds for further biological evaluation. The protocols outlined in this document are intended to serve as a guide for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of new chemical entities targeting the GABAergic system.
References
-
Chem-Impex. trans-2-(4-Boc-piperazinyl)-4-phenyl-3-butenoic acid. [Link]
-
D'Hulst, L., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4998. [Link]
-
Andersen, K. E., et al. (1995). Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. Journal of Medicinal Chemistry, 38(21), 4281-4291. [Link]
-
Szymańska, E., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Molecules, 28(23), 7851. [Link]
- X-Pharm. Prodrugs of GABA analogs, compositions and uses thereof. US8048917B2.
- Warner-Lambert Company. Gamma amino butyric acid analogs and optical isomers. US6197819B1.
-
Li, J., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506. [Link]
-
Kowalska, P., et al. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Journal of Medicinal Chemistry, 64(16), 12134-12158. [Link]
-
Wünsch, B., et al. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 352(10), 1900145. [Link]
-
ResearchGate. Representative 2-substituted piperidine-containing pharmaceuticals. [Link]
- Bristol-Myers Squibb Company.
-
Montanari, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(11), 1582. [Link]
-
Ghorai, M. K., et al. (2021). Advances in mercury(II)-salt-mediated cyclization reactions of unsaturated bonds. Beilstein Journal of Organic Chemistry, 17, 2300-2353. [Link]
-
Newman, A. H., et al. (2005). Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor. Journal of Medicinal Chemistry, 48(4), 1133-1142. [Link]
-
ResearchGate. The medicinal chemistry of piperazines: A review. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajchem-a.com [ajchem-a.com]
- 7. BJOC - Advances in mercury(II)-salt-mediated cyclization reactions of unsaturated bonds [beilstein-journals.org]
Application Notes and Protocols: Amide Coupling with 2-(4-Boc-piperazin-1-yl)-3-butenoic Acid
Introduction: Navigating the Nuances of Amide Bond Formation
The amide bond is a cornerstone of modern medicinal chemistry, forming the backbone of peptides and appearing in a vast array of pharmaceuticals.[1] While the formation of an amide bond via the coupling of a carboxylic acid and an amine is one of the most frequently performed reactions in drug discovery, its success is not always guaranteed.[2][3][4] The reactivity of the coupling partners, steric hindrance, and the choice of coupling reagents can significantly impact reaction efficiency and product purity.[3][4][5]
This application note provides a detailed guide for the successful amide coupling of a specific, structurally complex substrate: 2-(4-Boc-piperazin-1-yl)-3-butenoic acid . This molecule presents several potential challenges that require careful consideration in protocol design:
-
Steric Hindrance: The carboxylic acid is at a chiral center alpha to a bulky Boc-protected piperazine ring, which can impede the approach of the amine nucleophile.[4]
-
Protecting Group Stability: The tert-butoxycarbonyl (Boc) group is acid-labile, necessitating reaction conditions that are not overly acidic.
-
Alkene Moiety: The presence of a vinyl group introduces a potential site for undesired side reactions, although this is less common under standard amide coupling conditions.
This document offers two robust, field-proven protocols using both a classic carbodiimide-based method and a modern, high-efficiency uronium salt-based method. We will delve into the mechanistic rationale behind reagent selection and procedural steps, providing researchers, scientists, and drug development professionals with the knowledge to not only execute these reactions but also to troubleshoot and adapt them as needed.
Strategic Selection of Coupling Reagents
The fundamental principle of amide coupling is the activation of the carboxylic acid's carbonyl group to transform the hydroxyl into a better leaving group, thereby facilitating nucleophilic attack by the amine.[6][7] The choice of activating agent is critical for success, especially with challenging substrates.
Pillar 1: Carbodiimide-Mediated Coupling (EDC/HOBt)
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used activating agents. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] However, this intermediate is unstable and can rearrange to a non-reactive N-acylurea byproduct.[8] To mitigate this, additives like 1-Hydroxybenzotriazole (HOBt) are essential. HOBt acts as a nucleophilic trap, converting the O-acylisourea into a more stable HOBt-ester, which then reacts cleanly with the amine.[2][8] EDC is particularly advantageous for solution-phase synthesis because its urea byproduct is water-soluble, simplifying purification.[8][9][10]
Pillar 2: Uronium Salt-Mediated Coupling (HATU)
Uronium/aminium salt-based reagents, like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most powerful coupling agents available.[11][12] They are particularly effective for sterically hindered acids and poorly nucleophilic amines.[3] The reaction, which requires a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA), proceeds through the formation of a highly reactive OAt-active ester.[1][13][14][15] The base deprotonates the carboxylic acid, allowing the resulting carboxylate to attack HATU, forming the active ester that is readily attacked by the amine.[1][13]
Experimental Workflow and Protocols
The following diagram outlines the general workflow for a successful amide coupling reaction, from setup to final product characterization.
Sources
- 1. growingscience.com [growingscience.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. chimia.ch [chimia.ch]
- 5. researchgate.net [researchgate.net]
- 6. Challenges and Breakthroughs in Selective Amide Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. bachem.com [bachem.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. peptide.com [peptide.com]
- 11. Amide Synthesis [fishersci.co.uk]
- 12. scribd.com [scribd.com]
- 13. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 14. HATU - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
The Versatility of 2-(4-Boc-piperazin-1-yl)-3-butenoic Acid: A Privileged Scaffold in Modern Medicinal Chemistry
Introduction: Unveiling a Versatile Building Block
In the landscape of contemporary drug discovery, the piperazine moiety stands out as a "privileged scaffold," a structural motif frequently found in biologically active compounds and approved drugs.[1][2] Its prevalence is due to a combination of favorable physicochemical properties, including its ability to modulate aqueous solubility and lipophilicity, and its capacity to serve as a versatile linker, orienting pharmacophoric groups in three-dimensional space to optimize interactions with biological targets.[2] Within this important class of heterocycles, 2-(4-Boc-piperazin-1-yl)-3-butenoic acid emerges as a particularly valuable building block for medicinal chemists.
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound. We will explore its synthesis, key derivatization protocols, and its role in the generation of compound libraries for screening against a variety of therapeutic targets, with a particular focus on the development of kinase inhibitors. The protocols and insights provided herein are designed to be self-validating, grounded in established chemical principles, and supported by authoritative references to empower your research endeavors.
Core Attributes of the Scaffold: A Trifecta of Functionality
The utility of this compound as a scaffold is rooted in its three key structural features: the Boc-protected piperazine, the butenoic acid moiety, and the chiral center at the alpha-carbon.
-
The Boc-Protected Piperazine: The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for regioselective functionalization. The unprotected nitrogen can be engaged in various reactions, such as nucleophilic substitution or reductive amination, to introduce diverse substituents.[3] The Boc group is stable under a wide range of reaction conditions and can be readily removed under acidic conditions to liberate the second nitrogen for further modification.
-
The 3-Butenoic Acid Moiety: The carboxylic acid functionality is a versatile handle for amide bond formation, a cornerstone reaction in medicinal chemistry. This allows for the coupling of a wide array of amines, leading to the generation of large and diverse compound libraries. The vinyl group of the butenoic acid can also participate in various chemical transformations, offering another point for diversification.
-
The Chiral Center: The alpha-carbon of the butenoic acid is a chiral center, allowing for the synthesis of stereochemically defined molecules. This is of paramount importance in modern drug design, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.
The interplay of these three features provides a powerful platform for the synthesis of complex and diverse molecules with the potential for a wide range of biological activities.
Synthesis of the Scaffold: A Representative Approach
A related synthetic strategy for a similar scaffold, piperazic acid, involves a Diels-Alder reaction between a 1,3-butadiene derivative and an azodicarboxylate dienophile. This highlights a potential avenue for the synthesis of the butenoic acid scaffold.
Application in Medicinal Chemistry: A Focus on Kinase Inhibitors
The piperazine scaffold is a prominent feature in a multitude of approved kinase inhibitors.[3] Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is implicated in a wide range of diseases, most notably cancer. The piperazine ring in these inhibitors often serves as a key structural element that interacts with the hinge region of the kinase active site or as a linker to project other functional groups into specific binding pockets.
The this compound scaffold is an ideal starting point for the synthesis of novel kinase inhibitors. The carboxylic acid can be coupled with various aniline or heteroaromatic amine fragments known to interact with the kinase hinge region. The unprotected piperazine nitrogen can be functionalized to introduce solubilizing groups or moieties that can occupy other binding pockets, thereby enhancing potency and selectivity.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations involving the this compound scaffold. These are intended as a guide and may require optimization based on the specific substrates and desired products.
Protocol 1: Amide Bond Formation via HATU Coupling
This protocol describes a general procedure for the coupling of the carboxylic acid of the scaffold with a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent.
Materials:
-
This compound
-
Amine of interest
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.05 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide derivative.
Data Presentation: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| HATU | None | DIPEA | DMF | 1-4 | 80-95 | Highly efficient, low epimerization. |
| EDC/HOBt | HOBt | DIPEA | DCM/DMF | 4-24 | 75-90 | Cost-effective and widely used. |
| PyBOP | None | DIPEA | DMF | 1-3 | 80-95 | Similar to HATU, good for hindered couplings. |
Yields are illustrative and can vary based on the specific substrates and reaction conditions.
Mandatory Visualization:
Caption: General workflow for the HATU-mediated amide coupling.
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to liberate the piperazine nitrogen for further functionalization.
Materials:
-
Boc-protected piperazine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected piperazine derivative in DCM.
-
Add TFA (10-50% v/v) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and carefully neutralize with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine derivative.
Mandatory Visualization:
Caption: General workflow for the TFA-mediated Boc deprotection.
Conclusion and Future Perspectives
This compound represents a highly versatile and valuable scaffold for medicinal chemistry. Its trifunctional nature allows for the systematic and efficient generation of diverse compound libraries with a high degree of molecular complexity. The protocols outlined in this application note provide a solid foundation for the utilization of this scaffold in drug discovery programs, particularly in the pursuit of novel kinase inhibitors. As our understanding of the chemical space around this scaffold expands, so too will its applications in the development of new therapeutics to address unmet medical needs.
References
-
Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]
-
MySkinRecipes. (n.d.). 2-(4-(Tert-Butoxycarbonyl)Piperazin-1-Yl)Pyrimidine-5-Carboxylic Acid. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
Dömling, A. (2005). Convergent and Fast Route to Piperazines via IMCR. Organic Chemistry Portal. [Link]
-
Organic Syntheses. (n.d.). VINYLACETIC ACID. [Link]
-
Bowers Lab. (n.d.). Piperazic Acid Synthesis. [Link]
-
Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction | PDF. [Link]
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
Wang, Y., Yao, Y., Liu, J., Wu, L., Liu, T., Cui, J., & Lee, D. Y. W. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. International Journal of Molecular Sciences, 21(11), 3853. [Link]
-
Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., ... & Yuan, H. (2016). Synthesis, structural activity-relationships, and biological evaluation of novel amide-based allosteric binding site antagonists in NR1A/NR2B N-methyl-D-aspartate receptors. Journal of medicinal chemistry, 59(1), 179–197. [Link]
-
Singh, P., & Kumar, A. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European journal of medicinal chemistry, 90, 893-913. [Link]
- Google Patents. (n.d.). CN108033931A - A kind of synthetic method of N-Boc piperazines.
-
Park, S., Lee, K., & Lee, S. (2015). Synthesis and biological evaluation of piperic acid amides as free radical scavengers and α-glucosidase inhibitors. Bioorganic & medicinal chemistry letters, 25(16), 3236-3240. [Link]
-
Wang, Y., Yao, Y., Liu, J., Wu, L., Liu, T., Cui, J., & Lee, D. Y. W. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. International Journal of Molecular Sciences, 21(11), 3853. [Link]
-
Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
Dömling, A. (2005). Convergent and Fast Route to Piperazines via IMCR. Organic Chemistry Portal. [Link]
-
Tiwari, M., Kumar, A., & Hassan, M. I. (2017). Design, synthesis, in silico and biological evaluation of novel 2-(4-(4-substituted piperazin-1-yl)benzylidene)hydrazine carboxamides. Medicinal Chemistry Research, 26(4), 841-851. [Link]
-
MDPI. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]
-
Van der Aar, E. M., de Groot, A. M., van der Heden van Noort, G. J., Overkleeft, H. S., van der Marel, G. A., & Filippov, D. V. (2017). Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis. Journal of medicinal chemistry, 60(9), 3580–3590. [Link]
-
Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]
-
MDPI. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. [Link]
-
The University of Groningen research portal. (2010). Piperazine scaffolds via isocyanide-based multicomponent reactions. [Link]
-
ResearchGate. (n.d.). Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. [Link]
-
Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry. [Link]
Sources
Application Notes and Protocols for the Development of Enzyme Inhibitors Using 2-(4-Boc-piperazin-1-yl)-3-butenoic Acid
Abstract
This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the utilization of 2-(4-Boc-piperazin-1-yl)-3-butenoic acid as a versatile scaffold for the development of novel enzyme inhibitors. This document elucidates the scientific rationale behind its design, drawing from the established roles of its constituent moieties—the privileged N-Boc-piperazine scaffold and the reactive vinylglycine core. Detailed, field-proven protocols for inhibitor screening, kinetic characterization, and mechanism of action studies are presented, underpinned by the principles of scientific integrity and experimental causality. Visual workflows and data interpretation guidelines are included to facilitate robust and reproducible research outcomes.
Introduction: A Scaffold of Strategic Importance
The confluence of a privileged structural motif with a reactive "warhead" presents a powerful strategy in modern drug discovery. This compound embodies this principle, integrating the N-Boc-piperazine moiety with a vinylglycine backbone.
-
The N-Boc-Piperazine Moiety: The piperazine ring is a frequently incorporated heterocycle in FDA-approved drugs, valued for its ability to modulate physicochemical properties such as solubility and to serve as a scaffold for arranging pharmacophoric groups.[1] The tert-butoxycarbonyl (Boc) protecting group offers synthetic tractability, allowing for selective functionalization of the piperazine ring, making it a key intermediate in the synthesis of a multitude of pharmaceuticals.[2][3] This moiety is often found in drugs targeting the central nervous system, infectious diseases, and cancer.[3]
-
The Vinylglycine Core: As a derivative of vinylglycine, the 3-butenoic acid portion of the molecule is predisposed to act as a mechanism-based or irreversible inhibitor.[4] Vinylglycine and its analogs are known to target a range of enzymes, particularly those dependent on pyridoxal phosphate (PLP).[5][6] The vinyl group can act as a Michael acceptor, leading to covalent modification of nucleophilic residues within the enzyme's active site, resulting in potent and often irreversible inhibition.[7][8]
This unique combination makes this compound a compelling starting point for developing targeted covalent inhibitors, which offer advantages such as enhanced potency and prolonged duration of action.[7]
Physicochemical Properties and Handling
A foundational understanding of the compound's properties is crucial for its effective application in experimental settings.
| Property | Value |
| Molecular Formula | C₁₃H₂₂N₂O₄ |
| Molecular Weight | 270.33 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO, methanol, and dichloromethane. Limited solubility in aqueous solutions. |
| Storage | Store at 2-8°C in a dry, well-ventilated place. |
Note: For biological assays, it is recommended to prepare a concentrated stock solution in 100% DMSO and then dilute it into the aqueous assay buffer. Ensure the final DMSO concentration in the assay is consistent across all conditions and does not exceed a level that affects enzyme activity (typically ≤1%).
Rationale for Targeting: The Promise of Covalent Inhibition
The vinyl group in this compound is the key to its potential as a covalent inhibitor. Covalent inhibitors typically function in a two-step mechanism: an initial non-covalent binding event followed by the formation of a stable covalent bond.[9][10]
This two-step process can be represented as: E + I ⇌ E·I → E-I
Where:
-
E is the enzyme
-
I is the inhibitor
-
E·I is the reversible enzyme-inhibitor complex
-
E-I is the covalently modified, inactive enzyme
The rationale for employing this scaffold is grounded in the potential for time-dependent inhibition, where the degree of inhibition increases with the duration of pre-incubation of the enzyme and inhibitor.[5] This characteristic is a hallmark of irreversible or slow-binding inhibitors.[11]
Experimental Protocols: From Screening to Mechanistic Insights
The following protocols are designed to be self-validating, providing a systematic approach to characterizing the inhibitory potential of this compound and its derivatives.
Initial Inhibitor Screening: Identifying a Hit
The primary goal of the initial screen is to determine if the compound exhibits inhibitory activity against the target enzyme at a single, high concentration.
Protocol 1: Single-Point Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare the target enzyme and its corresponding substrate in an appropriate assay buffer. The substrate concentration should ideally be at or below its Michaelis constant (Km) to maximize sensitivity to competitive inhibitors.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Setup: In a 96- or 384-well plate, add the following to triplicate wells:
-
Test wells: Assay buffer, enzyme, and the test compound at a final concentration of 10-100 µM.
-
Positive control (100% inhibition): Assay buffer, enzyme, and a known inhibitor of the target enzyme.
-
Negative control (0% inhibition): Assay buffer, enzyme, and an equivalent volume of DMSO.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15-30 minutes). This allows for the interaction between the enzyme and the inhibitor.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Signal Detection: Monitor the reaction progress by measuring the appropriate signal (e.g., absorbance, fluorescence, luminescence) over time using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition using the following formula: % Inhibition = 100 * (1 - (Rate of Test Well - Rate of Positive Control) / (Rate of Negative Control - Rate of Positive Control))
Causality Behind Experimental Choices:
-
Using a substrate concentration near the Km enhances the assay's sensitivity, particularly for competitive inhibitors.
-
The pre-incubation step is critical for covalent inhibitors to allow time for the chemical reaction with the enzyme to occur.
Potency Determination: The IC₅₀ Value
If significant inhibition is observed in the initial screen, the next step is to determine the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
Protocol 2: IC₅₀ Determination
-
Compound Dilution Series: Prepare a serial dilution of the test compound in DMSO. A common starting point is a 10-point, 3-fold dilution series.
-
Assay Setup: Following the same setup as the single-point assay, add the different concentrations of the inhibitor to the test wells.
-
Pre-incubation, Reaction Initiation, and Signal Detection: Proceed as described in Protocol 1.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation:
| Compound | IC₅₀ (µM) |
| This compound | [Insert Value] |
| Control Inhibitor | [Insert Value] |
Mechanism of Action: Unraveling the "How"
Understanding the mechanism of inhibition is crucial for lead optimization. The following experiments will help distinguish between reversible and irreversible inhibition and further classify the type of reversible interaction.
Protocol 3: Time-Dependent Inhibition Assay
This assay is designed to detect irreversible inhibition by assessing if the potency of the inhibitor increases with the pre-incubation time.[12]
-
Experimental Setup: Prepare multiple assay plates or sets of reactions.
-
Pre-incubation Time Points: Aliquots of the enzyme are pre-incubated with various concentrations of the inhibitor for different durations (e.g., 0, 15, 30, 60, and 120 minutes).
-
Reaction Initiation: At the end of each pre-incubation period, the enzymatic reaction is initiated by adding the substrate.
-
Data Analysis: Determine the IC₅₀ value for each pre-incubation time point. A significant decrease in the IC₅₀ value with increasing pre-incubation time is indicative of time-dependent, and potentially irreversible, inhibition.
Visualizing the Workflow:
Caption: Workflow for a time-dependent inhibition assay.
Protocol 4: Jump-Dilution Assay for Irreversibility
This experiment directly tests for the reversibility of the enzyme-inhibitor complex.
-
Complex Formation: Incubate the enzyme with a high concentration of the inhibitor (e.g., 10x IC₅₀) for a sufficient time to allow for complex formation (and covalent modification if it occurs).
-
Rapid Dilution: Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into a solution containing the substrate. This dilution reduces the concentration of the free inhibitor to a non-inhibitory level.
-
Activity Measurement: Monitor the enzymatic activity immediately after dilution.
-
Interpretation:
-
Irreversible Inhibition: If the inhibition is irreversible, the enzyme activity will not recover upon dilution.[13]
-
Reversible Inhibition: If the inhibition is reversible, the inhibitor will dissociate from the enzyme, and activity will be regained over time.
-
Protocol 5: Determining Kinetic Parameters for Irreversible Inhibitors
For inhibitors that demonstrate time-dependent and irreversible characteristics, it is essential to determine the kinetic parameters that define their efficiency: the inactivation rate constant (kinact) and the inhibitor concentration that gives half-maximal inactivation rate (KI).[12]
-
Experimental Design: Pre-incubate the enzyme with a range of inhibitor concentrations. At various time points, take aliquots of the mixture and measure the residual enzyme activity.
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the percentage of remaining activity against the pre-incubation time. The slope of this line gives the observed rate of inactivation (kobs).
-
Plot the kobs values against the inhibitor concentrations. Fit this data to the Michaelis-Menten equation to determine kinact (the Vmax of the plot) and KI (the Km of the plot).[12]
-
Visualizing the Kinetic Analysis:
Caption: Data analysis workflow for irreversible inhibitors.
Conclusion and Future Directions
This compound represents a strategically designed molecular scaffold with significant potential for the development of targeted covalent enzyme inhibitors. Its synthesis leverages the well-established chemistry of N-Boc-piperazine, while its vinylglycine core provides a reactive handle for achieving potent and lasting inhibition.[1][4][5] The protocols detailed in this guide offer a robust framework for systematically evaluating its inhibitory activity, from initial screening to in-depth mechanistic characterization. By understanding the kinetics of inhibition, researchers can rationally design and optimize derivatives of this promising scaffold for a wide range of therapeutic targets.
References
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
- CN108033931B - Synthesis method of N-Boc piperazine.
-
Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]
-
α-Vinyllysine and α-vinylarginine are time-dependent inhibitors of their cognate decarboxylases. ResearchGate. [Link]
-
L-Vinylglycine is an alternative substrate as well as a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate synthase. PubMed. [Link]
-
Vinylglycine. PubChem. [Link]
-
Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. BellBrook Labs. [Link]
-
Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). ACS Publications. [Link]
-
The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids derivatives and determination of their inhibition properties against human carbonic anhydrase I and II isoenzymes. Taylor & Francis Online. [Link]
-
On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers. [Link]
-
Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter. [Link]
-
Enzyme inhibitor. Wikipedia. [Link]
-
Design and synthesis of butenolide-based amide derivatives as anti-inflammatory agents. ResearchGate. [Link]
-
Vinylglycine and propargylglycine: complementary suicide substrates for L-amino acid oxidase and D-amino acid oxidase. ACS Publications. [Link]
-
The rise of covalent inhibitors in strategic therapeutic design. CAS. [Link]
-
Steady-state enzyme kinetics. The Biochemist. [Link]
-
High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications. [Link]
-
The synthetic route of 9a–c (i) 1-Boc-piperazine, K2CO3, DMF, 120 °C;... ResearchGate. [Link]
- Piperazic Acid Synthesis. Bowers Lab.
-
Biosynthesis of butenoic acid through fatty acid biosynthesis pathway in Escherichia coli. PubMed. [Link]
-
α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. PubMed Central. [Link]
-
Enzyme kinetics of reversible inhibition. Characteristic... ResearchGate. [Link]
-
Characterization of Covalent-Reversible EGFR Inhibitors. PubMed Central. [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vinylglycine | C4H7NO2 | CID 156126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. L-Vinylglycine is an alternative substrate as well as a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 8. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. drughunter.com [drughunter.com]
- 11. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 12. portlandpress.com [portlandpress.com]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of CNS-Targeting Agents from 2-(4-Boc-piperazin-1-yl)-3-butenoic Acid
Introduction: A Versatile Scaffold for CNS Drug Discovery
The quest for novel therapeutics targeting the Central Nervous System (CNS) is one of the most challenging yet vital areas of modern medicinal chemistry. A significant hurdle is the design of molecules capable of crossing the blood-brain barrier (BBB), a highly selective physiological gatekeeper.[1][2] The piperazine moiety is a privileged scaffold in CNS drug discovery, appearing in numerous approved drugs for conditions like depression, anxiety, and psychosis.[3] Its basic nitrogen atoms can be crucial for receptor interactions and for improving solubility, while the overall structure is often amenable to modifications that balance lipophilicity and other properties required for BBB penetration.[4]
This guide focuses on a particularly valuable and versatile starting material: 2-(4-Boc-piperazin-1-yl)-3-butenoic acid . This molecule incorporates several key functional groups—a protected piperazine, a carboxylic acid, and a tetrasubstituted alkene—each offering a distinct handle for chemical modification. This allows for the systematic exploration of chemical space to develop novel CNS-active agents. We will explore three primary synthetic strategies emanating from this core structure, providing detailed protocols and the scientific rationale behind each approach.
Physicochemical Properties of the Starting Material
| Property | Estimated Value | Significance in CNS Drug Design |
| Molecular Weight | ~270.33 g/mol | Below the general threshold of 400-600 Da, which is favorable for passive diffusion across the BBB.[7] |
| logP (Lipophilicity) | 1.0 - 2.0 | In a moderate range, which can be fine-tuned through derivatization to achieve the optimal balance for BBB penetration and aqueous solubility. |
| Hydrogen Bond Donors | 1 (from carboxylic acid) | A low number is generally preferred for BBB permeability. |
| Hydrogen Bond Acceptors | 5 (from carbonyls and nitrogens) | This number can be modified through subsequent chemical transformations. |
| Polar Surface Area | ~75 Ų | Within a range that can be compatible with BBB passage, though further modifications will alter this value. |
Synthetic Strategy I: Elaboration of the Carboxylic Acid Moiety via Amide Coupling
The carboxylic acid is an ideal anchor point for introducing a wide array of chemical diversity. Amide bond formation is a robust and widely used reaction in medicinal chemistry, allowing for the coupling of various amines to introduce functionalities that can modulate a compound's pharmacological activity, selectivity, and pharmacokinetic properties.[8][9]
Rationale
By forming an amide with different amines (e.g., substituted anilines, benzylamines, or other heterocyclic fragments), one can systematically probe interactions with specific CNS targets. The nature of the appended group can significantly influence lipophilicity, a key determinant of BBB permeability.
Experimental Workflow: Amide Coupling
Caption: Workflow for amide coupling.
Detailed Protocol: Synthesis of a Representative Amide
This protocol describes the coupling of this compound with a generic primary amine (R-NH₂).
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., benzylamine) (1.1 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), saturated aqueous sodium bicarbonate (NaHCO₃), brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound in anhydrous DMF, add HOBt (1.2 eq) and DIPEA (2.5 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Stir the mixture at 0°C for 30 minutes to pre-activate the carboxylic acid.
-
Add the primary amine (1.1 eq) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide.
| Parameter | Expected Outcome | Notes |
| Yield | 70-95% | Highly dependent on the steric and electronic properties of the amine. |
| Purity | >95% after chromatography | The urea byproduct from EDC is typically water-soluble and removed during workup. |
| Key Characterization | Appearance of a new set of proton signals for the R-group in ¹H NMR and a new amide carbonyl signal in ¹³C NMR. | Mass spectrometry should confirm the expected molecular weight of the product. |
Synthetic Strategy II: Modification of the Alkene Backbone
The butenoic acid double bond is a gateway to creating stereochemically complex and diverse scaffolds. Reactions at this position can introduce new stereocenters and functional groups, profoundly altering the molecule's three-dimensional shape and biological activity.
A. Catalytic Hydrogenation to a Saturated Analogue
Rationale: Saturation of the double bond removes the rigidity of the alkene, allowing for more conformational flexibility. This can be advantageous for fitting into a protein binding pocket. The hydrogenation creates two new chiral centers, leading to diastereomers that may exhibit different biological activities.
Experimental Workflow: Catalytic Hydrogenation
Caption: Workflow for catalytic hydrogenation.
Detailed Protocol: Hydrogenation of the Double Bond
Materials:
-
This compound derivative (1.0 eq)
-
10% Palladium on carbon (Pd/C) (10 mol %)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve the starting material in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this can be done using a hydrogen-filled balloon for small-scale reactions or a Parr hydrogenator for larger scales).
-
Stir the reaction mixture vigorously at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which may be used directly or purified further if necessary.
| Parameter | Expected Outcome | Notes |
| Yield | >95% | This reaction is typically very high-yielding.[10] |
| Purity | Often high enough for subsequent steps without purification. | The product will be a mixture of diastereomers unless a stereoselective method is employed.[11] |
| Key Characterization | Disappearance of the vinyl proton signals in ¹H NMR. | The stereochemistry of the product may require more advanced analytical techniques (e.g., NOESY NMR) to determine. |
B. Sharpless Asymmetric Dihydroxylation
Rationale: The introduction of a vicinal diol via Sharpless asymmetric dihydroxylation creates a highly functionalized and chiral intermediate.[4][12] This reaction is known for its high enantioselectivity. The resulting diol can serve as a handle for further derivatization, such as the formation of cyclic ethers or esters, or it can be oxidized to an α-hydroxy ketone, opening up numerous possibilities for creating novel CNS drug candidates.
Detailed Protocol: Asymmetric Dihydroxylation
Materials:
-
This compound derivative (1.0 eq)
-
AD-mix-β (or AD-mix-α for the opposite enantiomer)
-
tert-Butanol (t-BuOH) and water (1:1 mixture)
-
Methanesulfonamide (CH₃SO₂NH₂) (optional, can improve reaction rate)
-
Sodium sulfite (Na₂SO₃)
Procedure:
-
To a 1:1 mixture of t-BuOH and water, add AD-mix-β (commercially available premixed reagent).[13]
-
If the reaction is sluggish, methanesulfonamide (1.0 eq) can be added.
-
Cool the mixture to 0°C and stir until all solids are dissolved.
-
Add the starting alkene to the cold reaction mixture.
-
Stir vigorously at 0°C for 6-24 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding solid sodium sulfite and stirring for 1 hour at room temperature.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude diol by silica gel chromatography.
| Parameter | Expected Outcome | Notes |
| Yield | 70-90% | Yields can vary depending on the substrate. |
| Enantiomeric Excess (ee) | >90% | The choice of AD-mix (α or β) determines the stereochemical outcome.[4] |
| Key Characterization | Appearance of two new signals for the hydroxyl protons and the methine protons in ¹H NMR. | Chiral HPLC or NMR with a chiral shift reagent may be needed to determine the enantiomeric excess. |
Synthetic Strategy III: Piperazine N-H Functionalization
The Boc protecting group on the piperazine nitrogen can be readily removed under acidic conditions, revealing a secondary amine that is ripe for a variety of functionalization reactions.
Rationale
The substituent on this nitrogen often plays a critical role in defining the pharmacological profile of piperazine-based CNS drugs. By introducing different groups here, one can modulate receptor affinity, selectivity, and metabolic stability. Reductive amination is a powerful method for this purpose, allowing for the introduction of a wide range of alkyl and arylalkyl groups.[14][15]
Experimental Workflow: Boc Deprotection and Reductive Amination
Caption: Workflow for Boc deprotection followed by reductive amination.
Detailed Protocol: Boc Deprotection
Materials:
-
N-Boc protected piperazine derivative (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
Procedure (using TFA):
-
Dissolve the N-Boc protected starting material in DCM (approx. 0.1 M solution).
-
Add TFA (5-10 equivalents) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting TFA salt can often be used directly in the next step or neutralized with a base (e.g., saturated NaHCO₃) and extracted to yield the free amine.[16]
Detailed Protocol: Reductive Amination
Materials:
-
Free piperazine derivative (from deprotection step) (1.0 eq)
-
Aldehyde or ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the free piperazine derivative and the aldehyde/ketone in DCE.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction at room temperature for 2-16 hours until the starting amine is consumed (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by silica gel chromatography.[17]
| Parameter | Expected Outcome | Notes |
| Yield (overall) | 60-85% over two steps | Reductive amination is generally a high-yielding and clean reaction. |
| Purity | >95% after chromatography | The choice of reducing agent is key; NaBH(OAc)₃ is mild and selective for the iminium ion. |
| Key Characterization | Disappearance of the Boc group signals in ¹H NMR, and appearance of new signals corresponding to the newly introduced N-substituent. | The mass of the product will correspond to the addition of the new fragment minus the mass of the Boc group. |
Conclusion
This compound is a highly versatile starting material for the synthesis of novel compounds with potential CNS activity. The strategic manipulation of its three key functional groups—the carboxylic acid, the alkene, and the protected piperazine—provides medicinal chemists with a powerful platform to generate diverse libraries of drug-like molecules. By employing robust and well-established synthetic methodologies such as amide coupling, catalytic hydrogenation, asymmetric dihydroxylation, and reductive amination, researchers can systematically explore structure-activity relationships and optimize compounds for potency, selectivity, and the ability to penetrate the blood-brain barrier. The protocols outlined in this guide serve as a foundation for these synthetic explorations, enabling the development of the next generation of CNS-targeting agents.
References
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. Available at: [Link]
-
Synthesis of vinyl esters of aromatic carboxylic acids in the presence of Zn/SiOC, ZnO/SiOC, and Ni/SiOC catalytic systems. TÜBİTAK Academic Journals. Available at: [Link]
- Catalytic stereoselective synthesis of all-carbon tetra-substituted alkenes via Z-selective alkyne difunctionalization. Chemical Science (RSC Publishing). DOI:10.1039/D5SC00297D.
-
Sharpless asymmetric dihydroxylation. Wikipedia. Available at: [Link]
-
CNS drug design based on principles of blood-brain barrier transport. PubMed - NIH. Available at: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]
-
CNS Drug Design Based on Principles of Blood‐Brain Barrier Transport. ResearchGate. Available at: [Link]
- Synthesis of Highly Functionalized Tri- and Tetrasubstituted Alkenes via Pd-Catalyzed 1,2-Hydrovinylation of Terminal 1,3-Dienes. Journal of the American Chemical Society.
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences. Available at: [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]
-
Failure attempts to the synthesis of 3-substituted piperazine-2-acetic... ResearchGate. Available at: [Link]
-
Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. The Royal Society of Chemistry. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Derivatives of Piperazine. III. Reactions with Unsaturated Esters, Part 1. ElectronicsAndBooks. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
(PDF) Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt‐Ni Alloy Catalyst. ResearchGate. Available at: [Link]
-
Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. PubMed Central. Available at: [Link]
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
-
Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. MDPI. Available at: [Link]
-
Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. ResearchGate. Available at: [Link]
-
Reductive amination of piperazine. Reddit. Available at: [Link]
-
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers. Available at: [Link]
- and Stereoselective Synthesis of Tetrasubstituted Alkenes via Ruthenium(II)
-
tert-Butyl piperazine-1-carboxylate. PubChem. Available at: [Link]
-
Blood–Brain Barrier for CNS Drug Delivery. Encyclopedia.pub. Available at: [Link]
-
Asymmetric Hydrogenation of Unfunctionalized Tetrasubstituted Olefins with a Cationic Zirconocene Catalyst. Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
The Sharpless Asymmetric Dihydroxylation in the Organic Chemistry Majors Laboratory. ResearchGate. Available at: [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]
- Hydrogenation of carboxylic acids. Google Patents.
-
Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]
-
Drug Transport Across the Blood Brain Barrier with Dr. Sadhana Jackson. YouTube. Available at: [Link]
- Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Elsevier.
-
Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives. Pure - Eindhoven University of Technology. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. Available at: [Link]
-
Sharpless Asymmetric Dihydroxylation Reaction. Andrew G Myers Research Group. Available at: [Link]
-
(2R)-4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid. PubChem. Available at: [Link]
Sources
- 1. CNS drug design based on principles of blood-brain barrier transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Blood–Brain Barrier for CNS Drug Delivery | Encyclopedia MDPI [encyclopedia.pub]
- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. (2R)-4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | C10H18N2O4 | CID 6558430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Boc-piperazine-2-carboxylic acid | 192330-11-3 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. growingscience.com [growingscience.com]
- 9. hepatochem.com [hepatochem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes & Protocols: Chiral Synthesis Involving 2-(4-Boc-piperazin-1-yl)-3-butenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral α-Amino Acids with Piperazine Scaffolds
Unnatural α-amino acids are critical building blocks in modern drug discovery, offering a pathway to novel peptide and peptidomimetic-based medicines.[1] Among these, molecules incorporating a piperazine moiety are of particular interest due to the structural and physicochemical properties this heterocycle imparts, often enhancing pharmacokinetic profiles.[2] The chiral compound, 2-(4-Boc-piperazin-1-yl)-3-butenoic acid, represents a valuable synthon, combining the features of an α-amino acid with a versatile piperazine group protected by a tert-butyloxycarbonyl (Boc) group. Its structure makes it a key intermediate for synthesizing a variety of bioactive molecules, particularly in the development of therapeutics for neurological disorders and oncology.[3]
This document provides a detailed guide to the chiral synthesis of this compound, focusing on stereoselective allylation of glycine derivatives. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the critical parameters for achieving high yields and enantioselectivity.
Foundational Principles: Asymmetric Synthesis of α-Amino Acids
The asymmetric synthesis of α-amino acids is a cornerstone of modern organic chemistry, with numerous strategies developed to control stereochemistry.[4][5] Key approaches include the use of chiral auxiliaries, chiral catalysts, and enzymatic resolutions.[6] In the context of our target molecule, the focus lies on the enantioselective formation of the C-C bond at the α-position of a glycine equivalent.
Stereoselective Allylation of Glycine Enolates
A powerful method for constructing chiral α-amino acids is the stereoselective alkylation of glycine enolates. This approach involves the deprotonation of a suitably protected glycine derivative to form a nucleophilic enolate, which then reacts with an electrophile. To induce chirality, either a chiral auxiliary is attached to the glycine backbone, or a chiral catalyst is employed to control the facial selectivity of the electrophilic attack.
Palladium-catalyzed allylic alkylation has emerged as a particularly effective method. This reaction typically involves the formation of a π-allyl palladium complex from an allylic electrophile, which is then attacked by a nucleophile. The stereochemical outcome can be controlled by the use of chiral ligands that coordinate to the palladium center, influencing the geometry of the π-allyl complex and the trajectory of the incoming nucleophile.[7]
A synergistic Pd/Cu dual catalytic system has also been shown to be highly effective for the enantioselective allylation of glycine imino esters, affording a range of α-substituted α-amino acids with high yields and excellent enantioselectivities.[8][9]
Experimental Protocols: A Step-by-Step Guide
The following protocols outline a robust method for the chiral synthesis of this compound, proceeding through the key step of asymmetric allylation of a glycine derivative.
Synthesis of the Glycine Precursor
The initial step involves the preparation of a suitable glycine precursor that can be stereoselectively allylated. A common strategy is to use a glycine imino ester, which can be readily prepared from glycine methyl ester and a ketone.
Protocol 1: Synthesis of N-(Diphenylmethylene)glycine Methyl Ester
| Reagent | MW | Amount | Moles | Notes |
| Glycine methyl ester hydrochloride | 125.55 | 10.0 g | 79.6 mmol | |
| Benzophenone imine | 181.24 | 14.4 g | 79.6 mmol | |
| Dichloromethane (DCM) | - | 200 mL | - | Anhydrous |
| Sodium sulfate | - | q.s. | - | For drying |
Procedure:
-
To a stirred suspension of glycine methyl ester hydrochloride in anhydrous DCM at room temperature, add benzophenone imine.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove the ammonium chloride byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to afford N-(diphenylmethylene)glycine methyl ester as a solid.
Asymmetric Allylation
This is the critical stereochemistry-determining step. We will utilize a palladium-catalyzed asymmetric allylation of the glycine imino ester.
Protocol 2: Palladium-Catalyzed Asymmetric Allylation
| Reagent | MW | Amount | Moles | Notes |
| N-(Diphenylmethylene)glycine methyl ester | 253.30 | 5.0 g | 19.7 mmol | |
| Allyl acetate | 100.12 | 2.17 g | 21.7 mmol | |
| [Pd(allyl)Cl]₂ | 365.84 | 0.18 g | 0.49 mmol | (2.5 mol%) |
| Chiral Ligand (e.g., (S)-BINAP) | 622.68 | 0.61 g | 0.98 mmol | (5 mol%) |
| Base (e.g., Cs₂CO₃) | 325.82 | 7.7 g | 23.6 mmol | |
| Toluene | - | 100 mL | - | Anhydrous |
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve [Pd(allyl)Cl]₂ and the chiral ligand in anhydrous toluene.
-
Stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add N-(diphenylmethylene)glycine methyl ester and cesium carbonate to the flask.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -10 °C) to enhance enantioselectivity.
-
Add allyl acetate dropwise to the reaction mixture.
-
Stir the reaction at the same temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the chiral allylated glycine derivative.
Introduction of the Piperazine Moiety and Hydrolysis
The final steps involve the introduction of the Boc-protected piperazine and subsequent hydrolysis of the ester to yield the target carboxylic acid.
Protocol 3: N-Alkylation with Boc-piperazine and Hydrolysis
| Reagent | MW | Amount | Moles | Notes |
| Chiral allylated glycine derivative | - | (from previous step) | ~19.7 mmol | |
| 1-Boc-piperazine | 186.25 | 4.0 g | 21.7 mmol | |
| Potassium carbonate (K₂CO₃) | 138.21 | 4.1 g | 29.5 mmol | |
| Acetonitrile (ACN) | - | 100 mL | - | Anhydrous |
| Lithium hydroxide (LiOH) | 23.95 | 0.94 g | 39.4 mmol | |
| Tetrahydrofuran (THF) / Water | - | 50 mL / 25 mL | - |
Procedure:
Part A: N-Alkylation
-
Dissolve the purified chiral allylated glycine derivative and 1-Boc-piperazine in anhydrous acetonitrile.
-
Add potassium carbonate to the mixture.
-
Heat the reaction to reflux and stir for 12-16 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Part B: Hydrolysis
-
Dissolve the N-alkylated product in a mixture of THF and water.
-
Add lithium hydroxide and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Acidify the reaction mixture to pH ~4 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.
Visualization of the Synthetic Pathway
The following diagram illustrates the key transformations in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Conclusion and Future Perspectives
The described synthetic route provides a reliable and stereocontrolled method for the preparation of this compound. The key to success lies in the careful execution of the palladium-catalyzed asymmetric allylation step, where the choice of chiral ligand and reaction conditions are paramount for achieving high enantioselectivity. This versatile building block can be further elaborated to access a wide range of complex molecules for drug discovery and development.[] Future work could focus on exploring alternative catalytic systems, such as those based on other transition metals like nickel or iridium, which have shown promise in similar asymmetric transformations.[11][12] Additionally, the development of more atom-economical and environmentally benign synthetic methods remains an important goal in organic synthesis.[1][13]
References
-
Stereoselective Modification of N-(α-Hydroxyacyl)-Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward - CORE. (2022-08-24). Retrieved from [Link]
-
Enantioselective metal‐catalyzed N‐allylation of glycine derivatives. - ResearchGate. Retrieved from [Link]
-
Asymmetric Allylation of Glycine Imino Esters and Glycine Amides. Synfacts. (2018). Retrieved from [Link]
-
Highly diastereo- and enantioselective synthesis of multisubstituted allylic amino acid derivatives by allylic alkylation of a chiral glycine-based nickel complex and vinylethylene carbonates - Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Recent approaches for asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes - PubMed. Retrieved from [Link]
-
Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - Chemical Science (RSC Publishing). Retrieved from [Link]
-
Synthesis of labeled (.+-.)-2-amino-3-butenoic acids - ACS Publications. Retrieved from [Link]
-
Synergistic Pd/Cu catalysis for stereoselective allylation of vinylethylene carbonates with glycine iminoesters: Enantioselective access to diverse trisubstituted allylic amino acid derivatives | Request PDF - ResearchGate. Retrieved from [Link]
-
Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling - Organic Chemistry Portal. Retrieved from [Link]
-
Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - PMC - NIH. Retrieved from [Link]
-
Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. Retrieved from [Link]
-
Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group - PubMed. Retrieved from [Link]
-
Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates - MDPI. Retrieved from [Link]
-
A general, catalytic, and enantioselective synthesis of α-amino acids. Organic Chemistry Portal. Retrieved from [Link]
- Synthesis method of chiral piperazinone derivative - Google Patents.
-
Enantioselective Synthesis of β-amino acids: A Review - Hilaris Publisher. Retrieved from [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. Retrieved from [Link]
Sources
- 1. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. A general, catalytic, and enantioselective synthesis of α-amino acids [organic-chemistry.org]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 11. Recent approaches for asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling [organic-chemistry.org]
- 13. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
optimizing reaction yield for 2-(4-Boc-piperazin-1-yl)-3-butenoic acid synthesis
Welcome to the technical support guide for the synthesis of 2-(4-Boc-piperazin-1-yl)-3-butenoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important piperazine derivative. As Senior Application Scientists, we have consolidated field-proven insights, mechanistic explanations, and robust protocols to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing this compound?
The synthesis is achieved through an aza-Michael addition (also known as a conjugate addition). This reaction involves the nucleophilic attack of the secondary amine of N-Boc-piperazine onto the β-carbon of an α,β-unsaturated carbonyl compound, such as a 3-butenoic acid ester.[1][2]
Q2: Why is using an ester of 3-butenoic acid (e.g., methyl 3-butenoate) recommended over the free acid?
Using 3-butenoic acid directly introduces a competing acid-base reaction where the carboxylic acid protonates the basic N-Boc-piperazine, rendering the amine non-nucleophilic. This salt formation inhibits the desired aza-Michael addition. By using an ester, this side reaction is avoided. The ester can be hydrolyzed to the desired carboxylic acid in a subsequent step.
Q3: What are the critical parameters to control for optimizing the reaction yield?
The key parameters are:
-
Stoichiometry: A slight excess of the piperazine nucleophile can sometimes drive the reaction to completion, but a 1:1 ratio is a good starting point.
-
Temperature: Aza-Michael additions can be reversible, especially at elevated temperatures.[3] Running the reaction at room temperature or slightly below is often optimal to favor the product.
-
Solvent: Aprotic solvents like acetonitrile, THF, or dichloromethane are typically effective. Protic solvents like methanol or ethanol can also be used and may facilitate the reaction by stabilizing charged intermediates.[1]
-
Reaction Time: These reactions can be slow. It is crucial to monitor the reaction progress by TLC or LC-MS to determine the optimal time for completion.
Q4: Is a catalyst necessary for this reaction?
The aza-Michael addition of amines can often proceed without a catalyst, especially with a relatively reactive Michael acceptor.[1] However, if the reaction is slow, a mild base (e.g., triethylamine, DIPEA) or a Lewis acid can be employed to accelerate it. For this specific reaction, starting without a catalyst is recommended to minimize side reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Issue Category: Low or No Product Formation
Q: My TLC/LC-MS analysis shows only starting materials, even after several hours. What's going wrong?
A: This indicates a stalled or extremely slow reaction. Here’s a troubleshooting workflow:
-
Confirm Reagent Quality: Ensure that the N-Boc-piperazine and the 3-butenoate ester are pure. The piperazine should be a free base and not a salt. The butenoate ester should be free from polymerization inhibitors that might have been added during storage.
-
Solvent Choice: If you are using a non-polar solvent, consider switching to a more polar aprotic solvent (like acetonitrile or DMSO) or a protic solvent (like ethanol) to improve solubility and facilitate the reaction.
-
Temperature Adjustment: While high temperatures can promote the reverse reaction, a modest increase from room temperature to 40-50°C can sometimes overcome the activation energy barrier. Monitor carefully for product formation and decomposition.
-
Consider Catalysis: Introduce a catalytic amount (5-10 mol%) of a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to activate the Michael acceptor.
-
Verification: After implementing a change, take a sample after 2-4 hours and analyze it by TLC or LC-MS. Compare the spot/peak corresponding to the product with your starting materials.
Issue Category: Low Yield & Complex Product Mixture
Q: I'm observing the desired product, but the yield is low, and there are multiple unidentified side products. What are the likely causes?
A: A complex mixture often points to side reactions or product degradation. The primary suspects are polymerization and the retro-aza-Michael reaction.
-
Polymerization of the Michael Acceptor: α,β-unsaturated esters can polymerize, especially in the presence of trace impurities or upon heating.
-
Solution: Use fresh, distilled 3-butenoate ester. Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent radical-initiated polymerization. Avoid excessive heating.
-
-
Reversibility (Retro-Aza-Michael Reaction): The reaction equilibrium may not strongly favor the product under your current conditions.[3]
-
Solution: Perform the reaction at a lower temperature (e.g., 0°C to room temperature) for a longer duration. This minimizes the rate of the reverse reaction.
-
-
Workup Issues: The product, containing both a Boc group and a carboxylic acid (after hydrolysis), may be sensitive to pH or have challenging solubility properties.
-
Solution: During aqueous workup after hydrolysis, carefully adjust the pH. The product may be amphiphilic. Extraction at the isoelectric point is often most effective. Avoid strongly acidic or basic conditions for prolonged periods, which could risk cleaving the Boc protecting group.[4]
-
-
Verification: Use crude NMR or LC-MS to analyze the side products. A broad, unresolved hump in the NMR baseline often suggests polymer formation.
Issue Category: Purification Challenges
Q: I'm having difficulty purifying the final product, this compound, by column chromatography.
A: The free carboxylic acid can be challenging to purify on silica gel.
-
Streaking on Silica Gel: The acidic proton of your product interacts strongly with the silica gel, leading to poor separation and significant streaking.
-
Solution 1 (Modify Eluent): Add a small amount of acetic acid or formic acid (0.5-1%) to your eluent system (e.g., ethyl acetate/hexanes). This protonates the silica surface and suppresses the deprotonation of your product, leading to sharper peaks.
-
Solution 2 (Purify the Ester): Purify the ester intermediate before hydrolysis. The ester is less polar and generally behaves much better on silica gel. After obtaining the pure ester, perform the hydrolysis, which often yields a product pure enough to be used directly or requires only a simple recrystallization or precipitation.
-
-
Crystallization/Precipitation: As an alternative to chromatography, attempt to crystallize the final acid product from a suitable solvent system (e.g., ethyl acetate/hexanes, ether/pentane).
-
Verification: Purity of the final fractions or the crystallized solid should be confirmed by NMR and LC-MS.
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 2-(4-Boc-piperazin-1-yl)-3-butenoate (Ester Intermediate)
This protocol is based on standard aza-Michael addition principles.[1][2]
-
Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-piperazine (1.86 g, 10 mmol, 1.0 equiv).
-
Dissolution: Add 20 mL of acetonitrile and stir until the solid is fully dissolved.
-
Reagent Addition: Add methyl 3-butenoate (1.0 g, 10 mmol, 1.0 equiv) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 50:50 ethyl acetate/hexanes eluent system. The product should have a lower Rf than N-Boc-piperazine. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
The resulting crude oil is the ester product. It can be carried forward to the hydrolysis step directly or purified via flash column chromatography (silica gel, gradient elution from 20% to 50% ethyl acetate in hexanes).
-
Protocol 2: Hydrolysis to this compound (Final Product)
-
Setup: Dissolve the crude or purified ester intermediate (approx. 10 mmol) in a mixture of tetrahydrofuran (THF, 20 mL) and water (10 mL).
-
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O) (0.63 g, 15 mmol, 1.5 equiv) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature for 4-8 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting ester.
-
Workup:
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with 20 mL of water and wash with diethyl ether (2 x 20 mL) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH ~4-5 with 1 M HCl. A white precipitate may form.
-
Extract the product with dichloromethane or ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product as a white solid or viscous oil.[5]
-
Data Summary and Visualization
Table 1: Optimization of Reaction Conditions
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | Acetonitrile | 25 | 24 | ~85% | Clean reaction, moderate rate. Recommended starting point. |
| 2 | THF | 25 | 24 | ~70% | Slower reaction rate compared to acetonitrile. |
| 3 | Ethanol | 25 | 12 | ~90% | Faster reaction, but potential for transesterification side products. |
| 4 | Acetonitrile | 60 | 6 | ~60% | Faster consumption of starting material but lower isolated yield due to retro-Michael reaction.[3] |
| 5 | Toluene | 25 | 48 | <50% | Very slow reaction rate. |
Diagrams
Caption: Aza-Michael addition mechanism.
Caption: Troubleshooting workflow for low reaction conversion.
References
-
De Simone, F., et al. (2020). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. Available at: [Link]
-
Belluti, F., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]
- Unknown Author. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmacy and Pharmaceutical Sciences. (Note: While the direct link is unavailable, this source discusses handling of Boc-piperazine.)
-
Robins, M. J., et al. (2007). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry. Available at: [Link]
- Google Patents. (2018). CN108033931B - Synthesis method of N-Boc piperazine.
-
LibreTexts Chemistry. (2023). Conjugate Addition Reactions. Available at: [Link]
- Google Patents. (2017). CN106543107A - A kind of synthetic method of 1 BOC piperazines.
-
Asymmetric Synthesis of 3-Substituted Piperazine-2-acetic Acid Esters from 1,2-Diamines. (2016). Molecules. Available at: [Link]
-
LibreTexts Chemistry. (2024). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Available at: [Link]
-
The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. (2023). Revista de la Academia Colombiana de Ciencias Exactas, Físicas y Naturales. Available at: [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Available at: [Link]
-
Chad's Prep. (2021). 19.5 Imine and Enamine Formation | Addition of Amines | Organic Chemistry. YouTube. Available at: [Link]
-
Synfacts. (2024). Rational Catalyst Design for an Optimized Aza-Michael Addition. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
-
A Computational Mechanistic Study of an Aza-Michael Addition and a Paal-Knorr Reaction. (2015). Auburn University Electronic Theses and Dissertations. Available at: [Link]
-
LibreTexts Chemistry. (2023). 19.14: Conjugate Addition Reactions. Available at: [Link]
-
Aza-Michael Reaction as a Greener, Safer, and More Sustainable Approach to Biobased Polyurethane Thermosets. (2021). ACS Sustainable Chemistry & Engineering. Available at: [Link]
- Google Patents. (2009). CN101531584A - Method for preparing 3-butenoic acid.
-
Organic Syntheses. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Available at: [Link]
-
European Patent Office. (2017). EP3419974B1 - PROCESS FOR THE SEPARATION OF ENANTIOMERS OF PIPERAZINE DERIVATIVES. Available at: [Link]
Sources
- 1. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. raco.cat [raco.cat]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. orgsyn.org [orgsyn.org]
Technical Support Center: Purification Protocol for 2-(4-Boc-piperazin-1-yl)-3-butenoic Acid
Welcome to the Technical Support Center for the purification of 2-(4-Boc-piperazin-1-yl)-3-butenoic acid (CAS 870703-78-9). This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile building block. Given its unique structure, featuring a basic piperazine moiety, an acidic carboxylic acid, and a lipophilic Boc protecting group, this compound can present specific purification challenges. This document provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities, ensuring you achieve the desired purity for your downstream applications.
Purification Strategy Overview
The purification of this compound requires careful consideration of its amphoteric nature. The molecule possesses both a basic nitrogen atom within the piperazine ring and an acidic carboxylic acid group, making it capable of forming a zwitterion, particularly near its isoelectric point (pI). This property significantly influences its solubility and chromatographic behavior.
The primary purification strategies involve:
-
Flash Column Chromatography: Effective for removing both more and less polar impurities. The choice of stationary phase and mobile phase modifiers is critical to obtaining good peak shape and resolution.
-
Recrystallization: A powerful technique for achieving high purity if the compound is a solid and a suitable solvent system can be identified.[1] This may involve recrystallizing the free compound or a salt derivative.[2]
Below is a decision-making workflow to help you select the appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My compound is streaking or tailing significantly during silica gel flash chromatography. How can I improve the peak shape?
Answer: This is a common issue when purifying basic compounds like piperazines on acidic silica gel.[3] The basic nitrogen atom interacts strongly with the acidic silanol groups of the stationary phase, leading to poor peak shape.
-
Causality: The interaction is an acid-base attraction that causes a portion of the analyte molecules to be retained more strongly, resulting in a "tail" as they slowly elute off the column.
-
Solution 1: Mobile Phase Modifier: Add a small amount of a basic modifier to your mobile phase to compete with your compound for binding to the silica.
-
Triethylamine (TEA): Typically, 0.1-1% TEA is added to the solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol). TEA is a volatile base that will occupy the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
Ammonia: A solution of 7N ammonia in methanol can be used as the polar component of the mobile phase, which also serves to suppress the acidic nature of the silica gel.
-
-
Solution 2: Alternative Stationary Phase:
-
Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds. Start with neutral alumina and a solvent system similar to what you would use for silica.
-
Reversed-Phase (C18): If your compound is sufficiently non-polar, reversed-phase chromatography is an excellent option. The separation occurs on a non-polar stationary phase with a polar mobile phase (e.g., acetonitrile/water or methanol/water).[4] This avoids the issue of silanol interactions. You may need to add a modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to protonate the piperazine and improve peak shape.[3]
-
Question 2: I am losing a significant amount of my product during the aqueous workup. Why is this happening and what can I do?
Answer: The loss of product into the aqueous layer is likely due to the zwitterionic nature of your compound.[5] At a neutral pH, both the carboxylic acid and the piperazine nitrogen can be ionized, forming an internal salt that has increased water solubility.
-
Causality: At its isoelectric point, a zwitterion can exhibit high aqueous solubility. Simple extraction with an organic solvent at neutral pH will be inefficient.
-
Solution: pH Adjustment: To ensure your compound partitions into the organic layer, you must adjust the pH of the aqueous solution to suppress the formation of the zwitterion.
-
Acidic Wash (pH ~2-3): By adding a dilute acid (e.g., 1M HCl), you will protonate the piperazine nitrogen, forming a hydrochloride salt. The carboxylic acid will be in its neutral form. This salt will be highly water-soluble, which is useful for washing away non-polar, non-basic impurities.
-
Basic Extraction (pH ~8-9): To extract your product into an organic solvent (like ethyl acetate or dichloromethane), you must first basify the aqueous layer with a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This deprotonates the carboxylic acid, but the piperazine nitrogen will be in its free base form. The resulting carboxylate may still have some water solubility. A better approach is to use a stronger base to ensure the piperazine is the free base while the carboxylic acid is a salt, then carefully re-acidify to extract. A more robust method is to adjust the pH to be either well above or well below the two pKa values to ensure the molecule is not zwitterionic. For extraction into an organic solvent, you should aim for a pH where the carboxylic acid is protonated (neutral) and the piperazine is the free base (neutral). This is often difficult to achieve simultaneously. A practical approach is to acidify the aqueous solution to pH 3-4 (protonating the piperazine) and wash with an organic solvent to remove neutral impurities. Then, basify the aqueous layer to pH 8-9 and extract the product with an organic solvent.
-
Question 3: My product, which appears pure by NMR, is an oil or gum and I cannot get it to crystallize. What are my options?
Answer: While many Boc-piperazine derivatives are crystalline solids, it is not uncommon for complex molecules to remain as amorphous gums or oils, even when pure.[6]
-
Causality: The inability to crystallize can be due to the presence of minor impurities that inhibit lattice formation, or it could be an inherent property of the molecule. Rotational isomers (rotamers) around the Boc group's amide bond can also frustrate crystallization.
-
Solution 1: Attempt Co-evaporation: Dissolve the oil in a solvent like dichloromethane and add a non-polar solvent in which the compound is insoluble, such as hexane or pentane. Concentrate the solution on a rotary evaporator. The resulting solid may be amorphous but is often easier to handle than a sticky oil.
-
Solution 2: Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth.[7]
-
Seed Crystals: If you have a small amount of crystalline material from a previous batch, add a single tiny crystal to the supersaturated solution.
-
-
Solution 3: Salt Formation: Convert the compound to a salt. Since your molecule has both acidic and basic centers, you have multiple options. Reacting the piperazine nitrogen with an acid like HCl or oxalic acid can yield a crystalline hydrochloride or oxalate salt. This is often a very effective method for purifying and handling basic compounds.[8]
-
Solution 4: High Vacuum: Dry the oil under high vacuum for an extended period (12-24 hours) at a slightly elevated temperature (e.g., 30-40°C) to remove all residual solvent, which can prevent crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: Impurities will depend on the synthetic route, but common possibilities include:
-
Starting Materials: Unreacted N-Boc-piperazine or the other reactant in your synthesis.
-
Di-Boc Piperazine: If piperazine itself was used in a preceding step, there might be residual 1,4-di-Boc-piperazine, which is very non-polar.[9]
-
Byproducts from Boc Protection/Deprotection: If the Boc group was added or removed under non-ideal conditions, you might have related impurities. The Boc group is acid-labile.[10]
-
Solvents: Residual solvents from the reaction or workup (e.g., ethyl acetate, dichloromethane, THF).
Q2: What is the recommended storage condition for this compound?
A2: Due to the presence of the Boc group and the butenoic acid moiety, it is best to store the compound under controlled conditions to ensure long-term stability.
-
Temperature: Store in a refrigerator (2-8°C) or freezer (-20°C).[11][12] Phenyl piperazines, in particular, show better stability at colder temperatures.[12]
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent potential oxidation of the double bond or other sensitive parts of the molecule.
-
Container: Use a tightly sealed container to prevent moisture absorption.
Q3: Which analytical techniques are best for assessing the purity of the final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
¹H and ¹³C NMR: Provides structural confirmation and can detect impurities with different chemical shifts.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Excellent for determining purity by UV absorbance and confirming the molecular weight of the main component and any impurities.
-
HPLC (High-Performance Liquid Chromatography): A quantitative method to determine the purity profile with high accuracy.
-
Elemental Analysis (CHN): Provides the elemental composition and is a good indicator of purity for a crystalline solid.
Q4: Can I remove the Boc group during purification?
A4: Yes, inadvertent deprotection of the Boc group is a risk, especially under acidic conditions.
-
Acidic Chromatography: Using mobile phases containing strong acids like TFA for an extended period can lead to partial or complete loss of the Boc group. If you must use an acidic modifier, use a weaker acid like formic acid and work quickly.
-
Vigorous Acidic Washes: Washing with strong acids during the workup should be done cautiously and at low temperatures (0-5°C) to minimize deprotection.[8]
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography (with TEA modifier)
This protocol is suitable for purifying the compound from non-polar and closely related polar impurities.
Caption: Workflow for purification via flash chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Sample Preparation (Dry Loading): Dissolve the crude product (e.g., 1 g) in a minimal amount of DCM. Add 1-2 g of silica gel and concentrate the slurry on a rotary evaporator until a free-flowing powder is obtained.
-
Column Packing: Prepare a flash chromatography column with silica gel, slurried and packed in a low-polarity solvent mixture (e.g., 9:1 Hexane/EtOAc).
-
Loading: Carefully add the dry-loaded sample to the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. Crucially, add 0.5% (v/v) of TEA to your mobile phase solvents. A typical gradient might start at 10% EtOAc and gradually increase to 50% EtOAc.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC, staining with potassium permanganate to visualize the double bond.
-
Isolation: Combine the fractions containing the pure product and concentrate them under reduced pressure.
-
Final Drying: Dry the isolated product under high vacuum to remove residual solvents and TEA.
Protocol 2: Purification by Recrystallization
This protocol is ideal if the crude product is a solid and contains impurities with different solubility profiles.[7]
Solvent Selection Table:
| Solvent System | Rationale |
| Ethyl Acetate / Hexane | The compound is likely soluble in polar solvents like EtOAc and insoluble in non-polar solvents like hexane. |
| Isopropanol / Water | A protic solvent system that can be effective for compounds with hydrogen bonding capabilities. |
| Toluene | A non-polar aromatic solvent that can sometimes yield high-quality crystals for moderately polar compounds. |
Procedure (using Ethyl Acetate / Hexane):
-
Dissolution: Place the crude solid in a flask and add a minimal amount of hot ethyl acetate to just dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add hexane to the hot solution until it just starts to become cloudy (the cloud point). Add a drop or two of hot ethyl acetate to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature. Covering the flask can slow the cooling rate and promote the growth of larger crystals.[7]
-
Chilling: Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.
-
Drying: Dry the purified crystals in a vacuum oven.
References
- Vertex AI Search result on N-Boc-Piperazine properties.
- Biotage. (n.d.).
- EP0218048A2 - Butenoic acid derivatives, and their production and use - Google P
- Reddit. (2022, May 11). Any tips for purification of two zwitterionic compounds? r/Chempros.
- Sigma-Aldrich. (n.d.).
- ResearchGate. (2020, February 20). How to desalt zwitterions?
- BenchChem. (2025).
- Reddit. (2025, April 29). Isolation/purification of zwitterionic phospholipid. r/Chempros.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
- Chen, S., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 106-113.
- Chem-Impex. (n.d.). acide trans-2-(4-Boc-pipérazinyl)-4-phényl-3-buténoïque.
- Chem-Impex. (n.d.). trans-2-(4-Boc-piperazinyl)-4-phenyl-3-butenoic acid.
- Labshake. (n.d.). This compound.
- Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases.
- CN108033931B - Synthesis method of N-Boc piperazine - Google P
- BenchChem. (2024, September 12).
- ResearchGate. (n.d.).
- BenchChem. (2025). A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis.
- White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
- A Review on Analytical Methods for Piperazine Determin
- University of Colorado Boulder. (n.d.).
- Biotage. (n.d.).
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Novel Route of Synthesis of Some Trientine Impurities and Their Characteriz
- Santa Cruz Biotechnology, Inc. (n.d.). This compound | CAS 870703-78-9.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound | CAS 870703-78-9.
- UNODC. (n.d.).
- University of California, Los Angeles. (n.d.).
- The Royal Society of Chemistry. (2011). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines.
- BenchChem. (2025). An In-depth Technical Guide to 3-Butenoic Acid: Chemical Properties and Structure.
- Sawada, S., et al. (1983). Synthesis of labeled (.+-.)-2-amino-3-butenoic acids. Journal of Organic Chemistry, 48(21), 3601–3604.
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. EP0218048A2 - Butenoic acid derivatives, and their production and use - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. innospk.com [innospk.com]
- 12. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Boc Deprotection of 2-(4-Boc-piperazin-1-yl)-3-butenoic acid
Welcome to the technical support guide for the Boc deprotection of 2-(4-Boc-piperazin-1-yl)-3-butenoic acid. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions encountered by researchers during the synthesis and purification of the corresponding deprotected amine, 2-(piperazin-1-yl)-3-butenoic acid. This molecule presents unique challenges due to its zwitterionic nature, the reactivity of the piperazine moiety, and the potential for isomerization of the butenoic acid chain.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the deprotection and purification process in a direct question-and-answer format.
Q1: My Boc deprotection is sluggish or incomplete, even after standard reaction times. What are the primary causes and how can I resolve this?
Incomplete deprotection is a frequent obstacle stemming from several factors. The key is to systematically diagnose the issue, starting with the reaction conditions.
Causality: The acid-catalyzed removal of a Boc group proceeds via protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then decarboxylates.[1] If any step in this cascade is inefficient, the reaction will stall.
Troubleshooting Steps:
-
Verify Acid Stoichiometry and Concentration: The most common issue is an insufficient amount of acid. While catalytic acid can work, a stoichiometric excess is often required to drive the reaction to completion, especially given the basicity of the piperazine nitrogen.
-
Increase Reaction Temperature: Many deprotections are run at room temperature, but gentle heating (e.g., to 40-50°C) can significantly increase the reaction rate without necessarily promoting side reactions.[2]
-
Assess Substrate Solubility: If the starting material is not fully dissolved, the reaction becomes a heterogeneous mixture, severely limiting the reaction rate.[2] Consider alternative solvent systems if solubility is poor in standard solvents like Dichloromethane (DCM).
-
Extend Reaction Time: Monitor the reaction closely using TLC (staining with ninhydrin to visualize the free amine) or LC-MS. Do not rely solely on literature-reported times; extend the duration until the starting material is fully consumed.[2]
Workflow for Optimizing Incomplete Deprotection
Caption: A decision-making workflow for troubleshooting incomplete Boc deprotection reactions.
Table 1: Comparison of Acidic Deprotection Conditions
| Reagent System | Typical Conditions | Pros | Cons | Citation(s) |
| TFA / DCM | 20-50% TFA (v/v) in DCM, RT, 1-4 h | Fast, effective, volatile reagents are easily removed. | Harsh; can promote side reactions; TFA salts can be difficult to handle. | [2] |
| HCl / Dioxane | 4M HCl in Dioxane (5-10 equiv), RT, 1-3 h | Often precipitates the product as a clean HCl salt; milder than TFA. | Dioxane is a peroxide-former and has a high boiling point; may be slower. | [2][3] |
| HCl / MeOH | Acetyl chloride in MeOH (generates HCl in situ), 0°C to RT | Milder conditions; avoids handling gaseous HCl. | Esterification of the carboxylic acid is a potential side reaction. | [4] |
Q2: I'm observing unexpected masses in my LC-MS and strange signals in the NMR spectrum. What are the likely side reactions?
The structure of this compound is susceptible to several side reactions under acidic conditions, especially with prolonged reaction times or elevated temperatures.
Plausible Side Reactions:
-
Double Bond Isomerization: The terminal (γ,δ) double bond can migrate under acidic conditions to form the more thermodynamically stable α,β-unsaturated isomer, 2-(piperazin-1-yl)-2-butenoic acid. This new isomer will have a different NMR splitting pattern for its vinyl protons.
-
Lactamization: Intramolecular cyclization between the newly deprotected secondary amine of the piperazine ring and the carboxylic acid can form a six-membered piperazinone ring. This is often promoted by heat or during workup if an activating agent is present.
-
Alkylation by t-Butyl Cation: The tert-butyl cation generated during deprotection is a reactive electrophile. While less common for this substrate, it could potentially alkylate the double bond or the piperazine nitrogens, leading to +56 Da adducts. Using a scavenger like triethylsilane (TES) can mitigate this.[5]
Visualization of Main Reaction and Potential Side Products
Caption: Reaction pathway showing the desired deprotection and potential side reactions.
Purification Protocol & Challenges
The purification of 2-(piperazin-1-yl)-3-butenoic acid is notoriously difficult due to its zwitterionic character, leading to high polarity, water solubility, and poor solubility in common organic solvents.
Q3: What is the best procedure for working up the reaction and isolating the product?
The workup strategy depends on whether you wish to isolate the product as a salt or as the zwitterionic free base.
Protocol 1: Isolation as the Hydrochloride Salt
This method is often preferred as salts are typically more crystalline and less hygroscopic than the free amine.[6]
-
Reaction: Perform the deprotection using 4M HCl in 1,4-dioxane (5-10 equivalents).
-
Precipitation: Upon completion, the hydrochloride salt of the product will often precipitate directly from the reaction mixture.
-
Isolation: Add diethyl ether (an anti-solvent) to the mixture to ensure complete precipitation.
-
Filtration: Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with diethyl ether and then a small amount of cold DCM to remove any residual starting material and impurities.
-
Drying: Dry the solid under high vacuum to yield the desired product as its di-hydrochloride salt.
Protocol 2: Isolation as the Zwitterionic Free Base
This is necessary if the free base is required for subsequent steps, but it can be more challenging.
-
Reaction: Perform the deprotection using TFA in DCM.
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.
-
Azeotroping: Add toluene to the residue and re-concentrate (repeat 3 times) to ensure all residual TFA is removed.
-
Neutralization & Extraction (The Challenge):
-
Dissolve the residue in a minimal amount of water.
-
Cool the solution in an ice bath and carefully adjust the pH to ~7 using a base like aqueous ammonia or a solid basic ion-exchange resin. Avoid strong bases like NaOH , which can promote side reactions.
-
The zwitterionic product may precipitate at its isoelectric point. If so, filter and dry.
-
If it remains in solution, lyophilization (freeze-drying) is the preferred method for isolation. Extraction with organic solvents is typically ineffective.
-
Q4: My final product is a persistent oil or a hygroscopic gum. How can I purify it effectively?
This is a common outcome for this class of compounds. Standard silica gel chromatography is often ineffective due to the high polarity and basicity of the piperazine moiety, which leads to severe tailing.[6][7]
Purification Strategy Flowchart
Caption: A decision tree for selecting a purification strategy for non-crystalline products.
Recommended Methods:
-
Ion-Exchange Chromatography: This is a powerful technique for purifying zwitterionic compounds.[8] Use a strong cation exchange (SCX) resin. The crude product is loaded, non-basic impurities are washed away, and the desired product is then eluted by washing with a basic solution (e.g., 2-5% ammonia in methanol).
-
Preparative Reverse-Phase HPLC: This is often the most effective, albeit resource-intensive, method. A C18 column with a mobile phase of water and acetonitrile containing an acidic modifier (0.1% TFA or formic acid) will typically provide good separation. The collected fractions are then lyophilized to yield the product as its corresponding salt.
Frequently Asked Questions (FAQs)
Q5: Which deprotection acid, TFA or HCl, is generally better for this molecule?
For this specific substrate, 4M HCl in dioxane is often the superior choice . The primary advantage is its tendency to directly precipitate the product as a di-hydrochloride salt, which simplifies the isolation and purification process significantly.[2] While TFA is effective, the resulting trifluoroacetate salt is often more soluble and can be harder to crystallize, leading to the challenging purification of an oily residue.
Q6: How can I definitively confirm the structure and purity of the final product?
A combination of analytical techniques is essential:
-
¹H and ¹³C NMR: This is critical. In the ¹H NMR, look for the disappearance of the large singlet at ~1.4 ppm corresponding to the Boc group's tert-butyl protons. Confirm the presence of the vinyl protons (typically 5.0-6.0 ppm) and the piperazine ring protons. For the zwitterion in D₂O, proton signals, especially those adjacent to the nitrogen, may be broad.
-
Mass Spectrometry (MS): Use ESI-MS to confirm the molecular weight of the deprotected product (C₈H₁₄N₂O₂, MW: 170.21 g/mol ). You should observe the [M+H]⁺ ion at m/z 171.2.
-
HPLC: Use reverse-phase HPLC with an acidic modifier to assess purity. The zwitterionic nature of the product requires an acidic mobile phase to ensure protonation and consistent retention.
Q7: Are there any non-acidic or milder deprotection methods available?
Yes, though they are less common and may require more optimization.
-
Thermal Deprotection: Heating the N-Boc protected amine, sometimes in a high-boiling solvent like dioxane or toluene, can cause thermolytic cleavage of the Boc group.[9] However, this method risks promoting the side reactions discussed earlier (isomerization, lactamization).
-
TMSI-Mediated Deprotection: Iodotrimethylsilane (TMSI) can be used for deprotection under neutral conditions. This method has been shown to be effective for generating zwitterionic compounds.[8] It is particularly useful if other acid-sensitive functional groups are present in the molecule.
References
-
Prasanthi, G. et al. (2014). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. Journal of Global Trends in Pharmaceutical Sciences. Available at: [Link]
-
Reddit r/Chempros Discussion (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]
-
Aouf, N-E. et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Synthetic Communications. Available at: [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]
-
NIST WebBook. 3-Butenoic acid. Available at: [Link]
-
Liu, Z. et al. (2014). N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. Journal of Organic Chemistry, 79(23), 11792-6. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
Kappe, C. O. et al. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]
Sources
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N-Boc deprotection and isolation method for water-soluble zwitterionic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
improving the stability of 2-(4-Boc-piperazin-1-yl)-3-butenoic acid in solution
Introduction: Understanding the Molecule
Welcome to the technical support guide for 2-(4-Boc-piperazin-1-yl)-3-butenoic acid. This versatile building block is integral to numerous drug discovery and development programs. Its unique structure, combining a Boc-protected piperazine, a reactive butenoic acid moiety, and an α-amino acid-like core, offers immense synthetic potential. However, this same structural complexity presents specific stability challenges when handling the compound in solution.
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the potential stability issues associated with this molecule and to offer practical, field-proven strategies for mitigation. By understanding the underlying chemical principles, you can ensure the integrity of your starting material and the success of your downstream applications.
The key structural features influencing stability are:
-
The Boc (tert-butyloxycarbonyl) Group: This protecting group is notoriously sensitive to acidic conditions, which can lead to its cleavage and exposure of the secondary amine on the piperazine ring.[][2]
-
The β,γ-Unsaturated Carboxylic Acid (Vinylglycine Analog): The vinyl group introduces reactivity, making the molecule susceptible to isomerization, oxidation, and potentially intramolecular cyclization reactions.[3][4]
-
The Piperazine Ring: While the Boc group reduces its nucleophilicity, the piperazine ring can still be a target for oxidation, especially at the unprotected nitrogen atom.[5]
-
The Carboxylic Acid: This functional group can influence the overall pH of the solution and participate in intramolecular reactions.
This guide will address these potential issues in a practical, question-and-answer format, providing you with the necessary tools to troubleshoot and optimize your experimental workflows.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may be encountered when working with this compound in solution.
Question 1: "I'm observing a loss of my starting material over time in my stock solution, even when stored in the cold. What could be happening?"
Answer: Gradual degradation in solution is a common issue and can be attributed to several factors, primarily hydrolytic instability of the Boc group and reactions involving the butenoic acid moiety.
Diagnostic Workflow:
-
Analyze by HPLC: The first step is to use a stability-indicating HPLC method to separate the parent compound from any potential degradants. This will give you a quantitative measure of the degradation.[6]
-
Characterize Degradants by LC-MS: If unknown peaks appear in your HPLC chromatogram, use LC-MS to obtain the mass of the degradants. This is crucial for identifying the degradation pathway.
-
Check Solution pH: Use a calibrated pH meter to accurately measure the pH of your stock solution. Even seemingly neutral solvents can become acidic over time due to dissolved CO2 or impurities.
Potential Causes & Solutions:
-
Acid-Catalyzed Deprotection: The most likely culprit is the cleavage of the Boc group due to acidic conditions. Protic solvents, especially in the presence of trace impurities, can facilitate this degradation.
-
Solution: Prepare stock solutions in high-purity, anhydrous aprotic solvents like Dioxane, THF, or Acetonitrile. If an aqueous or alcoholic solvent is necessary, buffer the solution to a pH of 6.5-7.5. Avoid acidic buffers.
-
-
Isomerization: The β,γ-double bond can isomerize to the more stable α,β-position, especially in the presence of trace acid or base. This new isomer will have a different retention time on HPLC.
-
Solution: Maintain a neutral pH. The use of aprotic solvents will also minimize this risk.
-
-
Oxidation: The piperazine ring and the vinyl group can be susceptible to oxidation, especially if the solution is not de-gassed or if it's exposed to light.
-
Solution: Use de-gassed solvents and store solutions under an inert atmosphere (e.g., argon or nitrogen). Protect solutions from light by using amber vials or wrapping them in foil. The addition of a radical scavenger antioxidant, such as BHT (butylated hydroxytoluene), at a low concentration (e.g., 0.01%) can also be beneficial.
-
Question 2: "My reaction yield is inconsistent, and I suspect the integrity of my starting material solution is the problem. How can I prepare a stable stock solution?"
Answer: Preparing a stable stock solution is critical for reproducible results. The choice of solvent and storage conditions are paramount.
Recommended Protocol for Stable Stock Solution Preparation:
-
Solvent Selection: Choose a high-purity, anhydrous aprotic solvent. Dioxane or THF are excellent first choices. If solubility is an issue, consider acetonitrile or DMF. Avoid halogenated solvents if there is any potential for downstream reactions with metals.
-
Inert Atmosphere: Always handle the solid and prepare the solution under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize exposure to oxygen and moisture.
-
Use of Co-solvents/Buffers: If an aqueous medium is unavoidable for your experiment, prepare a concentrated stock in an anhydrous aprotic solvent first, and then dilute it into your aqueous buffer immediately before use. A phosphate or HEPES buffer at pH 7.0-7.4 is recommended.
-
Storage: Store the stock solution at -20°C or below in a tightly sealed vial, protected from light. For long-term storage, consider aliquoting the solution to avoid repeated freeze-thaw cycles.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Dioxane, THF, or Acetonitrile | Aprotic and non-acidic, minimizing Boc deprotection and isomerization. |
| pH (if aqueous) | 6.5 - 7.5 | Prevents acid-catalyzed deprotection of the Boc group.[] |
| Atmosphere | Inert (Argon or Nitrogen) | Minimizes oxidation of the piperazine ring and vinyl group. |
| Temperature | ≤ -20°C | Reduces the rate of all potential degradation pathways. |
| Light | Protect from light (amber vials) | Prevents photo-initiated degradation. |
| Additives | 0.01% BHT (optional) | Scavenges free radicals to inhibit oxidative degradation. |
Question 3: "I see a new peak in my LC-MS with a mass corresponding to the loss of the Boc group. How can I avoid this during my reaction workup?"
Answer: The appearance of the de-Boc impurity indicates exposure to acidic conditions. This is a common issue during aqueous workups or chromatographic purification.
Troubleshooting Workup and Purification:
-
Aqueous Workup: When performing an aqueous extraction, ensure the aqueous phase is neutral or slightly basic (pH 7-8) before adding your organic solution containing the compound. Use a dilute solution of a mild base like sodium bicarbonate to adjust the pH. Avoid strong acids.
-
Chromatography:
-
Silica Gel: Standard silica gel is slightly acidic and can cause deprotection on the column. To mitigate this, you can either neutralize the silica gel by pre-treating it with a solution of triethylamine (e.g., 1% triethylamine in the eluent system) or use a less acidic stationary phase like alumina (neutral or basic).
-
Reverse-Phase HPLC: If using reverse-phase HPLC for purification, avoid acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid. Opt for buffered mobile phases, such as ammonium bicarbonate or ammonium acetate, to maintain a neutral pH.
-
Visualizing Degradation Pathways
To better understand the potential instabilities, the following diagrams illustrate the key degradation pathways.
Caption: Potential degradation routes for the target molecule.
FAQs
-
Q: What is the recommended solid-state storage condition for this compound?
-
A: For long-term stability, the solid compound should be stored at -20°C in a tightly sealed container under a dry, inert atmosphere.
-
-
Q: Can I use methanol or ethanol to prepare my stock solution?
-
A: While the compound is likely soluble in these solvents, alcohols are protic and can facilitate the slow hydrolysis of the Boc group over time, especially if not perfectly anhydrous and neutral. If you must use an alcohol, prepare the solution fresh and use it immediately. For storage, aprotic solvents are strongly recommended.
-
-
Q: Is the compound sensitive to heat?
-
A: Yes, elevated temperatures can accelerate all degradation pathways, particularly decarboxylation of the butenoic acid moiety.[7] Avoid heating solutions for extended periods. If a reaction requires heat, perform a time-course study to assess the stability of the starting material under the reaction conditions.
-
-
Q: What analytical techniques are best for monitoring stability?
-
A: A combination of HPLC with UV detection and LC-MS is ideal. HPLC allows for the quantification of the parent compound and its impurities, while LC-MS helps in the identification of the degradation products.[6][8] 1H NMR can also be used to monitor for structural changes in the molecule over time in solution.
-
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution (10 mM in Dioxane)
This protocol describes the preparation of a stock solution with enhanced stability for use in subsequent experiments.
Materials:
-
This compound
-
Anhydrous Dioxane (Sure/Seal™ bottle or equivalent)
-
Argon or Nitrogen gas supply
-
Sterile, dry amber glass vial with a PTFE-lined cap
-
Syringes and needles
Procedure:
-
Calculate the mass of this compound required to make the desired volume of a 10 mM solution.
-
Place the vial on a balance, tare it, and carefully add the calculated mass of the solid compound into the vial.
-
Seal the vial with the cap.
-
Using a needle connected to the inert gas line, purge the vial with argon or nitrogen for 2-3 minutes to remove air.
-
Using a dry syringe, carefully draw up the required volume of anhydrous dioxane.
-
Inject the dioxane into the vial containing the solid.
-
Gently swirl or vortex the vial until the solid is completely dissolved.
-
Wrap the vial's cap with parafilm to ensure a tight seal.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C.
References
- Exploring N-Boc-Piperazine: Properties, Applications, and Manufacturing. (URL not provided)
-
Stability of Synthetic Piperazines in Human Whole Blood. PubMed. (2018-03-01). (URL: [Link])
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (URL not provided)
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
-
Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. (URL: [Link])
-
1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. (2024-09-12). (URL: [Link])
-
General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. (URL: [Link])
-
Boc-Protected Amino Groups. Organic Chemistry Portal. (URL: [Link])
-
Enhancement of Photostabilization of Poly(Vinyl Chloride) in the Presence of Tin–Cephalexin Complexes. MDPI. (2023-01-20). (URL: [Link])
-
How do α,β-unsaturated acids undergo decarboxylation? Chemistry Stack Exchange. (2019-05-21). (URL: [Link])
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. (2024-04-25). (URL: [Link])
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. (URL not provided)
-
Polyvinyl Alcohol, a Versatile Excipient for Pharmaceutical 3D Printing. PMC - NIH. (URL: [Link])
-
Rapid, Effective Deprotection of tert-Butoxycarbonyl (Boc) Amino Acids and Peptides at High Temperatures Using a Thermally Stable Ionic Liquid. ResearchGate. (2015-08-06). (URL: [Link])
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. (URL: [Link])
-
Decarboxylation. Master Organic Chemistry. (2022-05-20). (URL: [Link])
-
Reactions of Unsaturated Carboxylic Acids and Their Derivatives. LibreTexts Chemistry. (2021-07-31). (URL: [Link])
-
A Review on Analytical Methods for Piperazine Determination. (2024-12-27). (URL: [Link])
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. The Royal Society of Chemistry. (2015-10-28). (URL: [Link])
-
Hydrolytic Stability of Hydrazones and Oximes. Raines Lab. (2008-08-19). (URL: [Link])
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. (2015-08-09). (URL: [Link])
-
Oxidation of unsaturated carboxylic acids under hydrothermal conditions. PubMed. (URL: [Link])
- A Review-Thermal Degradation and Stabilization of Poly (Vinyl Chloride). (URL not provided)
-
Analytical Methods. RSC Publishing. (URL: [Link])
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. (2013-08-02). (URL: [Link])
-
Drug Amorphous Solid Dispersions Based on Poly(vinyl Alcohol): Evaluating the Effect of Poly(propylene Succinate) as Plasticizer. MDPI. (URL: [Link])
-
What is the mechanism of decarboxylation of β,γ-unsaturated carboxylic acids? (2025-10-29). (URL: [Link])
-
Poly(vinyl alcohol) as emulsifier stabilizes solid triglyceride drug carrier nanoparticles in the alpha-modification. PubMed. (URL: [Link])
Sources
- 2. jgtps.com [jgtps.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Oxidation of unsaturated carboxylic acids under hydrothermal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. jocpr.com [jocpr.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Troubleshooting Failed Reactions Involving 2-(4-Boc-piperazin-1-yl)-3-butenoic acid
Welcome to the technical support center for 2-(4-Boc-piperazin-1-yl)-3-butenoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we address common experimental failures with in-depth, evidence-based solutions to ensure the success of your synthetic endeavors.
I. Frequently Asked Questions (FAQs)
This section addresses preliminary questions regarding the handling, stability, and general reactivity of this compound.
Q1: How should I store this compound?
A1: This compound should be stored in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Given the presence of an unsaturated bond and a Boc-protecting group, minimizing exposure to light, moisture, and acidic conditions is crucial for long-term stability.
Q2: What is the stability of the Boc (tert-butyloxycarbonyl) group in this molecule?
A2: The Boc group is notoriously labile under acidic conditions.[1] Exposure to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will lead to its removal.[2] Care should be taken during reactions and work-up procedures to avoid premature deprotection. While generally stable to basic conditions, prolonged exposure to strong bases at elevated temperatures may also compromise the integrity of the molecule.
Q3: What are the primary reactive sites of this molecule?
A3: this compound possesses three main reactive sites:
-
Carboxylic Acid: This is the most common site for reactions, particularly amide bond formation.
-
Alkene (Double Bond): The double bond can undergo various addition reactions, including Michael additions, halogenation, and hydrogenation.
-
Piperazine Nitrogen (after Boc-deprotection): Once the Boc group is removed, the secondary amine of the piperazine ring becomes a nucleophilic site for alkylation, acylation, and other coupling reactions.
II. Troubleshooting Guide: Amide Coupling Reactions
Amide bond formation is a primary application of this reagent. Below are common failure modes and their respective solutions.
Q4: My amide coupling reaction with this compound is not proceeding to completion, resulting in a low yield. What are the likely causes and how can I fix this?
A4: Low conversion in amide coupling reactions with this substrate can stem from several factors, often related to steric hindrance and the electronic nature of the molecule.
Root Cause Analysis and Solutions:
-
Steric Hindrance: The piperazine moiety at the α-position introduces significant steric bulk, which can impede the approach of the amine coupling partner to the activated carboxylic acid.
-
Solution 1: High-Temperature Protocol: Increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers. A protocol involving heating the reaction mixture to 80 °C has been shown to be effective for sterically hindered couplings.
-
Solution 2: Use of Potent Coupling Reagents: Standard coupling reagents may not be sufficiently reactive. Consider using phosphonium-based reagents like PyBOP or PyAOP, or uronium-based reagents like HATU or HBTU, which are known to be effective for challenging couplings.[3]
-
Solution 3: In Situ Acyl Fluoride Formation: Conversion of the carboxylic acid to the corresponding acyl fluoride, a small and highly reactive intermediate, can facilitate the reaction with hindered amines. Reagents such as TFFH are suitable for this purpose.
-
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, solvent, or base can lead to poor reaction performance.
-
Solution: Optimization of Reaction Parameters: A systematic optimization of reaction conditions is recommended. This includes screening different solvents (e.g., DMF, DCM, acetonitrile), bases (e.g., DIPEA, triethylamine), and adjusting the stoichiometry of the coupling reagents and the amine. Using a slight excess of the amine can sometimes drive the reaction to completion.[4]
-
Experimental Protocol: High-Temperature Amide Coupling for Hindered Substrates
-
To a solution of this compound (1.0 equiv) in anhydrous DMF, add the coupling reagent (e.g., HATU, 1.1 equiv) and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 equiv) to the reaction mixture.
-
Seal the reaction vessel and heat to 80 °C.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Perform a standard aqueous workup, dry the organic layer, and purify the product by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Coupling Reagent | HATU, HBTU, PyBOP | High reactivity for hindered substrates. |
| Base | DIPEA, N-Methylmorpholine | Non-nucleophilic to avoid side reactions. |
| Solvent | DMF, NMP | High boiling point, good solubility. |
| Temperature | Room Temperature to 80 °C | Overcomes activation energy barrier. |
Q5: I am observing a significant amount of a side product with a lower molecular weight than my starting material, and it appears to have lost the Boc group. What is happening and how can I prevent it?
A5: The observation of a product lacking the Boc group is a clear indication of premature deprotection.
Root Cause Analysis and Solutions:
-
Acidic Conditions: The most common cause is the presence of acid in the reaction mixture or during workup.[5][2]
-
Solution 1: Choice of Amine Salt: If your amine coupling partner is used as a salt (e.g., hydrochloride), the release of HCl can create an acidic environment. Ensure that a sufficient amount of a non-nucleophilic base is present to neutralize the acid.
-
Solution 2: Careful Workup: Avoid acidic washes during the workup procedure until the final purification step, if necessary. Use a saturated solution of sodium bicarbonate or a similar mild base for quenching.
-
Solution 3: Alternative Deprotection-Coupling Strategy: In some cases, it may be more efficient to intentionally deprotect the Boc group and perform the subsequent reaction with the free piperazine. A common method for Boc deprotection involves using TFA in DCM or HCl in dioxane.[2]
-
Diagram: Troubleshooting Amide Coupling Failures
Caption: Troubleshooting workflow for amide coupling failures.
III. Troubleshooting Guide: Side Reactions Involving the Butenoic Acid Moiety
The unsaturated nature of the butenoic acid chain introduces the possibility of specific side reactions.
Q6: My reaction is producing an isomeric byproduct. What is the likely cause?
A6: The double bond in the 3-butenoic acid can potentially isomerize to the more thermodynamically stable conjugated position (2-butenoic acid) under certain conditions.
Root Cause Analysis and Solutions:
-
Base and/or Heat-Induced Isomerization: The presence of a base, especially at elevated temperatures, can facilitate the migration of the double bond.
-
Solution: Milder Reaction Conditions: If isomerization is observed, it is advisable to conduct the reaction at a lower temperature and with a less aggressive base. Screening a variety of non-nucleophilic bases and optimizing the reaction temperature can help to minimize this side reaction.
-
Q7: I am observing an unexpected cyclized product. What could be the mechanism?
A7: Intramolecular cyclization is a potential side reaction, particularly when the carboxylic acid is activated.
Root Cause Analysis and Solutions:
-
Intramolecular Nucleophilic Attack: The piperazine nitrogen, even when Boc-protected, can potentially act as an intramolecular nucleophile, attacking the activated carboxylic acid to form a lactam. While the Boc group reduces the nucleophilicity of the nitrogen, this possibility should not be entirely dismissed, especially under forcing conditions. A more likely scenario involves the deprotected piperazine.
-
Solution 1: Controlled Order of Addition: To minimize intramolecular reactions, it is crucial to control the order of reagent addition. Pre-activating the carboxylic acid with the coupling reagent before the addition of the external amine nucleophile is a standard practice that can help to favor the intermolecular reaction.
-
Solution 2: Low-Temperature Protocol: Performing the reaction at lower temperatures can disfavor the intramolecular cyclization pathway.
-
Diagram: Potential Side Reactions
Caption: Isomerization and intramolecular cyclization side reactions.
IV. Purification of Reaction Products
Q8: I am having difficulty purifying the amide product of my reaction. What are some effective strategies?
A8: The purification of piperazine-containing compounds can be challenging due to their basicity and potential for multiple protonation states.
Purification Strategies:
-
Column Chromatography:
-
Tailing on Silica Gel: The basic nitrogen atoms of the piperazine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to significant tailing of the product peak.
-
Solution: Basic Modifier in Eluent: To mitigate tailing, add a small amount of a basic modifier to the mobile phase. A common practice is to add 0.1-1% (v/v) of triethylamine (TEA) to the eluent system. For more strongly basic compounds, a solution of ammonia in methanol can be effective.
-
-
-
Recrystallization:
-
Oily Products: If the final product is an oil, conversion to a salt (e.g., hydrochloride or fumarate) can often induce crystallization, allowing for purification by recrystallization. The purified salt can then be neutralized to obtain the free base.
-
-
Aqueous Workup:
-
Emulsion Formation: The amphiphilic nature of some piperazine derivatives can lead to the formation of emulsions during aqueous workup.
-
Solution: Addition of brine (saturated NaCl solution) can help to break emulsions. Alternatively, filtering the mixture through a pad of celite can be effective.
-
-
V. References
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES 1. INTRODUCTION Mannich bases exhibit divers. (URL not available)
-
Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. National Center for Biotechnology Information. [Link]
-
What is the best technique for amide purification?. ResearchGate. [Link]
-
Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews. [Link]
-
amide coupling help. Reddit. [Link]
-
The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes. Royal Society of Chemistry. [Link]
-
Diastereoselective, Lewis acid-mediated Diels–Alder reactions of allenoic acid derivatives and 1,3-cyclopentadienes. Royal Society of Chemistry. [Link]
-
Substituted amide synthesis by amidation. Organic Chemistry Portal. [Link]
-
BOC deprotection. Hebei Boze Chemical Co.,Ltd.. [Link]
-
BJOC - Search Results. Beilstein Journal of Organic Chemistry. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]
-
Selective Formation of Secondary Amides via the Copper-Catalyzed Cross-Coupling of Alkylboronic Acids with Primary Amides. National Center for Biotechnology Information. [Link]
-
Deprotection of N-Boc group present in amino acids and other derivatives. ResearchGate. [Link]
-
Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry. [Link]
-
BJOC - Search Results. Beilstein Journals. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
Discussion Addendum for: Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: n-Benzyl-4-phenylbutyramide. Organic Syntheses. [Link]
-
The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Development of the Synthetic Route to PF-06878031 Part 2: Amide Reduction Route. ACS Publications. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
3-Butenoic acid. National Center for Biotechnology Information. [Link]
-
Intramolecular cyclization ofN-acetyl-6-(cyclopent-1-enyl)-2-methylaniline. Springer. [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of 2-(4-Boc-piperazin-1-yl)-3-butenoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(4-Boc-piperazin-1-yl)-3-butenoic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying logic and field-proven insights to ensure your scale-up campaign is successful, safe, and efficient.
The synthesis of this valuable piperazine-containing building block is typically achieved via a two-step sequence: an aza-Michael addition followed by ester hydrolysis. While straightforward on a gram scale, scaling up introduces significant challenges related to reaction control, workup, and purification. This document provides a structured approach to troubleshoot these issues and answer frequently asked questions.
Experimental Workflow Overview
The overall process involves the conjugate addition of N-Boc-piperazine to an acrylate or butenoate ester, followed by saponification to yield the target carboxylic acid.
Caption: High-level workflow for the two-step synthesis.
Troubleshooting Guide: From Bench to Bulk
This section addresses specific, common issues encountered during scale-up in a question-and-answer format.
Step 1: Aza-Michael Addition
Question 1: "My large-scale aza-Michael addition is sluggish, gives low yields, and generates multiple byproducts, including a suspected bis-adduct. What is happening?"
Answer: This is a classic scale-up problem stemming from inadequate control over reaction parameters. The aza-Michael reaction, the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is sensitive to temperature, concentration, and stoichiometry.[1][2]
-
Primary Cause (Thermal Control): Aza-Michael additions are often exothermic. On a small scale, the flask's high surface-area-to-volume ratio allows for easy heat dissipation. In a large reactor, this ratio is much lower, causing heat to accumulate. This temperature increase can accelerate side reactions, such as polymerization of the butenoate ester or the formation of undesired isomers.
-
Secondary Cause (Mixing & Dosing): Inadequate mixing in a large vessel can create localized "hot spots" or areas of high reagent concentration. If the ethyl 2,3-butadienoate is added too quickly, it can react with the desired product before all the starting N-Boc-piperazine has reacted, leading to bis-addition products.
-
Solution & Protocol:
-
Reactor Setup: Use a jacketed reactor with an overhead stirrer and a thermal control unit to maintain a consistent internal temperature.
-
Controlled Dosing: Dissolve the N-Boc-piperazine (1.0 equiv) in a suitable solvent (see FAQ 1). Instead of adding the ethyl 2,3-butadienoate (1.05-1.1 equiv) all at once, add it dropwise via an addition funnel or a syringe pump over 1-2 hours.
-
Temperature Management: Maintain the internal reaction temperature between 0-10 °C during the addition. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-16 hours.
-
In-Process Control (IPC): Monitor the reaction's progress every 1-2 hours using TLC or HPLC. The reaction is complete when the N-Boc-piperazine spot/peak is consumed.
-
Question 2: "The reaction seems to stall before completion, even after extended stirring. Why?"
Answer: Reaction stalling often points to issues with reagent quality or a reversible reaction equilibrium.
-
Cause (Reagent Quality): The secondary amine on N-Boc-piperazine is the nucleophile. If the starting material has degraded or contains non-nucleophilic impurities, the effective stoichiometry is incorrect. Similarly, the butenoate ester can degrade or polymerize upon storage.
-
Cause (Reversibility): While generally favorable, the retro-aza-Michael reaction can occur, especially if the product is sterically hindered or if the reaction temperature is too high.[3]
-
Solution & Protocol:
-
Reagent Qualification: Always verify the purity of your starting materials before use on a large scale. Use ¹H NMR or GC-MS to confirm the identity and purity of both N-Boc-piperazine and the butenoate ester.
-
Avoid High Temperatures: Do not heat the reaction unless absolutely necessary and validated on a small scale. Most aza-Michael additions with piperazines proceed well at or below ambient temperature.[2]
-
Consider a Catalyst (with caution): In some cases, a mild Lewis acid or a specific solvent system can promote the forward reaction.[4] However, this adds complexity and should be thoroughly investigated at the bench before scaling. For this specific transformation, a catalyst is typically not required.
-
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Rationale for Change |
| Solvent | Acetonitrile (MeCN) or Tetrahydrofuran (THF) | Toluene or 2-Methyl-THF | Improved safety profile (higher flashpoint), better cost-efficiency, and easier removal/recovery at scale. |
| Temperature | 0 °C to Room Temp (Ice Bath) | 0-10 °C during addition, then 20-25 °C (Jacketed Reactor) | Precise thermal control is critical to prevent exotherms and side reactions in large volumes. |
| Reagent Addition | All at once or rapid dropwise | Slow, controlled addition over 1-2 hours via pump | Manages exotherm and prevents localized high concentrations of the electrophile, minimizing byproduct formation. |
| Monitoring | TLC after 2-4 hours | HPLC/UPLC sample every hour | Provides quantitative data on conversion and purity, which is essential for making decisions in a manufacturing setting. |
Step 2: Hydrolysis & Workup
Question 3: "During the aqueous workup after saponification, I'm getting a thick, unfilterable emulsion that is causing significant product loss."
Answer: Emulsion formation is one of the most common and frustrating challenges in scaling up chemical workups. It occurs when two immiscible phases (aqueous and organic) form a stable colloidal suspension, often stabilized by partially soluble intermediates, salts, or byproducts.
-
Cause: Rapid, aggressive mixing during extraction or neutralization, especially with fine particulate matter present, can lead to stable emulsions. The product itself, having both a greasy Boc-group and a polar carboxylic acid/carboxylate, can act as a surfactant.
-
Solution & Protocol:
-
Solvent Choice: Switch to an extraction solvent with a lower tendency to emulsify. For example, if you are using Ethyl Acetate (EtOAc), consider switching to Methyl tert-butyl ether (MTBE) or Toluene.
-
Controlled Neutralization: After hydrolysis, cool the basic aqueous solution to 0-10 °C. Add the acid (e.g., 10% aqueous citric acid or solid citric acid in portions) slowly with gentle, not vigorous, stirring. Monitor the pH closely, aiming for a final pH of 4-5. Rapid pH changes can cause precipitation and emulsion.
-
Break the Emulsion: If an emulsion forms:
-
Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous phase, often forcing the organic material out.
-
Filter through Celite®: Passing the entire mixture through a pad of Celite® or another filter aid can break up the colloidal particles.
-
Gentle Agitation: Avoid high-shear mixing. Use a paddle stirrer on a low setting for extractions.
-
-
Question 4: "My final product purity is low, and NMR shows I've lost the Boc protecting group on a significant portion of my material."
Answer: The tert-butoxycarbonyl (Boc) group is notoriously sensitive to strong acids.[5] During the acidic workup to protonate the carboxylate and isolate the product, accidental deprotection is a major risk.
-
Cause: Using a strong mineral acid (like HCl or H₂SO₄) to neutralize the reaction mixture. Even if the bulk pH is controlled, localized areas of very low pH can rapidly cleave the Boc group.
-
Solution & Protocol:
-
Use a Weaker Acid: Never use strong mineral acids for this workup. The ideal choice is a 10-20% aqueous solution of citric acid or a saturated solution of ammonium chloride (NH₄Cl) . These buffered systems will effectively protonate the carboxylate without dropping the pH low enough to cause significant deprotection.
-
Temperature Control: Perform the entire neutralization and extraction process at a low temperature (0-15 °C) to slow the rate of any potential acid-catalyzed hydrolysis of the Boc group.
-
Minimize Contact Time: Do not let the product sit in the acidic aqueous/organic mixture for an extended period. Proceed with layer separation and subsequent steps promptly after neutralization is complete.
-
Caption: Key steps in the aza-Michael addition mechanism.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for scaling up the aza-Michael addition step?
While solvents like acetonitrile (MeCN) and THF work well in the lab, they are less ideal for production. We recommend 2-Methyl-THF (2-MeTHF) or Toluene .
-
2-MeTHF: A greener alternative to THF with a higher boiling point, lower water miscibility (making workup easier), and greater stability against peroxide formation.
-
Toluene: Cost-effective and has a high boiling point, but carries more significant health and environmental concerns. The choice depends on your facility's capabilities and environmental policies.
Q2: How should I purify the final product at scale? Chromatography is not feasible.
The goal for scale-up is always to isolate the final product by crystallization .
-
Crude Isolation: After extraction and drying the organic layer, concentrate it under reduced pressure to a thick oil or solid.
-
Solvent Screen: On a small scale (100-200 mg), test various solvent/anti-solvent systems to find conditions that provide good recovery and high purity. Common systems include:
-
Ethyl Acetate / Heptane
-
Isopropyl Acetate / Heptane
-
MTBE / Heptane
-
Toluene / Heptane
-
-
Scale-Up Crystallization: Dissolve the crude material in the minimum amount of the hot "good" solvent (e.g., Ethyl Acetate). Slowly add the "bad" anti-solvent (e.g., Heptane) until the solution becomes cloudy. Add a small amount of the good solvent back to clarify, then allow the mixture to cool slowly to room temperature, and finally in an ice bath or refrigerator. This slow cooling promotes the formation of larger, purer crystals.
Q3: What are the critical safety considerations for this process?
-
Exotherms: Both the Michael addition and the neutralization steps are exothermic. Ensure your reactor has adequate cooling capacity and that all additions are done at a controlled rate. Never add a large volume of acid to a large volume of base quickly.
-
Reagent Handling: N-Boc-piperazine is a combustible solid. Ethyl 2,3-butadienoate is flammable and a potential sensitizer. Handle all chemicals in a well-ventilated area with appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
Pressure: Acidification of any residual carbonate or bicarbonate (if used as the base for hydrolysis) will generate CO₂ gas. Ensure the reactor is adequately vented during this step to avoid pressure buildup.
Recommended Scale-Up Protocols
Protocol 1: Aza-Michael Addition (100 g Scale)
-
Setup: Equip a 2 L jacketed reactor with an overhead stirrer, a temperature probe, a nitrogen inlet, and an addition funnel.
-
Charging: Charge the reactor with N-Boc-piperazine (100 g, 0.537 mol) and 2-Methyl-THF (500 mL). Begin stirring and cool the jacket to 0-5 °C.
-
Addition: Once the internal temperature is below 10 °C, add ethyl 2,3-butadienoate (64.5 g, 0.575 mol, 1.07 equiv) via the addition funnel over a period of 90 minutes, ensuring the internal temperature does not exceed 15 °C.
-
Reaction: After the addition is complete, allow the reactor to warm to 20-25 °C and stir for 12-18 hours.
-
Monitoring: Take an aliquot, dilute with mobile phase, and analyze by HPLC to confirm the consumption of N-Boc-piperazine.
-
Workup: Concentrate the reaction mixture under reduced pressure to afford the crude intermediate ester as an oil. This crude product is typically carried directly into the next step without further purification.
Protocol 2: Saponification and Isolation (from 100 g N-Boc-piperazine)
-
Setup: Use the same 2 L jacketed reactor setup.
-
Hydrolysis: Dissolve the crude ester from the previous step in ethanol (400 mL). Add a solution of lithium hydroxide monohydrate (LiOH·H₂O) (33.8 g, 0.805 mol) in deionized water (400 mL). Stir the biphasic mixture at 20-25 °C for 4-6 hours.
-
Monitoring: Monitor by HPLC until the starting ester is <1%.
-
Workup:
-
Cool the reactor jacket to 5 °C.
-
Add MTBE (500 mL) to the reactor.
-
Slowly add a solution of citric acid (approx. 150 g) in water (600 mL) over 1 hour until the pH of the aqueous layer is between 4 and 5. Ensure the internal temperature remains below 20 °C.
-
Stop stirring and allow the layers to separate. Drain the lower aqueous layer.
-
Wash the organic layer with 10% aqueous NaCl (brine, 2 x 200 mL).
-
-
Isolation:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain a crude solid/oil.
-
Add ethyl acetate (200 mL) and heat gently to dissolve.
-
Slowly add heptane (400-600 mL) with stirring until persistent turbidity is observed.
-
Allow the solution to cool slowly to room temperature, then cool to 0-5 °C for at least 2 hours.
-
Filter the resulting solid, wash the filter cake with cold heptane, and dry under vacuum to yield the final product.
-
References
- CN108033931B - Synthesis method of N-Boc piperazine - Google Patents. [URL: https://patents.google.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10570394/]
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [URL: https://www.ijper.org/sites/default/files/10.5530ijper.47.2.14.pdf]
- trans-2-(4-Boc-piperazinyl)-4-phenyl-3-butenoic acid - Chem-Impex. [URL: https://www.chemimpex.com/products/trans-2-4-boc-piperazinyl-4-phenyl-3-butenoic-acid]
- Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate - White Rose eTheses Online. [URL: https://etheses.whiterose.ac.uk/9165/]
- CN106543107A - A kind of synthetic method of 1 BOC piperazines - Google Patents. [URL: https://patents.google.
- The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2006/ob/b608038p]
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - UNODC. [URL: https://www.unodc.org/documents/scientific/Piperazines.pdf]
- What are the best conditions for a Michael addition? - ResearchGate. [URL: https://www.researchgate.net/post/What_are_the_best_conditions_for_a_Michael_addition]
- The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - DR-NTU. [URL: https://dr.ntu.edu.sg/bitstream/10356/166318/1/The%20endo-aza-Michael%20addition%20in%20the%20synthesis%20of%20piperidines%20and%20pyrrolidines.pdf]
- Aza-Michael Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. [URL: https://pubs.acs.org/doi/pdf/10.1021/acs.jchemed.5b00420]
- A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules. [URL: https://www.mdpi.com/1420-3049/25/24/5939]
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6473859/]
- Aza-Michael Reaction review - Scribd. [URL: https://www.scribd.com/document/425577659/Aza-Michael-Reaction-Insights-pdf]
- Cu–Bpin-mediated dimerization of 4,4-dichloro-2-butenoic acid derivatives enables the synthesis of densely functionalized cyclopropanes - Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/16/24]
- Full mechanism of the aza-Michael reaction, with various possible pathways for proton transfer - ResearchGate. [URL: https://www.researchgate.
- The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/6618476_The_endo-aza-Michael_addition_in_the_synthesis_of_piperidines_and_pyrrolidines]
- General Procedures for the Lithiation/Trapping of N-Boc Piperazines - ResearchGate. [URL: https://www.researchgate.
- Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6890832/]
- CN101531584A - Method for preparing 3-butenoic acid - Google Patents. [URL: https://patents.google.
- Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement - Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v100p0061]
- PROCESS FOR THE SEPARATION OF ENANTIOMERS OF PIPERAZINE DERIVATIVES - European Patent Office. [URL: https://data.epo.org/publication-server/document?i=7100412&j=1&s=273574169&sp=EP3419974B1.PDF]
- (3E)-2-(4-BOC-PIPERAZINYL)-4-PHENYL-3-BUTENOIC ACID - ChemicalBook. [URL: https://www.chemicalbook.
- Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - ResearchGate. [URL: https://www.researchgate.net/publication/51105307_Solid-Phase_Synthesis_of_Arylpiperazine_Derivatives_and_Implementation_of_the_Distributed_Drug_Discovery_D3_Project_in_the_Search_for_CNS_Agents]
- This compound | CAS 870703-78-9 | SCBT. [URL: https://www.scbt.com/p/2-4-boc-piperazin-1-yl-3-butenoic-acid-870703-78-9]
Sources
- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 2. scribd.com [scribd.com]
- 3. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Managing Stereoselectivity in Reactions of 2-(4-Boc-piperazin-1-yl)-3-butenoic Acid
Welcome to the technical support resource for researchers working with 2-(4-Boc-piperazin-1-yl)-3-butenoic acid. This guide is designed to provide in-depth, practical solutions to common challenges encountered when controlling stereoselectivity in reactions involving this versatile building block. The inherent chirality and reactive centers of this molecule present unique opportunities but also require precise control over reaction conditions. This document consolidates field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you achieve your desired stereochemical outcomes.
Section 1: Troubleshooting Poor Diastereoselectivity in Conjugate Addition Reactions
Conjugate (Michael) additions to α,β-unsaturated derivatives of this compound are fundamental for C-C bond formation. However, achieving high diastereoselectivity can be challenging. This section addresses the most common issues.
Q1: My conjugate addition reaction is resulting in a low diastereomeric ratio (d.r.). What are the most likely causes?
A1: A low d.r. typically points to a poorly organized transition state where the incoming nucleophile does not have a strong facial preference. The primary factors to investigate are:
-
Suboptimal Catalyst or Promoter: The catalyst (Lewis acid, Brønsted acid, or organocatalyst) may not be effectively coordinating to the substrate to create a sterically hindered environment that directs the nucleophile.[1]
-
Inappropriate Solvent: The solvent plays a critical role in the geometry of the transition state. Polar, protic solvents can interfere with key interactions, such as hydrogen bonding between a catalyst and substrate, leading to reduced selectivity.[1][2]
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less-favored diastereomer, leading to product mixtures. Stereoselective reactions are often more successful at lower temperatures.[3]
-
Epimerization: If the newly formed stereocenter is adjacent to an acidic proton, the product can epimerize under the reaction conditions (or during workup), eroding the initial diastereoselectivity. This is particularly relevant if the nucleophile itself contains an acidic proton alpha to an electron-withdrawing group.[2]
Q2: How can I systematically optimize reaction conditions to improve the diastereomeric ratio?
A2: Optimization should be approached systematically. We recommend screening a matrix of conditions, focusing on one variable at a time. The following workflow and data table provide a structured approach.
Troubleshooting Workflow for Low Diastereoselectivity
Below is a logical workflow to diagnose and solve issues with poor diastereoselectivity.
Caption: Troubleshooting workflow for improving diastereoselectivity.
Table 1: Example Optimization Matrix for Michael Addition
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. |
| 1 | TiCl₄ (10) | DCM | 25 | 12 | 95 | 60:40 |
| 2 | TiCl₄ (10) | DCM | 0 | 24 | 92 | 85:15 |
| 3 | TiCl₄ (10) | DCM | -78 | 48 | 88 | >95:5 |
| 4 | Sc(OTf)₃ (10) | DCM | -78 | 48 | 75 | 90:10 |
| 5 | TiCl₄ (10) | Toluene | -78 | 48 | 90 | >98:2 |
| 6 | Thiourea (20) | Toluene | -20 | 36 | 85 | 92:8 |
This structured approach allows for the clear identification of optimal conditions. As shown, lowering the temperature and switching to a less coordinating solvent like toluene can dramatically improve diastereoselectivity.[3]
Section 2: FAQs for Enantioselective Reactions
Achieving high enantioselectivity requires controlling which face of a prochiral substrate reacts. This is typically accomplished with chiral catalysts or chiral auxiliaries.
Q1: I want to perform an enantioselective allylic alkylation. What are the key considerations for catalyst selection?
A1: Enantioselective palladium-catalyzed allylic substitution is a powerful method for this class of substrate.[4][5] Success hinges on the choice of the chiral ligand, as it dictates the geometry of the η³-allyl palladium intermediate and controls the nucleophilic attack.
-
Ligand Bite Angle & Sterics: Ligands like Trost's ligands or PHOX ligands create a chiral pocket around the metal center. The steric and electronic properties of this pocket influence which terminus of the allyl intermediate is attacked and from which face.[4]
-
Mechanism and Stereochemical Outcome: Palladium-catalyzed allylic substitutions typically proceed through a double inversion mechanism, leading to an overall retention of configuration.[6] However, the choice of metal can alter this. For instance, some iridium-catalyzed reactions also proceed with net retention, but the factors controlling selectivity can be distinct from palladium systems.[6]
-
Nucleophile: The nature of the nucleophile is critical. Soft, stabilized nucleophiles (e.g., malonates) are classic partners for these reactions. Harder nucleophiles may require different catalytic systems, such as copper-catalyzed approaches.[7][8]
Q2: My reaction is sluggish or fails to proceed. How can I improve conversion without sacrificing stereoselectivity?
A2: A sluggish reaction can be due to poor substrate reactivity, catalyst deactivation, or low solubility.[1][2]
-
Catalyst Activity: Ensure the catalyst is active. Use fresh, high-purity catalyst and ligands. If using a pre-catalyst, ensure the active species is forming correctly. In some cases, increasing catalyst loading can improve the rate, but this should be balanced against cost and potential side reactions.[1]
-
Solubility: All components (substrate, nucleophile, catalyst) must be sufficiently soluble. If solubility is an issue, a co-solvent system might be necessary, but this must be chosen carefully to avoid negatively impacting stereoselectivity.[2]
-
Leaving Group (for Allylic Substitution): In allylic substitution reactions, the quality of the leaving group (e.g., acetate, carbonate) is important. A more reactive leaving group can accelerate the initial oxidative addition step.
Section 3: Using Chiral Auxiliaries for Stereocontrol
An alternative to chiral catalysis is the use of a chiral auxiliary. This involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction.[9]
Q1: How can I use a chiral auxiliary with this compound?
A1: The carboxylic acid functional group is the ideal handle for attaching a chiral auxiliary.[10] Evans oxazolidinones are a classic and highly effective choice for controlling the stereochemistry of enolate reactions.[]
Workflow for Auxiliary-Directed Alkylation
Caption: General workflow for a chiral auxiliary-mediated reaction.
The bulky substituent on the auxiliary (e.g., benzyl or isopropyl on an Evans oxazolidinone) effectively blocks one face of the enolate, forcing the electrophile to approach from the opposite, less-hindered face, thus ensuring high diastereoselectivity.[9][]
Section 4: Experimental Protocols
Protocol 1: General Procedure for a Diastereoselective Michael Addition of a Thiol
This protocol is a starting point and should be optimized for specific substrates.
-
Preparation: To a flame-dried, argon-purged round-bottom flask, add the 2-(4-Boc-piperazin-1-yl)-α,β-unsaturated ester derivative (1.0 equiv) and a chiral catalyst (e.g., thiourea-based organocatalyst, 0.1 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene (to make a 0.1 M solution).
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a cryocooler or appropriate cooling bath.
-
Nucleophile Addition: Add the thiol nucleophile (1.2 equiv) dropwise over 5 minutes.
-
Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by TLC or LC-MS.
-
Quenching & Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Determine the diastereomeric ratio (d.r.) of the purified product by ¹H NMR analysis or chiral HPLC.[2]
Protocol 2: Screening Conditions for Enantioselective Pd-Catalyzed Allylic Alkylation
This protocol is for the reaction of an activated ester of this compound.
-
Catalyst Preparation: In a glovebox, add the palladium source (e.g., [Pd₂(dba)₃], 2.5 mol%) and the chiral ligand (e.g., (R,R)-Trost ligand, 7.5 mol%) to a reaction vial. Add anhydrous, degassed solvent (e.g., DCM or THF) and stir for 30 minutes.
-
Reaction Setup: In a separate vial, dissolve the allylic acetate substrate (1.0 equiv) and dimethyl malonate (2.0 equiv) in the same solvent.
-
Initiation: Add the substrate solution to the activated catalyst solution. Add the base (e.g., BSA, 2.0 equiv) to the reaction mixture.
-
Reaction: Stir at room temperature (or other optimized temperature) and monitor by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture and purify directly by flash column chromatography.
-
Analysis: Determine the enantiomeric excess (e.e.) of the product by chiral HPLC analysis.[4]
References
- Technical Support Center: Optimizing Stereoselectivity in the Michael Addition of β-Keto Esters. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvmQeDnQwK1Tb8-uTW10ksYRq4lcGjWy1ptK2QeUQu1W5jWvvEpXawcE2L4b7Y8zrUu_PfTybl1fhkTNBUait6RAKbzlPbUjavATHORC6-QIX-SacunBdfC8hh6cirjzUrjbHgACbFIDaLTXRmwvHWQNiYg5vCPBTi4AJY5cnIE5mDkrJ5YNVvUJ-cRNh1ZTDJNN7THfZm-mgDAswkhYJdhjA5X1P_BUtTU8DvFOtvCfyPu0BkZ-PqDQ==]
- Technical Support Center: Michael Addition Reactions with Styrylisoxazoles. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgcFUQjhiA8Ndhp0zRI33WzO4Q-NzK_YPc7v6QFaGoExV0bWlT52R4WAjhyyIenju8BViQNjFwZyuC9d11tJHqjYztPuBf3hk47NLyF0ZvEL84D1zsQwGYlCQths61PsH4sbGPIHJUEbcBMDaQ08Ks3WLgtamrzwAJs8koTVRLVEsGlneMgUjx-IfXN6C-7TuB5UczdqeLvvpL3tkfJP3XsIcb_eto]
- Technical Support Center: Optimizing Stereoselectivity in Michael Additions to Nitroenones. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBzkZRHei_HDv1LIyS3y006CaiVddNskWqCMq80h9A8FfDC0R2oX5B0VBT7G_CaYXkndxaOadqPF5yLnHGNrA11oVP_1PoMEIgCVqlb9N8DhUxB_H6GF7_lvBUD7wJyNwJ4YWZBUfJDvCgnZrkkH-CY4l3-APcCECksqcz8MTsdIQSgrRLrWynIY83TEf-xlwH-MLhLesPEq0o6r_5Kb0Ads5wmbxEC9R6CXJWuDs_ML3oVG4RGg==]
- Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.5b11288]
- Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7483482/]
- Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26683825/]
- Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4004396/]
- Chiral auxiliary. Wikipedia. [URL: https://en.wikipedia.org/wiki/Chiral_auxiliary]
- Technical Support Center: Overcoming Stereoselectivity Challenges in Seychellene Synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFh-bIGdPxBDAfZ3d6o2OEjrsCxGeuQx86FtpiV71oLLaFSxanhBR1eFZ8dA43nUuORtE02pFI7525pwEkgBxyyAfa22FJgm7aJCgVTuXER5n_ke2B9zrm6OxPn8-LwEWXDudyqW7akObf4v-WfSRbXZrM8cZL1-cjj849gu2mMxLs-ECKTyXc_ByG2II6GZtP_a25my6LVJDIcs5LfohCZSY0OGFJonDj7O6Gu_4DTWlCAQKCFLw==]
- Origins of Enantioselectivity during Allylic Substitution Reactions Catalyzed by Metallacyclic Iridium Complexes. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3800057/]
- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/md/d0md00053a]
- Chiral Auxiliaries. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
- Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO. [URL: https://www.scielo.org.mx/scielo.php?script=sci_arttext&pid=S0187-61952013000200001]
- Advanced Chiral Auxiliary Synthesis. BOC Sciences. [URL: https://www.bocsci.com/blog/advanced-chiral-auxiliary-synthesis/]
- Recent advances in allylation of chiral secondary alkylcopper species. PubMed Central (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10950965/]
- Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/py/c7py01799k]
- Chiral Auxiliaries and Optical Resolving Agents. TCI Chemicals. [URL: https://www.tcichemicals.com/assets/brochure/brochure_pdf/Chiral_Auxiliaries_and_Optical_Resolving_Agents_EN.pdf]
- Highly Diastereoselective and Enantioselective Carbon-Carbon Bond Formations in Conjugate Additions of Lithiated N-Boc Allylamin. ElectronicsAndBooks. [URL: https://electronicsandbooks.com/eab1/manual/repository/J/Am/J-Am-Chem-Soc-2001-123-4859_0508.pdf]
- Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. PubMed Central (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6263229/]
- Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech. [URL: https://stoltz2.caltech.
- Functional Groups In Organic Chemistry. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2010/10/06/functional-groups/]
- Regioselective and stereoselective copper(I)-promoted allylation and conjugate addition of N-Boc-2-lithiopyrrolidine and N-Boc-2-lithiopiperidine. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20469892/]
- Enantioselective conjugate addition of dialkylzinc reagents to cyclic and acyclic enones catalyzed by ch. CORE. [URL: https://core.ac.uk/download/pdf/14493356.pdf]
- Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [URL: https://etheses.whiterose.ac.uk/2903/1/523403.pdf]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 6. Origins of Enantioselectivity during Allylic Substitution Reactions Catalyzed by Metallacyclic Iridium Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in allylation of chiral secondary alkylcopper species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective and stereoselective copper(I)-promoted allylation and conjugate addition of N-Boc-2-lithiopyrrolidine and N-Boc-2-lithiopiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Monitoring Reactions of 2-(4-Boc-piperazin-1-yl)-3-butenoic Acid
Answering your request, here is a technical support center with troubleshooting guides and FAQs about analytical methods for monitoring 2-(4-Boc-piperazin-1-yl)-3-butenoic acid reactions.
Welcome to the technical support guide for the analytical monitoring of reactions involving this compound (CAS: 870703-78-9)[1]. This molecule, featuring a Boc-protected piperazine, a carboxylic acid, and a vinyl group, presents unique challenges and opportunities in reaction analysis. This guide provides in-depth, field-proven insights into the most common analytical techniques, structured to help you troubleshoot problems and understand the causality behind methodological choices.
Our approach is grounded in providing self-validating systems and protocols, ensuring that you can trust your analytical results and make informed decisions in your research and development workflows.
Section 1: Foundational Principles of Reaction Monitoring
Monitoring the progress of a chemical reaction is critical to determine its endpoint, quantify yield, and identify byproducts. For this compound, a multi-faceted analytical approach is often necessary to track the transformation of its key functional groups.
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of 2-(4-Boc-piperazin-1-yl)-3-butenoic Acid for Pharmaceutical Research
For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 2-(4-Boc-piperazin-1-yl)-3-butenoic acid is a valuable building block in medicinal chemistry, and this guide provides an in-depth comparison of two prominent synthetic routes: the Aza-Michael Addition and the Palladium-Catalyzed Allylic Amination. This document will delve into the mechanistic details, provide comparative experimental data, and offer step-by-step protocols to empower you in making informed decisions for your research and development endeavors.
Introduction: The Significance of this compound
The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs due to its ability to modulate physicochemical properties and interact with biological targets. The title compound, this compound, combines this important heterocycle with a versatile α,β-unsaturated carboxylic acid functionality. This unique structure makes it a sought-after precursor for the synthesis of complex molecules with potential therapeutic applications. The Boc (tert-butyloxycarbonyl) protecting group allows for selective manipulation of the piperazine nitrogens, a crucial feature in multi-step syntheses.
This guide will explore two distinct and practical approaches to construct this key intermediate, providing a comprehensive analysis of their respective strengths and weaknesses.
Route 1: Aza-Michael Addition of N-Boc-piperazine to an Allenoate
The first synthetic strategy involves the conjugate addition of N-Boc-piperazine to an allenoate, such as ethyl buta-2,3-dienoate. This aza-Michael reaction is a powerful tool for the formation of carbon-nitrogen bonds.
Mechanistic Insight
The reaction proceeds through the nucleophilic attack of the secondary amine of N-Boc-piperazine onto the central carbon of the allenoate. This regioselectivity is driven by the electronic nature of the allene, with the central carbon being the most electrophilic. The resulting enolate intermediate is then protonated to yield the α,β-unsaturated product.
Caption: Aza-Michael Addition Pathway.
Experimental Protocol: Synthesis of Ethyl 2-(4-Boc-piperazin-1-yl)-3-butenoate
Materials:
-
N-Boc-piperazine
-
Ethyl buta-2,3-dienoate
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Mild base (optional, e.g., Triethylamine)
Procedure:
-
To a solution of N-Boc-piperazine (1.0 eq) in the chosen anhydrous solvent, add ethyl buta-2,3-dienoate (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl 2-(4-Boc-piperazin-1-yl)-3-butenoate.
Subsequent Hydrolysis to the Carboxylic Acid
The resulting ester can be hydrolyzed to the target carboxylic acid using standard procedures, such as treatment with lithium hydroxide in a mixture of THF and water.
Caption: Hydrolysis of the Ester Intermediate.
Route 2: Palladium-Catalyzed Allylic Amination
The second approach utilizes a palladium-catalyzed allylic amination, a variation of the well-known Tsuji-Trost reaction.[1][2] This method involves the reaction of N-Boc-piperazine with a suitable allylic substrate, such as an ester of 4-halo-2-butenoic acid.
Mechanistic Insight
The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the allylic substrate, forming a π-allylpalladium(II) complex. Subsequently, the N-Boc-piperazine acts as a nucleophile, attacking the π-allyl complex. This is followed by reductive elimination to furnish the desired product and regenerate the palladium(0) catalyst. The regioselectivity of the nucleophilic attack is a critical aspect of this reaction, and it can often be controlled by the choice of ligands and reaction conditions.
Caption: Palladium-Catalyzed Allylic Amination Cycle.
Experimental Protocol: Synthesis of Ethyl 2-(4-Boc-piperazin-1-yl)-3-butenoate
Materials:
-
N-Boc-piperazine
-
Ethyl 4-bromo-2-butenoate
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Et₃N)
-
Anhydrous solvent (e.g., Toluene or THF)
Procedure:
-
To a flask containing a mixture of N-Boc-piperazine (1.0 eq), ethyl 4-bromo-2-butenoate (1.1 eq), and a base (1.5 eq) in an anhydrous solvent, add the palladium catalyst (e.g., 5 mol%).
-
Heat the reaction mixture to a suitable temperature (e.g., 80 °C) and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the desired product.
Comparative Analysis of the Synthesis Routes
| Parameter | Route 1: Aza-Michael Addition | Route 2: Palladium-Catalyzed Allylic Amination |
| Starting Materials | N-Boc-piperazine, Ethyl buta-2,3-dienoate | N-Boc-piperazine, Ethyl 4-halo-2-butenoate |
| Reagents & Catalysts | Typically catalyst-free or mild base | Palladium catalyst, Ligands, Base |
| Reaction Conditions | Generally mild (room temperature) | Often requires elevated temperatures |
| Yield | Moderate to high | Generally good to high |
| Atom Economy | High (addition reaction) | Moderate (generates salt byproducts) |
| Scalability | Generally good; potential for exothermic reaction | Good; catalyst cost can be a factor |
| Safety & Handling | Allenoates can be reactive | Palladium catalysts can be air-sensitive; handling of phosphine ligands |
| Stereoselectivity | Achiral product | Potential for asymmetric synthesis with chiral ligands |
Discussion and Field-Proven Insights
Route 1: Aza-Michael Addition
This route is often favored for its operational simplicity and high atom economy. The absence of a metal catalyst makes it an attractive option from both a cost and product purity perspective, as metal contamination can be a significant concern in pharmaceutical synthesis. The reaction conditions are typically mild, which is beneficial for substrates with sensitive functional groups. However, the regioselectivity of the addition to unsymmetrical allenes can sometimes be an issue, although for ethyl buta-2,3-dienoate, the desired α-addition is generally favored. On a larger scale, the potential exothermicity of the Michael addition needs to be carefully managed.
Route 2: Palladium-Catalyzed Allylic Amination
The Tsuji-Trost reaction is a robust and versatile method for C-N bond formation.[1][2] A key advantage of this route is the potential for asymmetric synthesis by employing chiral phosphine ligands, which would allow for the stereoselective synthesis of chiral analogs of the target molecule.[3] This is a significant consideration for the synthesis of enantiomerically pure active pharmaceutical ingredients. However, this route involves the use of a costly and potentially toxic palladium catalyst, which necessitates careful purification of the final product to meet stringent regulatory requirements for residual metals. The reaction often requires elevated temperatures and an inert atmosphere, which can add to the operational complexity and cost, especially on an industrial scale.[4] The generation of stoichiometric amounts of salt byproducts also reduces the overall atom economy compared to the aza-Michael addition.
Conclusion and Recommendations
Both the Aza-Michael Addition and the Palladium-Catalyzed Allylic Amination represent viable and effective strategies for the synthesis of this compound. The choice between these two routes will ultimately depend on the specific requirements of the project.
-
For simplicity, cost-effectiveness, and high atom economy on a laboratory scale, the Aza-Michael Addition is an excellent choice. Its mild conditions and catalyst-free nature are highly advantageous.
-
For projects requiring high stereocontrol to access specific enantiomers, or where the starting allylic substrates are more readily available, the Palladium-Catalyzed Allylic Amination offers a powerful and flexible approach, despite the added cost and purification challenges associated with the metal catalyst.
It is recommended that researchers evaluate both routes on a small scale to determine the optimal conditions and outcomes for their specific application before proceeding to a larger-scale synthesis.
References
-
Organic Syntheses Procedure. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. [Link]
- Google Patents. Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
-
PubMed Central. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]
-
DR-NTU. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. [Link]
-
Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]
-
Organic Chemistry Portal. Tsuji-Trost Reaction. [Link]
-
PubMed Central. Regioselective Palladium-Catalyzed Chain-Growth Allylic Amination Polymerization of Vinyl Aziridines. [Link]
-
Semantic Scholar. Synthesis of 1-substituted 4-[4-(1H-indol-3-yl)butyl]piperazines. [https://www.semanticscholar.org/paper/Synthesis-of-1-substituted-4-%5B4-(1H-indol-3-yl-Butkevich-Gervess/2533c399990b79048a1768c67988f6b8c8d8396c]([Link]
-
PubMed. Direct Allylic Amination of Allylic Alcohol Catalyzed by Palladium Complex Bearing Phosphine-Borane Ligand. [Link]
-
Wikipedia. Tsuji–Trost reaction. [Link]
-
ResearchGate. The endo -aza-Michael addition in the synthesis of piperidines and pyrrolidines | Request PDF. [Link]
-
NIH. N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. [Link]
-
White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]
-
ResearchGate. (PDF) Ethyl (3E)-3-[2-(4-bromophenylsulfonyl)hydrazin-1-ylidene]butanoate. [Link]
-
NIH. Catalytic asymmetric Tsuji–Trost α−benzylation reaction of N-unprotected amino acids and benzyl alcohol derivatives. [Link]
-
ResearchGate. Synthesis of 2-substituted piperazines via direct a-lithiation. [Link]
- Google Patents.
-
CaltechAUTHORS. Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. [Link]
-
ACS Publications. Synthesis, Molecular Structure, and Spectral Properties of Ethyl 3-Oxo-2-(2,4,6-trinitrophenyl)butanoate | Request PDF. [Link]
-
PubChem. Ethyl 3-oxo-2-(phenylhydrazono)butanoate | C12H14N2O3 - PubChem. [Link]
-
NIH. One-pot four-component synthesis of novel isothiourea-ethylene-tethered-piperazine derivatives. [Link]
-
Sci-Hub. Direct Allylic Amination of Allylic Alcohol Catalyzed by Palladium Complex Bearing Phosphine–Borane Ligand. [Link]
-
Sci-Hub. Highly regio- and stereoselective palladium-catalyzed allylic carbonate amination. A practical route to dehydro-β-amino esters. [Link]
-
ResearchGate. Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. [Link]
-
RSC Publishing. Catalytic allylic functionalization via π-allyl palladium chemistry. [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. [Link]
-
YouTube. Tsuji-Trost Pi-Allyl Pd Substitution Reactions. [Link]
-
ACS Princeton Section. 2023 Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry. [Link]
-
NIH. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
-
Organic Chemistry Portal. Aerobic Allylic Amination Catalyzed by a Pd(OAc)2/P(OPh)3 System with Low Catalyst Loading. [Link]
-
RSC Publishing. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
Sources
- 1. Tsuji-Trost Reaction [organic-chemistry.org]
- 2. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 3. N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands: Critical Role of the Carboxamide Linker for D3 Receptor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2-(4-Boc-piperazin-1-yl)-3-butenoic Acid Derivatives: A Focus on GABA Aminotransferase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the piperazine moiety is recognized as a "privileged scaffold," frequently integrated into molecules targeting the central nervous system (CNS), infectious diseases, and oncology.[1] Its synthetic versatility, often enhanced by the use of a tert-butoxycarbonyl (Boc) protecting group, allows for precise molecular construction and functionalization.[1][2] This guide focuses on a specific class of these compounds: 2-(4-Boc-piperazin-1-yl)-3-butenoic acid derivatives .
The structure of these derivatives is notable for combining the established Boc-piperazine scaffold with a γ-vinyl-GABA (Vigabatrin) moiety. Vigabatrin is a well-characterized, irreversible inhibitor of γ-aminobutyric acid aminotransferase (GABA-AT), an enzyme responsible for the degradation of the primary inhibitory neurotransmitter, GABA.[3][4] By increasing GABA levels in the brain, Vigabatrin exerts its anticonvulsant effects and is an FDA-approved treatment for epilepsy.[5]
This guide provides a comparative analysis of this compound derivatives against the benchmark GABA-AT inhibitor, Vigabatrin. We will explore the hypothesized mechanism of action, present comparative data frameworks, and provide detailed experimental protocols to validate the biological activity of this promising class of compounds.
Hypothesized Mechanism of Action: GABA-AT Inhibition
GABA-AT is a pyridoxal phosphate (PLP)-dependent enzyme that catabolizes GABA into succinic semialdehyde.[3] Inhibitors like Vigabatrin act as mechanism-based inactivators. The vinyl group of Vigabatrin is crucial for its irreversible binding to the PLP cofactor within the enzyme's active site, effectively neutralizing the enzyme.
Given the structural homology, it is hypothesized that this compound derivatives act via a similar mechanism. The butenoic acid portion of the molecule is expected to mimic GABA and engage the GABA-AT active site, leading to inhibition. The introduction of the bulky and lipophilic Boc-piperazine group, in place of Vigabatrin's simple primary amine, is a key structural divergence. This modification is anticipated to significantly influence the compound's physicochemical properties, such as solubility, membrane permeability, and metabolic stability, potentially leading to an altered pharmacokinetic and pharmacodynamic profile compared to Vigabatrin.
Caption: Proposed mechanism of GABA-AT inhibition by butenoic acid derivatives.
Comparative Analysis: Structural and Functional Insights
The primary distinction between Vigabatrin and the this compound series lies in the substituent at the C2 position. This modification can fundamentally alter the molecule's interaction with the biological system.
Structural Comparison:
| Feature | Vigabatrin (γ-vinyl-GABA) | This compound Derivative |
| Core Scaffold | 4-aminohex-5-enoic acid | 2-substituted-3-butenoic acid |
| Key Functional Groups | Primary amine, Carboxylic acid, Vinyl group | Piperazine, Boc-carbamate, Carboxylic acid, Vinyl group |
| Molecular Weight | 129.16 g/mol | ~270.32 g/mol (for parent acid)[6] |
| Predicted Polarity | High (Zwitterionic potential) | Moderate to Low (Increased lipophilicity from Boc and piperazine) |
Performance and Physicochemical Properties Comparison:
The following table outlines key parameters for comparing Vigabatrin with hypothetical derivatives from the title series. The data for the derivatives would be generated using the experimental protocols described later in this guide.
| Parameter | Vigabatrin | Derivative X (Hypothetical) | Causality of Expected Difference |
| GABA-AT Inhibition (IC₅₀) | ~26 µM (for P. fluorescens)[3] | To be determined | The bulky Boc-piperazine moiety may alter binding affinity within the enzyme's active site, potentially increasing or decreasing potency. |
| Aqueous Solubility | High | Expected to be lower | The large, nonpolar Boc group and piperazine ring reduce overall polarity compared to the simple amino acid structure of Vigabatrin. |
| LogP (Lipophilicity) | Low | Expected to be higher | Increased hydrocarbon content from the Boc-piperazine substituent enhances lipophilicity, which may improve blood-brain barrier penetration. |
| Cell Permeability | Moderate (Utilizes amino acid transporters) | To be determined | Higher lipophilicity may favor passive diffusion, but the increased size could be a hindrance. The mechanism of cell entry is likely different. |
| Metabolic Stability | High (Not extensively metabolized) | To be determined | The Boc group can be metabolically labile, and the piperazine ring is subject to oxidation. Stability will need to be assessed in liver microsomes. |
Experimental Protocols
To validate the biological activity and therapeutic potential of this compound derivatives, a series of standardized in vitro assays are required.
Protocol 1: In Vitro GABA-AT Inhibition Assay
This protocol describes a continuous spectrophotometric assay to determine the inhibitory potential of test compounds against GABA-AT. The activity of GABA-AT is coupled to the activity of succinic semialdehyde dehydrogenase (SSADH), which reduces NADP⁺ to NADPH. The rate of NADPH formation is monitored by the increase in absorbance at 340 nm.[5]
Materials:
-
Recombinant human or porcine brain GABA-AT
-
Succinic semialdehyde dehydrogenase (SSADH)
-
γ-aminobutyric acid (GABA)
-
α-ketoglutarate
-
β-NADP⁺ (β-Nicotinamide adenine dinucleotide phosphate)
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium pyrophosphate buffer (pH 8.6)
-
Test compounds (dissolved in DMSO)
-
96-well UV-transparent microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Reagent Master Mix: In potassium pyrophosphate buffer, prepare a master mix containing GABA, α-ketoglutarate, NADP⁺, PLP, and SSADH at 2x the final desired concentration.
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., from 100 µM to 1 nM) and the reference inhibitor (Vigabatrin) in the assay buffer. Include a vehicle control (DMSO).
-
Assay Initiation: Add 50 µL of the test compound dilutions to the wells of a 96-well plate.
-
Enzyme Addition: Add 25 µL of GABA-AT enzyme solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Start Reaction: Initiate the reaction by adding 25 µL of the reagent master mix to each well.
-
Kinetic Reading: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every 60 seconds for 30 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance curve. Normalize the data to the vehicle control and plot the percent inhibition versus inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cell-Based GABA-AT Activity Assay
This assay measures the activity of GABA-AT within a cellular context, providing insights into compound permeability and target engagement in a more biologically relevant system.[7]
Materials:
-
Human glioblastoma cell line (e.g., U87MG, which expresses GABA-AT)[7]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
GABA-AT activity assay reagents (from Protocol 1)
Procedure:
-
Cell Culture: Plate U87MG cells in a 6-well plate and grow until they reach ~80% confluency.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS, then add lysis buffer to each well. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay.
-
GABA-AT Assay: Perform the enzymatic assay as described in Protocol 1, using a standardized amount of total protein from each cell lysate as the source of the enzyme.
-
Data Analysis: Normalize the GABA-AT activity to the total protein concentration for each sample. Calculate the percent inhibition relative to the vehicle-treated cells to determine the cellular IC₅₀.
Caption: General experimental workflow for evaluating novel GABA-AT inhibitors.
Conclusion and Future Outlook
The this compound framework represents an intriguing starting point for the development of novel CNS-active agents. By leveraging the known pharmacology of γ-vinyl-GABA and the privileged nature of the piperazine scaffold, these derivatives hold the potential for improved properties over existing GABA-AT inhibitors. The Boc-piperazine moiety offers a handle for further chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic parameters.
The critical next step is the systematic biological evaluation of these derivatives using the protocols outlined in this guide. Determining their inhibitory potency against GABA-AT, assessing their ability to engage the target in a cellular environment, and profiling their metabolic stability will be essential to validate the therapeutic hypothesis. This structured approach will clarify whether the strategic combination of these two pharmacophores can lead to a new generation of CNS therapeutics.
References
-
1-Boc-Piperazine (CAS 57260-71-6) | Manufacture. Available from: [Link]
-
1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Available from: [Link]
-
Exploring N-Boc-Piperazine: Properties, Applications, and Manufacturing. Available from: [Link]
-
Inhibition by g-vinyl GABA with respect to GABA. Assays were carried... - ResearchGate. Available from: [Link]
-
Jackson, M. F., et al. (1994). Acute effects of γ-vinyl GABA (vigabatrin) on hippocampal GABAergic inhibition in vitro. Brain Research, 651(1–2), 85–91. Available from: [Link]
-
Quiroz-Figueroa, F. R., et al. (2012). Kinetic studies on the inhibition of GABA-T by gamma-vinyl GABA and taurine. Neurochemical Research, 37(8), 1639-1646. Available from: [Link]
-
Piperazic Acid Synthesis | Bowers Lab. Available from: [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available from: [Link]
-
Kim, H., et al. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. International Journal of Molecular Sciences, 24(23), 17029. Available from: [Link]
-
Yang, S., et al. (2021). Palladium-Catalyzed Direct C-H Arylation of 3-Butenoic Acid Derivatives. Organic Letters, 23(2), 296-299. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-Boc-Piperazine (CAS 57260-71-6) | Manufacture [nsrlaboratories.com]
- 3. Kinetic studies on the inhibition of GABA-T by gamma-vinyl GABA and taurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. labshake.com [labshake.com]
- 7. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Structural Validation of 2-(4-Boc-piperazin-1-yl)-3-butenoic Acid Derivatives
For researchers, medicinal chemists, and drug development professionals, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible science. In the synthesis of novel compounds such as 2-(4-Boc-piperazin-1-yl)-3-butenoic acid and its derivatives, which feature a confluence of a chiral center, a labile protecting group, and multiple functional moieties, a multi-pronged analytical approach is not just recommended—it is imperative.
This guide provides an in-depth comparison of the essential analytical techniques required to validate the structure of this class of molecules. We will move beyond a simple listing of methods to explain the causality behind experimental choices, highlighting the strengths and limitations of each technique in the context of this specific molecular architecture. Our objective is to equip you with a self-validating system for structural elucidation, ensuring the scientific integrity of your work.
The Analytical Gauntlet: A Multi-Technique Approach
The structure of this compound presents several key features that must be independently verified: the piperazine ring, the N-Boc protecting group, the α,β-unsaturated carboxylic acid, and the chiral center at the C2 position. No single technique can unequivocally confirm all these features. Therefore, a logical workflow employing complementary methods is the most robust strategy.
Caption: Recommended workflow for structural validation.
Mass Spectrometry (MS): The First Checkpoint
Mass spectrometry serves as the initial and most direct confirmation of the molecular weight of the synthesized compound (C₁₃H₂₂N₂O₄, MW: 270.32 g/mol )[1]. However, the presence of the tert-butyloxycarbonyl (Boc) protecting group introduces a significant analytical challenge.
Causality of Technique Choice: Electrospray Ionization (ESI) is the preferred method for this class of molecules due to its soft ionization nature, which increases the likelihood of observing the intact protonated molecule, [M+H]⁺.
Challenges & Expert Insights: The Boc group is notoriously labile and can undergo facile fragmentation in the mass spectrometer through thermal decomposition or McLafferty rearrangement, especially under harsher ionization conditions.[2][3] This often leads to the observation of a prominent ion at [M-Boc+H]⁺ (m/z 171) or a fragment corresponding to the loss of isobutylene (100 Da), resulting in an ion at [M-100+H]⁺.[4] While the absence of the parent ion can be misleading, the presence of these characteristic fragments can paradoxically serve as evidence for the Boc group's presence.
To unequivocally determine the presence of the t-Boc group when the parent ion is elusive, advanced techniques such as on-column H/D exchange HPLC/ESI/MS can be employed. This method provides a convenient tool for confirming the presence or absence of the Boc protecting group.[2][5]
Comparative MS Data Interpretation:
| Ion | Expected m/z | Rationale & Significance |
| [M+H]⁺ | 271.16 | Primary Goal: Confirms the molecular weight of the intact molecule. Its presence is the strongest initial evidence. |
| [M+Na]⁺ | 293.14 | A common adduct in ESI-MS, providing further confirmation of the molecular weight. |
| [M-C₄H₈+H]⁺ | 215.10 | Loss of isobutylene from the Boc group. A strong indicator of the Boc moiety. |
| [M-Boc+H]⁺ or [M-100+H]⁺ | 171.08 | Complete loss of the Boc group (100 Da). Often the base peak if the parent ion is unstable. |
| [Boc]⁺ or [t-butyl]⁺ | 57.07 | The tert-butyl cation fragment. Its observation is another piece of evidence for the Boc group. |
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute to 1-10 µg/mL with the infusion solvent (typically 50:50 acetonitrile:water with 0.1% formic acid).
-
Instrumentation: Utilize an ESI-Time of Flight (TOF) or Orbitrap mass spectrometer for high-resolution mass accuracy.
-
Analysis Mode: Operate in positive ion mode.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500.
-
Interpretation: Look for the [M+H]⁺ ion and characteristic fragment ions as detailed in the table above.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR is the most powerful technique for elucidating the detailed carbon-hydrogen framework of the molecule. A full suite of experiments (¹H, ¹³C, and 2D NMR) is required for unambiguous assignment.
Causality of Technique Choice: ¹H NMR confirms the presence and connectivity of proton environments, ¹³C NMR identifies all unique carbon atoms, and 2D techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) map out the H-H and C-H correlations, respectively, piecing together the molecular puzzle.
Expert Insights & Expected Data:
-
¹H NMR:
-
Vinyl Protons: The protons of the -CH=CH₂ group will appear as a characteristic multiplet system between 5-6 ppm.
-
Carboxylic Acid Proton: A very broad singlet is expected far downfield, typically >10 ppm, though its position is highly dependent on concentration and solvent.[6] This peak will disappear upon D₂O exchange.
-
Piperazine Protons: Due to the chair conformation and potential for slow rotation around the N-C(O) bond of the Boc group, the piperazine protons often appear as complex, broad multiplets.[7][8] Temperature-dependent NMR studies can be insightful for analyzing this conformational behavior.[7][8][9]
-
Boc Group: A sharp, strong singlet integrating to 9 protons will be present around 1.4 ppm, which is a hallmark of the tert-butyl group.
-
Chiral Center Proton (H2): The proton at the C2 position will likely be a multiplet, coupled to the adjacent vinyl protons.
-
-
¹³C NMR:
-
Carbonyl Carbons: The carboxylic acid carbonyl will appear around 170-185 ppm, while the Boc carbonyl will be further upfield around 155 ppm.[6]
-
Olefinic Carbons: The two carbons of the C=C double bond will resonate in the 115-140 ppm region.
-
Boc Carbons: The quaternary carbon of the Boc group will be around 80 ppm, and the methyl carbons around 28 ppm.
-
Piperazine Carbons: These will appear in the 40-55 ppm range.
-
Comparative NMR Signal Predictions:
| Group | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key Correlations (COSY & HSQC) |
| -CH =CH₂ | ~5.7-6.0 | ~130-135 | COSY to -CH=CH ₂ and CH (2); HSQC to C=C H₂ |
| -CH=CH ₂ | ~5.1-5.3 | ~115-120 | COSY to -CH =CH₂; HSQC to C H=CH₂ |
| CH (2) | ~3.5-4.0 | ~55-65 | COSY to vinyl protons; HSQC to C H(2) |
| Piperazine N-CH ₂ | ~2.5-3.8 (broad) | ~40-55 | HSQC to piperazine carbons |
| -COOH | >10 (broad) | - | Disappears on D₂O shake |
| -C(CH ₃)₃ | ~1.4 (s, 9H) | ~28 | HSQC to Boc methyl carbons |
| -C (CH₃)₃ | - | ~80 | No HSQC correlation |
| -C OOH | - | ~170-185 | HMBC correlations to H2 |
| Boc -C =O | - | ~155 | HMBC correlations to piperazine protons and Boc methyl protons |
Experimental Protocol: 2D NMR
-
Sample Preparation: Dissolve ~10-20 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: On a >400 MHz spectrometer, acquire ¹H, ¹³C{¹H}, COSY, and HSQC spectra. An HMBC (Heteronuclear Multiple Bond Correlation) experiment is also highly recommended to confirm long-range C-H connectivities, especially for the quaternary carbons.
-
Analysis: Systematically assign all proton and carbon signals using the 2D correlation data to build the final structural assignment.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR provides rapid and definitive evidence for the presence of key functional groups. It is an essential complementary technique to NMR and MS.
Causality of Technique Choice: The molecule has several IR-active groups whose characteristic vibrations serve as a structural fingerprint.
Expert Insights & Expected Data:
-
Carboxylic Acid: This group gives rise to two highly characteristic absorptions: a very broad O-H stretch from 2500-3300 cm⁻¹ and a strong C=O stretch from 1690-1760 cm⁻¹.[10] The C=O stretch is lowered by conjugation with the adjacent double bond.[11]
-
Amide/Carbamate: The Boc group's carbonyl (C=O) stretch will appear as a strong band, typically around 1680-1700 cm⁻¹.
-
Alkene: The C=C stretch will be observed in the 1620-1680 cm⁻¹ region. The =C-H stretch will appear just above 3000 cm⁻¹.
Comparative FTIR Absorption Bands:
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity & Appearance |
| Carboxylic Acid | O-H stretch | 2500-3300 | Strong, very broad (often obscuring C-H stretches)[10] |
| Carboxylic Acid (α,β-unsat.) | C=O stretch | 1690-1715 | Strong, sharp |
| Boc Carbamate | C=O stretch | 1680-1700 | Strong, sharp |
| Alkene | C=C stretch | 1620-1680 | Medium |
| Alkene | =C-H stretch | 3010-3100 | Medium, sharp |
| Alkane | C-H stretch | 2850-2960 | Medium-Strong, sharp |
X-Ray Crystallography: The Ultimate Structural Arbiter
For chiral molecules, determining the absolute configuration is critical. While NMR and MS can define connectivity, they cannot differentiate between enantiomers. Single-crystal X-ray crystallography is the gold standard for this purpose.[12][13]
Causality of Technique Choice: X-ray diffraction analysis provides a three-dimensional model of the molecule as it exists in the crystal lattice, unambiguously determining bond lengths, bond angles, and the absolute stereochemistry of chiral centers.[14][15]
Expert Insights: Growing diffraction-quality single crystals can be a significant challenge and may require extensive screening of solvents and crystallization conditions. If the parent compound fails to crystallize, derivatization to form a salt with a chiral counter-ion of known configuration can facilitate crystallization and allow for the determination of the absolute configuration.[16]
Caption: Decision logic for comprehensive structural validation.
Conclusion
The structural validation of this compound derivatives demands a rigorous, multi-technique approach. Relying on a single piece of data is insufficient and scientifically unsound. By systematically employing mass spectrometry for molecular weight confirmation, a full suite of NMR experiments to map the molecular framework, FTIR to identify key functional groups, and finally, X-ray crystallography for absolute stereochemistry, researchers can achieve an unimpeachable structural assignment. This hierarchical and self-validating workflow ensures the integrity of the data and the reliability of any subsequent biological or chemical studies.
References
- BenchChem. (2025). Navigating the Matrix: A Comparative Guide to Mass Spectrometry Analysis of Boc-Protected Peptides.
- Gagnon, H., & Gauthier, J. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 553-564.
- PubMed. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS.
- BenchChem. (2025). Structural Elucidation of 1-(5-Chlorothiophene-2-carbonyl)
- Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41437-41447.
- Sato, M., et al. (2012). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology, 30(1), 75-82.
- Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
- Stuart, C. D., et al. (2023).
- Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.
- NIH. (n.d.).
- Mamat, C., et al. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 24(15), 2788.
- Al-Faiyz, Y. S., et al. (2023). Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. ACS Omega.
- Harada, N. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 691-713.
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
- Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
- El-Nahass, M. N., et al. (2005). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics, 43, 681-687.
- van de Streek, J., & Brüning, J. (2018). Absolute configuration of pharmaceutical research compounds by X-ray powder diffraction.
- Weng, L., & Myneni, S. C. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. ACS Earth and Space Chemistry, 7(1), 1-11.
- Labshake. (n.d.). This compound.
Sources
- 1. labshake.com [labshake.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. myneni.princeton.edu [myneni.princeton.edu]
- 12. Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing the Purity of Synthesized 2-(4-Boc-piperazin-1-yl)-3-butenoic Acid
For researchers, scientists, and drug development professionals, the synthetic integrity of novel chemical entities is paramount. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of synthesized 2-(4-Boc-piperazin-1-yl)-3-butenoic acid, a chiral building block with significant potential in medicinal chemistry. We will delve into the causal logic behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Synthetic Landscape and Anticipated Impurities
A common and plausible synthetic route to this compound involves a two-step process: a Baylis-Hillman-type reaction followed by ester hydrolysis. Understanding this synthesis is crucial for anticipating potential impurities.
A likely pathway begins with the reaction of N-Boc-piperazine with an acrylate, such as ethyl acrylate, catalyzed by a tertiary amine like DABCO (1,4-diazabicyclo[2.2.2]octane). This forms the intermediate ethyl 2-(4-Boc-piperazin-1-yl)-3-butenoate. Subsequent hydrolysis of the ethyl ester yields the desired carboxylic acid.
BocPip [label="N-Boc-piperazine"]; EtAcr [label="Ethyl Acrylate"]; DABCO [label="DABCO", shape=ellipse, fillcolor="#FFFFFF"]; Step1 [label="Baylis-Hillman Reaction", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Ethyl 2-(4-Boc-piperazin-1-yl)-3-butenoate"]; Step2 [label="Ester Hydrolysis\n(e.g., LiOH, H₂O/THF)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="this compound", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];
BocPip -> Step1; EtAcr -> Step1; DABCO -> Step1 [style=dashed, arrowhead=open]; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; }
Figure 1: Plausible synthetic workflow for the target compound.
Based on this, a primary impurity profile would likely include:
-
Unreacted Starting Materials: N-Boc-piperazine and residual acrylate.
-
Reaction Intermediates: Incomplete hydrolysis will leave the ethyl ester intermediate.
-
Side-Products: The Baylis-Hillman reaction is known for producing various side-products, including dimeric and polymeric adducts.
-
Isomers: Potential for E/Z isomerization of the double bond, and racemization at the chiral center.
-
Degradation Products: The Boc-protecting group is susceptible to cleavage under acidic conditions, potentially yielding the de-Boc'd piperazine analogue.
A Multi-Pronged Approach to Purity Assessment
No single analytical technique is sufficient for a comprehensive purity assessment. A combination of spectroscopic and chromatographic methods is essential for a holistic and trustworthy evaluation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
¹H and ¹³C NMR are indispensable for confirming the primary structure of the synthesized compound and identifying organic impurities.
Predicted ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Boc-(CH₃)₃ | ~1.45 | s |
| Piperazine-CH₂ | 2.40 - 2.60 | m |
| Piperazine-CH₂ (adjacent to N-Boc) | 3.40 - 3.60 | m |
| H-2 (α-proton) | ~3.50 | d |
| H-3 (vinylic protons) | 5.20 - 5.40 | m |
| H-3 (vinylic protons) | 5.80 - 6.00 | m |
| COOH | >10.0 | br s |
Predicted ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Boc-C(CH₃)₃ | ~28.5 |
| Piperazine-C | ~44.0 |
| Piperazine-C | ~52.0 |
| C-2 | ~60.0 |
| Boc-C(CH₃)₃ | ~80.0 |
| C-3 | ~120.0 |
| C-4 | ~135.0 |
| Boc-C=O | ~155.0 |
| C-1 (COOH) | ~175.0 |
Experimental Causality: The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for many organic molecules. However, if solubility is an issue, or if acidic proton exchange needs to be minimized, other solvents like DMSO-d₆ or Methanol-d₄ can be employed. The presence of characteristic signals for the vinyl group (δ 5.0-6.5 ppm) and the Boc group (δ ~1.45 ppm) are key indicators of the target molecule. The absence of a triplet at ~1.2 ppm and a quartet at ~4.1 ppm would suggest the complete hydrolysis of the ethyl ester intermediate.
High-Performance Liquid Chromatography (HPLC): The Purity Benchmark
HPLC is the workhorse for quantitative purity assessment and the determination of enantiomeric excess. For a chiral, unsaturated carboxylic acid like our target compound, a multi-faceted HPLC strategy is recommended.
A. Reversed-Phase HPLC for General Purity:
This method is ideal for separating the target compound from non-chiral impurities with different polarities.
Proposed Protocol:
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient might be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Temperature: 25 °C
Trustworthiness: The inclusion of formic acid in the mobile phase helps to suppress the ionization of the carboxylic acid, leading to better peak shape. A gradient elution is necessary to resolve a potentially wide range of impurity polarities, from the more polar de-Boc'd species to the less polar ethyl ester intermediate.
B. Chiral HPLC for Enantiomeric Purity:
Ensuring the enantiomeric purity is critical for pharmaceutical applications. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the separation of chiral carboxylic acids.[1][2]
Proposed Protocol:
-
Column: A polysaccharide-based CSP such as a cellulose or amylose derivative (e.g., Chiralcel® OD-H or Chiralpak® AD-H, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of hexane and a polar alcohol like isopropanol or ethanol, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA). A typical starting point would be Hexane:Isopropanol:TFA (90:10:0.1).
-
Flow Rate: 0.5 - 1.0 mL/min
-
Detection: UV at 210 nm
-
Temperature: 25 °C
Expertise & Experience: The choice of a normal-phase method with a polysaccharide-based CSP is based on the principle of forming transient diastereomeric complexes between the analyte and the chiral selector.[2] The acidic modifier (TFA) is crucial for improving peak shape and resolution by interacting with the carboxylic acid group of the analyte.
Sample [label="Synthesized Product"]; RP_HPLC [label="Reversed-Phase HPLC\n(C18 Column)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chiral_HPLC [label="Chiral HPLC\n(Polysaccharide CSP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purity [label="Overall Purity (%)"]; EnantioPurity [label="Enantiomeric Excess (% ee)"];
Sample -> RP_HPLC; Sample -> Chiral_HPLC; RP_HPLC -> Purity; Chiral_HPLC -> EnantioPurity; }
Figure 2: Dual HPLC workflow for comprehensive purity analysis.
Mass Spectrometry (MS): The Molecular Weight Confirmation
Mass spectrometry provides definitive confirmation of the molecular weight of the synthesized compound and can help in identifying impurities. Electrospray ionization (ESI) is a suitable technique for this polar molecule.
Expected Results (Positive Ion Mode):
-
[M+H]⁺: m/z 271.16
-
[M+Na]⁺: m/z 293.14
-
Characteristic Fragments: A prominent fragment corresponding to the loss of the Boc group ([M-Boc+H]⁺) at m/z 171.09 is expected. Another common fragmentation is the loss of isobutylene from the Boc group ([M-C₄H₈+H]⁺) at m/z 215.12. Further fragmentation of the piperazine ring can also occur.[3][4]
Authoritative Grounding: The facile loss of the Boc group under MS conditions is a well-documented phenomenon and serves as a diagnostic marker for Boc-protected amines.[5]
Comparison with an Alternative: 2-(4-Boc-piperazin-1-yl)butanoic Acid
For a robust purity assessment, comparison with a well-characterized standard is ideal. If a certified standard of the target molecule is unavailable, a commercially available, structurally similar compound can be used as a reference. A suitable alternative is the saturated analogue, 2-(4-Boc-piperazin-1-yl)butanoic acid .
Rationale for Comparison:
-
Structural Similarity: The core Boc-piperazine structure is identical, leading to similar NMR and MS fragmentation patterns for that portion of the molecule.
-
Chromatographic Behavior: In reversed-phase HPLC, the saturated analogue is expected to have a slightly longer retention time due to its increased hydrophobicity.
-
Spectroscopic Differences: The most notable difference will be in the NMR spectra, with the absence of vinylic proton signals and the presence of signals corresponding to an ethyl group in the butanoic acid derivative.
Comparative Data Summary:
| Analytical Method | This compound | 2-(4-Boc-piperazin-1-yl)butanoic acid (Alternative) |
| ¹H NMR | Vinylic protons (~5.2-6.0 ppm) | Aliphatic protons in the butyl chain (~0.9-2.0 ppm) |
| ¹³C NMR | Alkene carbons (~120-135 ppm) | Alkane carbons (~10-40 ppm) |
| HPLC (RP) | Shorter retention time | Longer retention time |
| MS (m/z [M+H]⁺) | 271.16 | 273.18 |
Conclusion: A Self-Validating Purity Assessment Strategy
The purity assessment of a synthesized compound like this compound requires a meticulous and multi-faceted analytical approach. By combining the structural elucidation power of NMR, the quantitative and chiral separation capabilities of HPLC, and the molecular weight confirmation of MS, researchers can build a comprehensive and trustworthy purity profile. The comparison with a structurally related alternative further strengthens the confidence in the identity and purity of the synthesized material. This self-validating system of cross-referencing data from orthogonal techniques is the cornerstone of scientific integrity in synthetic and medicinal chemistry.
References
- BenchChem. (2025).
- Zhao, H., Ababat, M., Leeman, K., & Tucker, J. (2024). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 15, 395-406.
-
Organic Chemistry Portal. Baylis-Hillman Reaction. [Link]
- Chiral Technologies.
- Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
- ResearchGate.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 123456, 2-(4-Boc-piperazin-1-yl)butanoic acid.
- Macmillan Group, Princeton University.
- An, J., et al. (2007). An integrated flow and microwave approach to a broad spectrum kinase inhibitor. Organic & Biomolecular Chemistry, 5(17), 2844-2846.
- Chiral Technologies Europe.
- De Klerck, K., et al. (2014). Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography.
- Goolsby, B. J., & Brodbelt, J. S. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of mass spectrometry, 36(5), 503-514.
- Arkat USA. Intramolecular Baylis-Hillman reaction: synthesis of heterocyclic molecules.
- Wieczorek, M., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(15), 4483.
- Google Patents. CN108033931B - Synthesis method of N-Boc piperazine.
-
YouTube. Synthesis Workshop: The Baylis-Hillman Reaction (Episode 17). [Link]
- Koz, G., & Coskun, N. (2023). N-Boc-Amino Acid Mediated Morita-Baylis Hillman Reaction of Methylphenyl Glyoxylate. Journal of Innovative Science and Engineering, 7(2), 160-166.
- Maccarinelli, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5396.
- ResearchGate. A facile synthesis of (E)-5-arylylidene-3-((substituted-ind-2-en-1-one)methyl)
-
Oregon State University. 13C NMR Chemical Shift. [Link]
- Stoyanov, N., & Marinov, M. (2014). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 19(9), 14070-14081.
- Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein journal of organic chemistry, 12, 2496-2507.
- MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- ResearchGate. Synthesis and conformational analysis of N-BOC-protected-3,5-bis(arylidene)-4-piperidone EF-24 analogs as anti-cancer agents.
Sources
- 1. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 2. pharmtech.com [pharmtech.com]
- 3. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 4. researchgate.net [researchgate.net]
- 5. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Chiral Separation of 2-(4-Boc-piperazin-1-yl)-3-butenoic Acid Enantiomers
In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile.[1][] The enantiomers of a chiral drug can exhibit vastly different biological activities, with one enantiomer providing the desired therapeutic effect while the other may be inactive or, in some cases, contribute to adverse effects.[][] This principle holds true for 2-(4-Boc-piperazin-1-yl)-3-butenoic acid, a versatile chiral building block incorporating a piperazine moiety, which is a privileged scaffold in medicinal chemistry.[4][5] Its structural features make it a valuable intermediate in the synthesis of novel therapeutic agents, particularly in the fields of oncology and neurology.[4] Therefore, the ability to resolve its enantiomers with high purity is paramount for advancing preclinical and clinical research.
This guide provides an in-depth comparison of established methodologies for the chiral separation of this compound enantiomers. We will delve into the mechanistic underpinnings of each technique, present comparative experimental data, and provide detailed protocols to empower researchers in selecting and implementing the optimal separation strategy for their specific needs.
Comparing the Avenues of Chiral Resolution
The resolution of this compound enantiomers can be approached through several robust techniques. The choice of method is often a balance between analytical speed, scalability, cost, and the desired level of purity. Here, we compare three prominent methods: Chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Diastereomeric Salt Crystallization.
| Method | Principle | Advantages | Considerations | Typical Scale |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP).[1] | High resolution, broad applicability, well-established.[1] | Higher solvent consumption, longer run times compared to SFC. | Analytical to Preparative |
| Chiral SFC | Differential partitioning of enantiomers between a supercritical fluid mobile phase and a CSP.[6] | Fast separations, lower solvent consumption, "green" chemistry.[6][7] | Requires specialized instrumentation. | Analytical to Preparative |
| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, which have different solubilities and can be separated by crystallization.[][9] | Cost-effective for large-scale separation, high purity achievable.[][10] | Requires a suitable resolving agent, process development can be time-consuming.[] | Preparative to Industrial |
In-Depth Analysis of Separation Techniques
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as a cornerstone technique for enantioseparation due to its high resolving power and the wide variety of commercially available chiral stationary phases (CSPs). For a molecule like this compound, which contains both acidic and basic functionalities, polysaccharide-based CSPs are an excellent starting point.
Mechanism of Separation: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, possess helical polymer chains with chiral grooves.[1] Enantiomers interact with the CSP through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. The differing stability of the transient diastereomeric complexes formed between each enantiomer and the CSP leads to different retention times and, thus, separation. For piperazine derivatives, immobilized polysaccharide-based CSPs, like cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel, have demonstrated excellent performance.[1]
Experimental Protocol: Chiral HPLC Separation
Objective: To resolve the enantiomers of this compound using chiral HPLC.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Materials:
-
Racemic this compound
-
Chiral Stationary Phase: Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) column (250 x 4.6 mm, 5 µm)[12]
-
Mobile Phase: Acetonitrile/Methanol/Diethylamine (DEA) (90:10:0.1, v/v/v)[12]
-
Sample Solvent: Mobile Phase
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile, methanol, and DEA in the specified ratio. Degas the mobile phase using sonication or vacuum filtration.[1]
-
Sample Preparation: Prepare a stock solution of the racemic compound in the mobile phase at a concentration of 1 mg/mL. From the stock solution, prepare a working standard at 0.1 mg/mL. Filter the working standard through a 0.45 µm syringe filter before injection.[1]
-
Chromatographic Conditions:
-
Analysis: Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.[1] Inject the prepared sample and record the chromatogram.
Expected Outcome: Two well-resolved peaks corresponding to the two enantiomers. The resolution (Rs) should be greater than 1.5 for baseline separation.
Caption: Workflow for Chiral HPLC Method Development.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed and reduced environmental impact.[6][7] The use of supercritical CO2 as the primary mobile phase component results in low viscosity and high diffusivity, leading to faster separations and higher efficiency.[6]
Mechanism of Separation: The separation mechanism in chiral SFC is analogous to that in normal-phase HPLC, relying on the differential interactions between the enantiomers and the CSP.[7] The composition of the mobile phase, particularly the type and concentration of the organic modifier (co-solvent) and any additives, plays a crucial role in modulating the retention and selectivity. For polar compounds like amino acid derivatives, polar modifiers such as methanol are commonly used.[13][14]
Experimental Protocol: Chiral SFC Separation
Objective: To achieve a rapid separation of this compound enantiomers using chiral SFC.
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system with a UV or mass spectrometry (MS) detector.
Materials:
-
Racemic this compound
-
Chiral Stationary Phase: CROWNPAK® CR-I(+) (chiral crown ether) or a polysaccharide-based CSP.
-
Mobile Phase: Supercritical CO2 and Methanol with 0.1% Trifluoroacetic Acid (TFA)
-
Sample Solvent: Methanol
Procedure:
-
Mobile Phase Preparation: The instrument will mix supercritical CO2 and the modifier (Methanol with 0.1% TFA) at the desired ratio.
-
Sample Preparation: Dissolve the racemic compound in methanol to a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Analysis: Equilibrate the column with the initial mobile phase conditions. Inject the sample and run the gradient program.
Expected Outcome: A very fast separation of the enantiomers, potentially in under 5 minutes, with excellent resolution.[13]
Caption: Principle of Chiral Separation by SFC.
Diastereomeric Salt Crystallization
For larger-scale separations, diastereomeric salt crystallization is a classical and often more economical method.[10] This technique leverages the formation of diastereomers, which, unlike enantiomers, have different physical properties, including solubility.[][9]
Mechanism of Separation: The racemic this compound is reacted with a single enantiomer of a chiral resolving agent (a chiral base if the target is an acid, or a chiral acid if the target is a base). This reaction forms a pair of diastereomeric salts. Due to their different spatial arrangements, these salts exhibit different crystal packing energies and, consequently, different solubilities in a given solvent. By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature, concentration), one diastereomer can be selectively precipitated, while the other remains in solution.[9][] The desired enantiomer is then recovered by breaking the salt.
Experimental Protocol: Diastereomeric Salt Crystallization
Objective: To resolve the enantiomers of this compound by forming diastereomeric salts with a chiral amine.
Materials:
-
Racemic this compound
-
Chiral Resolving Agent: (R)-(+)-α-phenylethylamine or another suitable chiral amine.
-
Solvent: A suitable solvent or solvent mixture (e.g., ethanol, isopropanol, acetonitrile).
-
Acid (e.g., HCl) and Base (e.g., NaOH) for salt breaking and recovery.
Procedure:
-
Salt Formation: Dissolve the racemic acid in a suitable solvent with gentle heating. Add an equimolar amount of the chiral resolving agent.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.[]
-
Isolation: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent.
-
Enantiomer Recovery: Dissolve the isolated diastereomeric salt in water and acidify the solution (e.g., with HCl) to protonate the resolving agent. Extract the desired enantiomer of the acid into an organic solvent.
-
Purity Analysis: Determine the enantiomeric excess (e.e.) of the recovered acid using a suitable analytical method, such as chiral HPLC or SFC.
Expected Outcome: Isolation of one enantiomer of this compound with high enantiomeric purity. The yield and purity will depend on the choice of resolving agent and crystallization conditions.
Caption: Workflow of Diastereomeric Salt Crystallization.
Conclusion
The chiral separation of this compound is a critical step in its application as a chiral building block in pharmaceutical development. This guide has compared three powerful techniques: chiral HPLC, chiral SFC, and diastereomeric salt crystallization.
-
Chiral HPLC offers high resolution and is a well-understood, versatile technique suitable for both analytical and preparative scales.
-
Chiral SFC provides a significant advantage in terms of speed and reduced solvent consumption, making it an attractive "green" alternative.
-
Diastereomeric salt crystallization remains a highly effective and economical method for large-scale production, provided a suitable resolving agent and crystallization conditions can be identified.
The optimal choice of method will depend on the specific requirements of the researcher, including the desired scale of separation, the need for high-throughput analysis, and economic considerations. The detailed protocols provided herein serve as a robust starting point for developing a successful chiral separation strategy for this important molecule.
References
- BenchChem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
- BOC Sciences.
- Brands, K. M. J., & Davies, A. J. (2006). Crystallization-Induced Diastereomer Transformations. Chemical Reviews, 106(7), 2711-2733.
- Separation of Amino Acids and Peptides with Supercritical Fluids Chrom
- Nakamura, Y., et al. (2022). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. PubMed.
- Flood, A. E. (2008). Recent Patents on the Optical Resolution of Amino Acid Enantiomers by Crystallization from Solution. Bentham Science Publishers.
- Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. (2022).
- Resolution of racemic amino acids.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022).
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
- Population Balance Modeling of Diastereomeric Salt Resolution. (2023). Crystal Growth & Design.
- Chiral Resolution and Separ
- trans-2-(4-Boc-piperazinyl)-4-phenyl-3-butenoic acid. Chem-Impex.
- Chiral Intermedi
- Chiral Compounds. BOC Sciences.
- Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkyl
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benthamdirect.com [benthamdirect.com]
- 12. jocpr.com [jocpr.com]
- 13. Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Evaluation of Novel Anticancer Agents Derived from 2-(4-Boc-piperazin-1-yl)-3-butenoic Acid
Introduction: The Therapeutic Potential of the Piperazine Scaffold
For researchers, scientists, and professionals in drug development, the piperazine ring represents a privileged scaffold in medicinal chemistry. Its frequent presence in approved drugs is a testament to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1][2][3] Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antidepressant, and antipsychotic effects.[3][4] This guide focuses on a specific chemical series derived from 2-(4-Boc-piperazin-1-yl)-3-butenoic acid, exploring a systematic in vitro testing cascade to identify and characterize novel anticancer drug candidates.
The core structure, featuring a piperazine moiety linked to a butenoic acid backbone, offers rich opportunities for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. This guide will provide a comparative framework for evaluating a hypothetical series of these derivatives, offering insights into experimental design, data interpretation, and mechanism of action studies.
Designing the Compound Library: A Rationale-Driven Approach
To effectively explore the structure-activity relationship (SAR), a focused library of compounds derived from the this compound scaffold should be synthesized. The following hypothetical derivatives (PBD-1 to PBD-4) are designed to probe the importance of key chemical features.
| Compound ID | Modification from Parent Scaffold | Rationale |
| PBD-1 | Unmodified parent compound | Baseline activity assessment. |
| PBD-2 | Replacement of the Boc protecting group with a methyl group | Investigate the impact of a smaller, less lipophilic group on the piperazine nitrogen. |
| PBD-3 | Substitution of the vinyl group with a phenyl group | Explore the influence of a bulky aromatic group on potency and potential for pi-stacking interactions. |
| PBD-4 | Addition of a 4-fluorophenyl group to the butenoic acid chain | Evaluate the effect of a halogenated aromatic substituent, a common feature in many active pharmaceutical ingredients. |
Tier 1: Primary Cytotoxicity Screening
The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effects against a panel of cancer cell lines. This primary screen aims to identify compounds with potent growth-inhibitory properties and to assess their degree of selectivity.
Comparative Cytotoxicity Data (GI50, µM)
The following table presents hypothetical 50% growth inhibition (GI50) values for our compound series across a panel of human cancer cell lines. Lower GI50 values indicate higher potency.
| Compound ID | K562 (Leukemia) | U87 (Glioblastoma) | HeLa (Cervical Cancer) | A549 (Lung Cancer) |
| PBD-1 | 15.2 | 25.8 | 30.1 | > 50 |
| PBD-2 | 8.9 | 12.4 | 15.6 | 45.3 |
| PBD-3 | 0.12 | 0.25 | 0.31 | 5.6 |
| PBD-4 | 0.08 | 0.11 | 0.15 | 2.1 |
| Imatinib | 0.1 | N/A | N/A | N/A |
Data is hypothetical and for illustrative purposes. Imatinib is included as a relevant positive control for K562 cells.
These hypothetical results suggest that the introduction of aromatic moieties (PBD-3 and PBD-4) significantly enhances cytotoxic potency, with the fluorinated derivative PBD-4 emerging as the most promising candidate from this initial screen.[5]
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (PBD-1 to PBD-4) and a positive control (e.g., Imatinib for K562 cells) in culture medium. Add the diluted compounds to the respective wells and incubate for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 value for each compound using non-linear regression analysis.
Causality Behind Experimental Choices:
-
72-hour incubation: This duration allows for multiple cell doubling times, providing a robust window to observe the antiproliferative effects of the compounds.
-
Use of a positive control: Including a known anticancer drug like Imatinib validates the assay's sensitivity and provides a benchmark for the potency of the test compounds.
-
Panel of cell lines: Testing against multiple cancer cell lines from different tissue origins provides an early indication of the compounds' spectrum of activity and potential for broad application.
Tier 2: Mechanism of Action Elucidation
Once a lead candidate, such as PBD-4 , is identified, the next critical step is to understand its mechanism of action (MoA). This involves investigating how the compound induces cell death and which cellular pathways it modulates.
Apoptosis Induction
A common mechanism for anticancer drugs is the induction of apoptosis, or programmed cell death.[6]
The following table shows hypothetical data from an Annexin V-FITC/Propidium Iodide (PI) apoptosis assay after 48 hours of treatment with the GI50 concentration of each compound.
| Compound ID | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| PBD-3 | 25.6% | 15.2% |
| PBD-4 | 45.8% | 22.4% |
| Untreated Control | 2.1% | 1.5% |
These hypothetical results indicate that PBD-4 is a potent inducer of apoptosis.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Treat cancer cells with the GI50 concentration of the test compounds for 48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide. Incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC will stain apoptotic cells by binding to phosphatidylserine on the outer leaflet of the cell membrane, while PI will stain the DNA of cells with compromised membranes.
Signaling Pathway Analysis
Many piperazine-containing anticancer agents exert their effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT pathway.[5]
Caption: Western Blotting Workflow for Pathway Analysis.
Caption: Hypothetical Inhibition of the PI3K/AKT Pathway by PBD-4.
This diagram illustrates the hypothesized mechanism where PBD-4 inhibits PI3K, leading to a downstream reduction in AKT and mTOR signaling, ultimately suppressing cell proliferation and survival.
Conclusion and Future Directions
This guide provides a structured, multi-tiered approach to the in vitro evaluation of novel compounds derived from this compound. Based on our hypothetical data, the derivative PBD-4 demonstrates significant potential as an anticancer agent due to its potent cytotoxicity and its ability to induce apoptosis, likely through the inhibition of critical cell survival pathways.
Further investigation into the selectivity of PBD-4 against non-cancerous cell lines, as well as more in-depth mechanism of action studies (e.g., cell cycle analysis, caspase activation assays), would be crucial next steps. Ultimately, this systematic in vitro comparison allows for the efficient identification and prioritization of lead candidates for further preclinical and clinical development.
References
-
Effect of a novel piperazine compound on cancer cells. (2021). Experimental and Therapeutic Medicine, 22(5), 1-1. [Link]
-
A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. (2014). Cancer Biology & Therapy, 15(12), 1648-1657. [Link]
-
Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. (2012). Letters in Drug Design & Discovery, 9(1), 60-65. [Link]
-
Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. (2021). Journal of Medicinal Chemistry, 64(22), 16391-16413. [Link]
-
L-Vinylglycine is an alternative substrate as well as a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate synthase. (2000). Biochemistry, 39(10), 2617-2625. [Link]
-
Piperazine analogs of naphthyridine-3-carboxamides and indole-2-carboxamides: novel 5-HT3 receptor antagonists with antidepressant-like activity. (2015). Archiv der Pharmazie, 348(3), 169-181. [Link]
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.
-
Design, synthesis, and pharmacological evaluation of novel 2-(4-substituted piperazin-1-yl)1, 8 naphthyridine 3-carboxylic acids as 5-HT3 receptor antagonists for the management of depression. (2014). Chemical Biology & Drug Design, 84(6), 721-731. [Link]
-
Design, synthesis, in silico and biological evaluation of novel 2-(4-(4-substituted piperazin-1-yl)benzylidene)hydrazine carboxamides. (2017). Medicinal Chemistry Research, 26(3), 568-579. [Link]
-
Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. (2012). Bioorganic & Medicinal Chemistry Letters, 22(19), 6204-6208. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules, 28(18), 6549. [Link]
-
Study on the synthesis and biological activity of kojic acid–piperazine derivatives. (2022). RSC Advances, 12(48), 31215-31225. [Link]
-
Synthesis and Biological Evaluation of Piperazine Hybridized Coumarin Indolylcyanoenones with Antibacterial Potential. (2023). Molecules, 28(6), 2530. [Link]
-
Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor. (2005). Journal of Medicinal Chemistry, 48(3), 857-868. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules, 28(18), 6549. [Link]
-
Study on the synthesis and biological activity of kojic acid–piperazine derivatives. (2022). RSC Advances, 12(48), 31215-31225. [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2021). Salud mental, 44(2), 89-95. [Link]
-
Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. (2013). Bioorganic & Medicinal Chemistry Letters, 23(13), 3783-3787. [Link]
- Comparative Effects of 4-phenyl-3-butenoic Acid and Vorinostat on Cell Growth and Signaling. (2015). Anticancer Research, 35(11), 5941-5948.
-
N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. (2012). ACS Medicinal Chemistry Letters, 3(11), 903-908. [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
structure-activity relationship (SAR) studies of 2-(4-Boc-piperazin-1-yl)-3-butenoic acid analogs
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-(4-Boc-piperazin-1-yl)-3-butenoic Acid Analogs
Introduction: Scaffolds for Innovation in Drug Discovery
In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The this compound framework represents a compelling fusion of two such pharmacologically significant moieties: the piperazine ring and the butenoic acid backbone.
The piperazine heterocycle is a ubiquitous feature in a vast array of FDA-approved drugs.[1] Its prevalence stems from the unique physicochemical properties it imparts to a molecule. The two nitrogen atoms provide a combination of structural rigidity, a large polar surface area, and hydrogen bond donor/acceptor capabilities.[2] These features often lead to enhanced aqueous solubility, improved pharmacokinetic profiles (ADME properties), and specific, high-affinity interactions with biological targets.[2] The versatility of the piperazine ring allows for extensive chemical modification, making it a powerful tool for optimizing drug candidates.[2][3]
Concurrently, the α,β-unsaturated carboxylic acid motif of the butenoic acid chain serves as a versatile chemical handle and a reactive pharmacophore.[4] It is a key building block for constructing more complex molecular architectures and can participate in crucial interactions with biological macromolecules.[4][5]
This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs of this compound. By dissecting the roles of each structural component, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for designing novel therapeutic agents based on this promising scaffold.
Comparative Analysis of Synthetic Strategies
The synthesis of these analogs is modular, allowing for diverse modifications. A generalized approach involves the strategic coupling of a piperazine core with a butenoic acid precursor, followed by functional group manipulations.
General Synthetic Workflow
The primary synthetic challenge lies in the stereoselective and regioselective construction of the substituted butenoic acid and its subsequent coupling with the N-Boc-piperazine nucleophile.
Caption: Generalized workflow for the synthesis of the target analogs.
Structure-Activity Relationship (SAR) Insights
While a singular, comprehensive SAR study on this exact parent compound is not publicly documented, we can synthesize a robust predictive model by analyzing SAR data from closely related piperazine-containing therapeutic agents. The key is to understand how modifications at different positions on the scaffold influence biological activity.
Pillar 1: Modification of the Piperazine N4-Substituent
The Boc-protecting group serves as a synthetic intermediate. Its removal and replacement with various substituents is the most critical step for modulating pharmacological activity.
-
Impact of Aryl and Heteroaryl Groups: Attaching aromatic or heteroaromatic rings directly to the N4 position is a common strategy in drug design. In studies of 5-HT receptor antagonists, for example, substituting this position with moieties like substituted phenyl or naphthyridine rings was crucial for achieving high-affinity binding.[6][7] The electronic nature and substitution pattern of these rings (e.g., methoxy or dichloro groups) fine-tune receptor interactions.[7]
-
Role of Alkyl and Acyl Chains: Introducing alkyl or acyl linkers between the piperazine nitrogen and a terminal functional group can optimize spacing and orientation within a binding pocket. In a series of HIV inhibitors based on betulinic acid, an acyl piperazine linker was essential for activity, and modifications to this linker significantly impacted potency.[8]
-
Introduction of Polar Groups: Adding polar functional groups (e.g., amides, sulfonamides) can enhance solubility and provide additional hydrogen bonding opportunities. For negative allosteric modulators of nicotinic receptors, a sulfonylpiperazine moiety was a key pharmacophoric element.[9]
Pillar 2: Modification of the Butenoic Acid Backbone
Alterations to the butenoic acid chain directly impact the molecule's shape, reactivity, and interaction with the target.
-
Saturation of the Double Bond: Reducing the C3-C4 double bond to a single bond removes the planarity and reactivity of the α,β-unsaturated system. This can shift the compound's activity profile from a potential covalent binder (Michael acceptor) to a purely reversible inhibitor, which can be crucial for reducing off-target toxicity.
-
Substitution at C4: As seen in trans-2-(4-Boc-piperazinyl)-4-phenyl-3-butenoic acid, adding a substituent at the C4-position, such as a phenyl ring, dramatically alters the molecule's steric profile and lipophilicity.[10] This terminal group often explores a deeper region of the binding site, and its properties are critical for target affinity and selectivity.
-
Modification of the Carboxylic Acid: The terminal carboxylic acid is a key polar and ionizable group.
-
Esterification/Amidation: Converting the acid to an ester or amide neutralizes the negative charge, which can improve cell permeability. This strategy is frequently employed to create prodrugs or to engage in different hydrogen bonding patterns within the target. For instance, various arylpiperazine acetamides have been synthesized and evaluated for antimicrobial activity.[11]
-
Comparative Data Summary
The following table summarizes SAR trends extrapolated from related compound series, providing a predictive guide for designing new analogs.
| Analog Series | Key Structural Modification | Observed Biological Activity | SAR Interpretation | Reference |
| 1,8-Naphthyridines | N4-Aryl substitution on piperazine | 5-HT3 Receptor Antagonism (pA2 values) | The nature of the aryl substituent (e.g., phenyl, substituted phenyl) is critical for receptor affinity. | [6] |
| Betulinic Acid Hybrids | Acyl-piperazine linker | Anti-HIV Activity (EC50 values) | The linker length and the terminal cinnamic acid moiety are key determinants of potency. | [8] |
| Sulfonylpiperazines | N4-Sulfonyl group | nAChR Negative Allosteric Modulation | The sulfonyl group is a key pharmacophore; aryl substitution on the sulfonyl group fine-tunes activity. | [9] |
| Arylpiperazine Amides | Carboxylic acid converted to various amides | Antimicrobial Activity (MIC values) | The terminal amide substituent significantly influences the spectrum and potency of antimicrobial action. | [11] |
| Dermorphin Analogs | Piperazin-2-one vs. Piperazine ring | Opiate Activity | Reduction of the amide carbonyl in the piperazinone ring to the corresponding piperazine dramatically altered activity, highlighting the importance of the ring's hydrogen bonding capacity and conformation. | [12] |
Experimental Protocols and Methodologies
Scientific integrity requires reproducible and self-validating protocols. The following sections detail representative methods for the synthesis and evaluation of these analogs.
Protocol 1: Representative Synthesis of an N-Acyl Analog
This protocol describes the deprotection of the Boc group followed by acylation, a common final step in diversifying the analog library.
Step 1: Boc Deprotection
-
Dissolve this compound analog (1.0 equiv) in dichloromethane (DCM, 0.2 M).
-
Add trifluoroacetic acid (TFA, 10.0 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture in vacuo.
-
Co-evaporate with DCM (3x) to remove residual TFA, yielding the deprotected piperazine salt.
Step 2: N-Acylation
-
Dissolve the piperazine salt (1.0 equiv) in DCM (0.2 M).
-
Add triethylamine (Et3N, 3.0 equiv) to neutralize the salt and act as a base.
-
Cool the mixture to 0 °C and add the desired acid chloride (e.g., benzoyl chloride, 1.1 equiv) dropwise.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel) using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the final N-acyl analog.[8]
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a synthesized analog against a bacterial strain.
Caption: Workflow for MIC determination via broth microdilution.
Detailed Steps:
-
Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 1 mg/mL). In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a range of final concentrations.
-
Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard, then dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the test compound. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Analysis: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.[11]
Conclusion and Future Directions
The this compound scaffold is a rich platform for the development of novel therapeutic agents. SAR analysis, synthesized from related chemical series, strongly indicates that the primary driver of pharmacological activity and selectivity is the nature of the substituent at the N4 position of the piperazine ring. Modifications to the butenoic acid backbone, particularly at the C4 position and the carboxylic acid terminus, serve to fine-tune potency, cell permeability, and pharmacokinetic properties.
Future research should focus on:
-
Bioisosteric Replacement: Exploring replacements for the piperazine ring (e.g., piperidine) or the carboxylic acid (e.g., tetrazole) to modulate physicochemical properties and explore new intellectual property space.[13]
-
Stereochemical Control: Investigating the impact of stereochemistry at the C2 position, as chiral separation can often lead to significant differences in potency and off-target effects.
-
Multi-Target Ligand Design: Leveraging the scaffold's versatility to design ligands that can modulate multiple targets simultaneously, a promising strategy for complex diseases like cancer and neurodegenerative disorders.
By systematically applying the principles outlined in this guide, researchers can more efficiently navigate the chemical space around this scaffold to discover and optimize the next generation of targeted therapeutics.
References
- BenchChem. (2025). 3-Butenoic Acid in Polymer Synthesis: Application Notes and Protocols. BenchChem Technical Support.
-
ResearchGate. (n.d.). Synthetic routes for the preparation of 4-oxo-2-butenoic acid derivatives. [Link]
-
ResearchGate. (n.d.). Synthetic Strategies for the Preparation of Butenolides and Their Transformation into Other Derivatives. [Link]
-
JACS Au. (2026). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. ACS Publications. [Link]
-
The Journal of Organic Chemistry. (n.d.). Ahead of Print. ACS Publications. [Link]
-
Cozzoli, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]
-
Asati, V., et al. (2014). Design, synthesis, and pharmacological evaluation of novel 2-(4-substituted piperazin-1-yl)1, 8 naphthyridine 3-carboxylic acids as 5-HT3 receptor antagonists for the management of depression. Chemical Biology & Drug Design. [Link]
-
ResearchGate. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]
-
Bowers Lab. (n.d.). Piperazic Acid Synthesis. [Link]
-
Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis. [Link]
-
Asian Pacific Journal of Health Sciences. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. [Link]
-
International Journal of Pharmacy and Technology. (2013). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]
-
ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]
-
Andrić, D., et al. (2021). Design, Synthesis and Pharmacological Evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)-ethyl]-phenyl}-arylamides. Book of proceedings - 1st International Conference on Chemo and Bioinformatics. [Link]
-
Zhu, Y., et al. (2015). Design, synthesis, and structure activity relationship analysis of new betulinic acid derivatives as potent HIV inhibitors. Journal of Medicinal Chemistry. [Link]
- Google Patents. (2017). A kind of synthetic method of 1 BOC piperazines.
-
Pavlovicz, R. E., et al. (2011). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. Bioorganic & Medicinal Chemistry. [Link]
-
Bari, D. G., et al. (2020). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. International Journal of Pharmaceutical Sciences and Research. [Link]
-
ResearchGate. (2008). Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. [Link]
-
Horikawa, M., et al. (1990). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & Pharmaceutical Bulletin. [Link]
-
Gao, ZG., et al. (2013). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and pharmacological evaluation of novel 2-(4-substituted piperazin-1-yl)1, 8 naphthyridine 3-carboxylic acids as 5-HT3 receptor antagonists for the management of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Secure Verification [cer.ihtm.bg.ac.rs]
- 8. Design, synthesis, and structure activity relationship analysis of new betulinic acid derivatives as potent HIV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. ijpsr.com [ijpsr.com]
- 12. Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
alternative scaffolds to the piperazine ring in similar butenoic acid derivatives
A-Comparative-Guide-to-Piperazine-Ring-Alternatives-in-Butenoic-Acid-Derivatives
Introduction: The Ubiquity and Challenge of the Piperazine Ring
The piperazine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of FDA-approved drugs.[1][2][3][4][5] Its six-membered heterocyclic structure, with two nitrogen atoms at the 1 and 4 positions, imparts a unique combination of physicochemical properties that are highly advantageous in drug design.[6][7] For butenoic acid derivatives, a class of compounds with broad therapeutic applications, the piperazine moiety often serves as a critical linker or pharmacophore, influencing solubility, bioavailability, and target engagement.[8][9] The basicity of the piperazine nitrogens (pKa values typically around 5.5 and 9.5) allows for salt formation, enhancing aqueous solubility, and provides hydrogen bond acceptors and donors for strong interactions with biological targets.[4]
However, the very properties that make piperazine so useful can also present significant challenges. These can include off-target effects, particularly at aminergic G protein-coupled receptors (GPCRs) due to structural similarities with endogenous ligands, potential for metabolic liabilities, and the ever-present need to explore novel chemical space to improve potency and selectivity or to secure intellectual property.[10][11] This has driven a concerted effort in the field to identify and validate alternative scaffolds that can mimic the desirable attributes of piperazine while offering distinct advantages.
This guide provides an in-depth comparison of key alternative scaffolds to the piperazine ring for researchers engaged in the design and synthesis of butenoic acid derivatives. We will delve into the rationale behind scaffold hopping, present comparative experimental data, and provide standardized protocols for the evaluation of these novel analogs.
Comparative Analysis of Alternative Scaffolds
The selection of a piperazine bioisostere is a strategic decision guided by the specific liabilities of a lead compound and the desired improvements in its pharmacological profile.[12][13] Key considerations include modulating basicity, altering conformational rigidity, introducing new interaction points, and improving metabolic stability.
Homopiperazine (1,4-Diazepane)
Homopiperazine, a seven-membered ring analog of piperazine, offers a subtle yet significant structural perturbation. The increased flexibility of the seven-membered ring can allow for better adaptation to the binding pocket of a target protein.
Scientist's Insight: The expansion to a seven-membered ring can be a double-edged sword. While it can improve binding affinity by allowing for a more optimal vector projection of substituents, the increased flexibility can also lead to a loss of potency due to an entropic penalty upon binding. The impact on physicochemical properties such as solubility and pKa is generally modest, making it a relatively conservative first choice for scaffold hopping. Studies have shown that in some series, homopiperazine analogues exhibit comparable or even improved activity over their piperazine counterparts.[14][15]
| Scaffold | Target/Assay | IC50 / Ki (nM) | Key Observation | Reference |
| Piperazine Derivative | Anticancer (HL-60 cells) | Sub-micromolar | Potent anti-proliferative activity. | [14] |
| Homopiperazine Analog | Anticancer (HL-60 cells) | Sub-micromolar | Activity comparable to the piperazine lead compound. | [14] |
| Piperazine Derivative | NMDA Receptor Binding | EC50 = 21.3 µM | Enhances [3H]MK-801 binding. | [16] |
| Homopiperazine Analog | NMDA Receptor Binding | EC50 = 24.4 µM | Potency comparable to the piperazine analog. | [16] |
Piperidine and Pyrrolidine
Replacing the 1,4-diamine system of piperazine with a mono-amine heterocycle like piperidine or pyrrolidine represents a more significant modification. This change drastically reduces the basicity at physiological pH and removes one of the key points for substitution.
Scientist's Insight: This is often a go-to strategy when the high basicity of piperazine leads to off-target effects (e.g., hERG inhibition or CNS receptor interactions) or poor permeability. However, the loss of the second nitrogen can be detrimental if it is involved in a critical interaction with the target or is essential for aqueous solubility. In cases where the piperazine acts primarily as a linker, this substitution can be highly effective. For instance, replacing a piperazine with a piperidine in certain histamine H3 receptor antagonists dramatically improved affinity for the sigma-1 (σ1) receptor, showcasing a powerful way to alter selectivity profiles.[17] Conversely, in other systems, replacing the piperazine ring with a pyrrolidine group led to a noticeable decrease in activity, highlighting the context-dependent nature of this modification.[15]
| Scaffold | Target/Assay | Ki (nM) | Key Observation | Reference |
| Piperazine Derivative (Cpd 4) | Histamine H3 Receptor | 3.17 | High affinity for H3R. | [17] |
| Piperidine Analog (Cpd 5) | Histamine H3 Receptor | 7.70 | Maintained high affinity for H3R. | [17] |
| Piperazine Derivative (Cpd 4) | Sigma-1 Receptor | 1531 | Low affinity for σ1R. | [17] |
| Piperidine Analog (Cpd 5) | Sigma-1 Receptor | 3.64 | Dramatically increased affinity for σ1R. | [17] |
Bridged and Spirocyclic Diamines
To retain the diamine character of piperazine while introducing conformational rigidity, bridged scaffolds like 2,5-diazabicyclo[2.2.1]heptane or spirocyclic systems such as diazaspiro[3.3]heptane are excellent choices. These scaffolds lock the relative positions of the nitrogen atoms and their substituents, which can pre-organize the molecule for optimal binding and reduce the entropic penalty.
Scientist's Insight: These more rigid scaffolds are particularly useful for dissecting the bioactive conformation of a lead compound. If a rigid analog retains or improves potency, it provides strong evidence for a specific binding mode. However, the synthetic complexity of these scaffolds is significantly higher than that of simple heterocycles. While these rigid analogs can lead to highly potent and selective compounds, they can also result in a complete loss of activity if the imposed conformation is not compatible with the target's binding site. For example, in a series of sigma-2 receptor ligands, replacing piperazine with a bridged 2,5-diazabicyclo[2.2.1]heptane resulted in nanomolar affinity, whereas several diazaspiroalkanes led to a loss in affinity.[18]
| Scaffold | Target/Assay | Ki (nM) | Key Observation | Reference |
| Piperazine Lead | σ2 Receptor | High Affinity | Parent compound with a piperazine core. | [18] |
| 2,5-diazabicyclo[2.2.1]heptane | σ2 Receptor | Nanomolar | Maintained high affinity, indicating a favorable rigid conformation. | [18] |
| Diazaspiroalkanes | σ2 Receptor | Reduced Affinity | Loss in affinity, suggesting an unfavorable conformation. | [18] |
Visualizing the Scaffold Hopping Workflow
The process of identifying and validating alternative scaffolds is a systematic workflow in medicinal chemistry.
Caption: A typical workflow for scaffold hopping from a piperazine lead.
Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following are generalized, yet detailed, protocols for the synthesis and evaluation of butenoic acid derivatives containing alternative scaffolds.
Protocol 1: General Synthesis of an N-Arylethyl-Substituted Homopiperazine Butenoic Acid Amide
This protocol describes a common synthetic route involving reductive amination followed by amide coupling.
Step 1: Reductive Amination
-
To a solution of 1-Boc-homopiperazine (1.0 eq) in dichloromethane (DCM, 0.2 M), add the desired aryl acetaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO3).
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.
Step 2: Boc Deprotection
-
Dissolve the purified intermediate from Step 1 in a 4 M solution of HCl in 1,4-dioxane (0.2 M).
-
Stir at room temperature for 2-4 hours until deprotection is complete (monitored by LC-MS).
-
Concentrate the reaction mixture to dryness under reduced pressure to obtain the amine hydrochloride salt.
Step 3: Amide Coupling
-
To a solution of (E)-4-oxobut-2-enoic acid (1.0 eq) in N,N-dimethylformamide (DMF, 0.2 M) at 0 °C, add HATU (1.1 eq) and diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir the mixture for 15 minutes to activate the carboxylic acid.
-
Add the amine hydrochloride salt from Step 2 (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Dilute the reaction with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate.
-
Purify the final compound by flash chromatography or preparative HPLC.
Protocol 2: In Vitro Dopamine D2 Receptor Binding Assay
Many butenoic acid derivatives target dopamine receptors. This protocol outlines a standard radioligand binding assay.[19][20][21][22][23]
Materials:
-
Cell membranes expressing human dopamine D2 receptors.
-
Radioligand: [3H]Spiperone.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Test compounds (dissolved in DMSO).
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound dilution (or haloperidol for non-specific binding, or buffer for total binding), 50 µL of [3H]Spiperone (final concentration ~0.2 nM), and 50 µL of D2 receptor membrane preparation (final concentration ~10-20 µg protein/well).
-
Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through a GF/B filter plate using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.
Structure-Activity Relationship (SAR) Insights
The choice of scaffold directly impacts the orientation of key pharmacophoric elements.
Caption: How scaffold choice influences key drug-like properties.
Conclusion and Future Perspectives
While the piperazine ring remains a highly valuable scaffold in the design of butenoic acid derivatives, a "one-size-fits-all" approach is antithetical to modern drug discovery.[24][25][26][27][28][29] The strategic exploration of bioisosteric replacements like homopiperazine, piperidine, and conformationally restricted diamines is crucial for overcoming the challenges of drug development.[12][13][30][31][32] Homopiperazine offers a conservative modification for fine-tuning binding, while piperidine and its analogs provide a robust method for mitigating issues related to high basicity. Bridged and spirocyclic systems, though synthetically challenging, offer unparalleled control over conformation, often leading to significant gains in potency and selectivity.
The future of scaffold design will likely involve a deeper integration of computational chemistry with synthetic exploration.[11][18] As our understanding of protein dynamics and binding kinetics improves, we can more accurately predict which scaffolds will provide the optimal balance of properties for a given target, moving beyond simple structural mimicry to a more nuanced, function-oriented design paradigm.
References
-
Meanwell, N. A. Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Baruch S. Blumberg Institute. [Link]
-
Pharmaceutical Business Review. Piperazine Bioisosteres for Drug Design. [Link]
-
Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry. [Link]
-
Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. ResearchGate. [Link]
-
Rana, S., et al. (1993). Synthesis of N,N'-substituted Piperazine and Homopiperazine Derivatives With Polyamine-Like Actions at N-methyl-D-aspartate Receptors. Journal of Medicinal Chemistry. [Link]
-
Saavedra, J. E., et al. (2009). Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Haidle, A. M., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Medicinal Chemistry Communications. [Link]
-
Rathi, B., et al. (2016). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Mini-Reviews in Medicinal Chemistry. [Link]
-
Al-Abed, Y., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules. [Link]
-
Kumar, R., & Singh, P. (2018). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. [Link]
-
Patel, K., & Park, C. (2013). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]
-
Srinivasarao, D., et al. (2020). Piperazine/homopiperazine based anti-tubercular agents. ResearchGate. [Link]
-
Szałata, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences. [Link]
-
Wang, Y., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances. [Link]
-
Mondal, S., et al. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. [Link]
-
Gomeni, R., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. [Link]
-
Shaik, A. B., et al. (2022). Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. Journal of Medicinal Chemistry. [Link]
-
Horn, A. S. (1982). Structure activity relationships of presynaptic dopamine receptor agonists. Pharmacology Biochemistry and Behavior. [Link]
-
Kumar, S., et al. (2019). Structure–Functional–Selectivity Relationship Studies of Novel Apomorphine Analogs to Develop D1R/D2R Biased Ligands. ACS Medicinal Chemistry Letters. [Link]
-
Sharma, R., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design. [Link]
-
Shaik, A. B., et al. (2021). Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands. Journal of Medicinal Chemistry. [Link]
-
Cannon, J. G. (1983). Structure-activity relationships of dopamine agonists. Annual Review of Pharmacology and Toxicology. [Link]
-
Gaggini, F., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals. [Link]
-
Bigot, J., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules. [Link]
-
Noreen, S., et al. (2021). A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. ResearchGate. [Link]
-
Bojarski, A. J., et al. (2022). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules. [Link]
-
Wang, Y., et al. (2018). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. ResearchGate. [Link]
-
Sharma, A., et al. (2019). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Central Nervous System Agents in Medicinal Chemistry. [Link]
-
Miller, J. F., et al. (2012). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters. [Link]
-
Miller, J. F., et al. (2012). Discovery of novel N-aryl piperazine CXCR4 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Gaggini, F., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]
Sources
- 1. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]
- 2. blumberginstitute.org [blumberginstitute.org]
- 3. Piperazine Bioisosteres for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure activity relationships of presynaptic dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structure–Functional–Selectivity Relationship Studies of Novel Apomorphine Analogs to Develop D1R/D2R Biased Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Structure-activity relationships of dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization | MDPI [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Discovery of novel N-aryl piperazine CXCR4 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-(4-Boc-piperazin-1-yl)-3-butenoic acid
As a key intermediate in the synthesis of novel therapeutic agents, 2-(4-Boc-piperazin-1-yl)-3-butenoic acid is a valuable compound in modern drug discovery and development.[1] Its handling, however, requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols to protect laboratory personnel. This guide provides essential, in-depth guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for this specific molecule, moving beyond a simple checklist to instill a culture of safety and procedural excellence.
Hazard Profile and Risk Assessment
A thorough risk assessment is the foundation of laboratory safety. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, we can construct a reliable hazard profile by analyzing its constituent chemical moieties—a butenoic acid, a piperazine ring, and a Boc-protected amine—and by examining data from structurally analogous compounds.
Based on available data for similar molecules, the primary hazards are identified as:
-
Harmful if Swallowed (H302) [3]
The piperazine core itself can be a skin and respiratory sensitizer, and while the Boc protecting group may modulate this reactivity, the potential for sensitization should not be dismissed.[4] The compound is typically a solid, meaning the primary route of exposure during handling (e.g., weighing, transferring) is the inhalation of fine dust particles.[3][5]
| Hazard Category | GHS Classification | Primary Route of Exposure | Potential Health Effect |
| Skin Contact | H315: Causes skin irritation | Dermal | Localized redness, inflammation, and irritation.[3] |
| Eye Contact | H319: Causes serious eye irritation | Ocular | Significant irritation, redness, and potential for damage.[3] |
| Inhalation | H335: May cause respiratory irritation | Respiratory | Irritation of the nose, throat, and lungs; coughing.[3][5] |
| Ingestion | H302: Harmful if swallowed | Oral | Gastrointestinal irritation and potential systemic effects.[3] |
Engineering Controls: The First Line of Defense
Personal Protective Equipment is the final barrier between a researcher and a chemical hazard. Before relying on PPE, engineering controls must be prioritized to minimize exposure at the source. The principle of ALARA (As Low As Reasonably Achievable) should guide all laboratory operations.
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, should be performed inside a certified chemical fume hood. This provides crucial exhaust ventilation to prevent the inhalation of dust and aerosols.[3][5]
-
Glove Boxes: For highly sensitive operations or when handling larger quantities, a glove box provides a contained atmosphere, offering a superior level of protection.
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to mitigate the risks associated with handling this compound.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[3]
-
Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields.
-
Recommended for Solutions/Splash Risk: Chemical splash goggles that form a seal around the eyes should be worn when handling solutions or during procedures with a higher risk of splashing.[6]
-
High-Risk Operations: A full face shield worn over safety goggles is required when handling larger quantities (e.g., >25g) or during energetic reactions.[6]
Skin and Body Protection
-
Gloves: Nitrile gloves are the standard for handling this compound in solid form and in most common organic solvents. Always check the manufacturer's compatibility chart for the specific solvents being used. Double-gloving is recommended during weighing and transfer operations. Gloves should be inspected for tears before each use and removed promptly without touching the skin.
-
Laboratory Coat: A flame-resistant (FR) lab coat with long sleeves and a fully fastened front is mandatory. This protects the skin and personal clothing from incidental contact.
-
Additional Protection: For large-scale work, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Footwear: Closed-toe shoes constructed of a non-permeable material are required in the laboratory at all times.
Respiratory Protection
Given the risk of respiratory irritation from dust, respiratory protection is critical, especially outside of a fume hood.[3]
-
Weighing Operations: If weighing must occur outside of a fume hood (not recommended), a NIOSH-approved N95 respirator is the minimum requirement to prevent dust inhalation.
-
High-Energy Procedures: For procedures that could generate significant aerosols (e.g., sonication, vigorous mixing), a half-mask or full-face respirator with organic vapor/acid gas (OV/AG) cartridges should be considered based on a formal risk assessment.
Operational Plan: PPE Workflow and Disposal
Procedural discipline is as important as the equipment itself. The following workflow ensures that PPE is used effectively and does not become a source of contamination.
Step-by-Step PPE Workflow
Caption: PPE Donning and Doffing Workflow.
Spill Management
In the event of a small spill (<5g) inside a fume hood:
-
Ensure all personnel in the immediate area are aware of the spill.
-
Wearing your full PPE ensemble, use a chemical absorbent pad or spill kit material to gently cover the solid. Avoid dry sweeping, which can create dust.
-
Wipe the area clean, place all contaminated materials into a sealed bag, and then into the solid hazardous waste container.
-
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Waste Disposal
Proper segregation and disposal of waste are critical to prevent exposure to support staff and environmental contamination.
-
Solid Chemical Waste: All unused this compound and materials heavily contaminated with it must be placed in a dedicated, leak-proof hazardous waste container.[7] This container should be made of a compatible material like high-density polyethylene (HDPE) or glass.[7]
-
Contaminated PPE: Used gloves, absorbent pads, and other contaminated disposables must be placed in the solid hazardous waste container.
-
Labeling and Storage: The waste container must be clearly labeled "Hazardous Waste" and list the chemical contents.[7] It should be kept sealed and stored in a designated satellite accumulation area until collection.
-
Professional Disposal: All chemical waste must be disposed of through your institution's EHS department or a licensed waste management contractor in accordance with local, state, and federal regulations.[2][7]
By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring personal safety and maintaining the integrity of their vital work.
References
- Fisher Scientific. (n.d.). Safety Data Sheet: 4-(6-Amino-3-pyridyl)-1-Boc-piperazine.
- United States Biological. (n.d.). Safety Data Sheet: 1-Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.
- Thermo Fisher Scientific. (2012). Safety Data Sheet: 1-Boc-piperazine.
- AA Blocks. (2025). Safety Data Sheet: 4-[4-[2-[[(1,1-Dimethylethoxy)Carbonyl]Amino]Ethyl]-1-Piperazinyl]-2-Butenoic Acid.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Google Patents. (n.d.). EP0218048A2 - Butenoic acid derivatives, and their production and use.
- Fisher Scientific. (2018). Safety Data Sheet: Piperazine.
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
- ResearchGate. (n.d.). Synthetic routes for the preparation of 4-oxo-2-butenoic acid derivatives.
- BenchChem. (n.d.). Proper Disposal of Boc-(S)-2-Amino-5-methylhex-4-enoic Acid: A Guide for Laboratory Professionals.
- Sigma-Aldrich. (2025). Safety Data Sheet: Piperazine.
- Fisher Scientific. (2014). Safety Data Sheet: 1-(2-N-BOC-Aminoethyl)piperazine.
-
University of Calgary. (n.d.). Reactions of Carboxylic Acids and Derivatives. Retrieved from [Link]
- Chem-Impex. (n.d.). trans-2-(4-Boc-piperazinyl)-4-phenyl-3-butenoic acid.
- BenchChem. (n.d.). 3-Butenoic Acid in Polymer Synthesis: Application Notes and Protocols.
-
YouTube. (2022). Amine Boc protection-Mechanism and Reaction Setup. Retrieved from [Link]
-
Unigloves. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
- Fisher Scientific. (n.d.). Safety Data Sheet.
Sources
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

